Imipenem and cilastatin
Description
Structure
2D Structure
Properties
IUPAC Name |
(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S.C12H17N3O4S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/b12-6-;/t10-,11+;6-,7-,9-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCJWSXETVVUHK-ZYSAIPPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N5O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85960-17-4 (hydrochloride salt) | |
| Record name | Cilastatin mixture with Imipenem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092309290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
657.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92309-29-0 | |
| Record name | Imipenem-cilastatin mixt. | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92309-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cilastatin mixture with Imipenem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092309290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Chemical structure and stereochemistry of imipenem and cilastatin
An In-Depth Technical Guide on the Chemical Structure and Stereochemistry of Imipenem and Cilastatin
Introduction
Imipenem is a potent, broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1] It was derived from a natural compound called thienamycin, produced by the bacterium Streptomyces cattleya.[2] While thienamycin exhibited significant antibacterial activity, its inherent instability in aqueous solutions made it unsuitable for clinical use.[1] The development of imipenem, a more stable N-formimidoyl derivative, overcame this limitation.[2] However, imipenem is rapidly metabolized in the kidneys by the enzyme dehydropeptidase-I (DHP-I), leading to low urinary concentrations and potential nephrotoxicity.[2][3]
To counteract this, imipenem is co-administered with cilastatin, a specific and reversible inhibitor of DHP-I.[4][5][6] Cilastatin itself possesses no antibacterial activity but ensures that imipenem remains in its active form for a longer duration, thereby enhancing its therapeutic efficacy and protecting the kidneys.[6][7] This fixed 1:1 combination of this compound provides a powerful tool against a wide range of Gram-positive and Gram-negative, aerobic and anaerobic bacteria, including many multi-drug resistant strains.[2][8]
This guide provides a detailed examination of the chemical structures, stereochemistry, and synergistic interaction of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Stereochemistry
Imipenem
Imipenem is a semi-synthetic derivative of thienamycin. Its core structure is a carbapenem, which is fused to a β-lactam ring. This bicyclic system is characteristic of this class of antibiotics.
-
IUPAC Name: (5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[8][9]
-
Chemical Formula: C₁₂H₁₇N₃O₄S[1]
-
Key Structural Features:
-
Carbapenem Core: A 1-azabicyclo[3.2.0]hept-2-ene-7-one ring system. Unlike penicillins (which have a thiazolidine ring) and cephalosporins (which have a dihydrothiazine ring), the carbapenem core has a carbon atom instead of a sulfur atom at position 1, and a double bond between C2 and C3.
-
Hydroxyethyl Side Chain: A (1R)-1-hydroxyethyl group at the C6 position, which confers significant stability against hydrolysis by most bacterial β-lactamases.[3]
-
Thioether Side Chain: A 2-(formimidoylamino)ethylthio group at the C3 position, which contributes to the broad spectrum of antibacterial activity.
-
-
Stereochemistry: Imipenem has three chiral centers, leading to a specific stereoisomer that is biologically active. The stereochemical configuration is critical for its ability to bind to penicillin-binding proteins (PBPs) and resist β-lactamase degradation. The configurations are:
-
C5: R configuration
-
C6: S configuration
-
C1' (of the hydroxyethyl side chain): R configuration
-
Cilastatin
Cilastatin is a synthetic compound designed specifically to inhibit the renal enzyme dehydropeptidase-I.
-
IUPAC Name: (Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid.[4][10]
-
Chemical Formula: C₁₆H₂₆N₂O₅S[4]
-
Key Structural Features:
-
Heptenoic Acid Backbone: A seven-carbon chain with a double bond.
-
Cyclopropyl Group: A 2,2-dimethylcyclopropylcarbonyl moiety.
-
Cysteine Derivative: The structure incorporates a thioether linkage to a derivative of the amino acid L-cysteine.
-
-
Stereochemistry: Cilastatin possesses two primary chiral centers and a specific geometric isomerism at the double bond, which are crucial for its inhibitory activity against DHP-I.
-
C2' (of the cysteine moiety): R configuration
-
C1'' (of the cyclopropyl group): S configuration
-
Double Bond: Z configuration
-
Quantitative Data
The physicochemical and pharmacokinetic properties of this compound are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Imipenem | Cilastatin (Sodium Salt) |
| Molecular Formula | C₁₂H₁₇N₃O₄S[1] | C₁₆H₂₅N₂NaO₅S[10] |
| Molar Mass | 299.35 g/mol [1] | 380.43 g/mol [10] |
| Appearance | White to off-white, crystalline solid | Off-white to yellowish-white, amorphous solid[10] |
| Solubility | Sparingly soluble in water | Very soluble in water and methanol[10] |
| pKa | Not consistently found | pKa₁: 2.0, pKa₂: 4.4, pKa₃: 9.2[10] |
Table 2: Pharmacokinetic Properties (Intravenous Administration)
| Parameter | Imipenem | Cilastatin |
| Elimination Half-life | ~1 hour[3][11] | ~1 hour[11] |
| Protein Binding | ~20%[1] | ~40% |
| Volume of Distribution | 0.23 - 0.31 L/kg[8] | ~0.14 L/kg[11] |
| Metabolism | Renal (by dehydropeptidase-I)[1][3] | Primarily renal |
| Excretion | ~70% unchanged in urine (with cilastatin)[3][8] | ~70-80% unchanged in urine |
| Plasma Clearance | ~12.1 L/h per 1.73 m²[11] | ~12.4 L/h per 1.73 m²[11] |
Mechanism of Action and Synergistic Interaction
The clinical efficacy of the imipenem/cilastatin combination is a direct result of their distinct but complementary mechanisms of action.
-
Imipenem - Antibacterial Action: Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][12] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[8] This disruption leads to cell lysis and bacterial death. Imipenem has a high affinity for PBP-2 and PBP-1a/1b in many Gram-negative bacteria.[8]
-
Cilastatin - DHP-I Inhibition: In the human body, imipenem is filtered into the renal tubules where the enzyme dehydropeptidase-I (DHP-I), located on the brush border of proximal tubule cells, rapidly hydrolyzes its β-lactam ring.[2][5] This inactivation not only reduces the amount of active antibiotic excreted in the urine but also creates metabolites that can be nephrotoxic.[3] Cilastatin acts as a potent and specific inhibitor of DHP-I, preventing the degradation of imipenem.[6][13]
-
Synergy: By co-administering cilastatin with imipenem, the renal metabolism of the antibiotic is blocked. This results in a significant increase in the half-life and urinary concentration of active imipenem, ensuring therapeutic levels are reached in the urinary tract and enhancing its overall systemic efficacy.[2][5]
Experimental Protocols
General Synthesis Outline for Imipenem
The chemical synthesis of imipenem is a multi-step process. While specific industrial protocols are proprietary, the general approach often involves the construction of the carbapenem core followed by the introduction of the side chains. A representative patent describes a process that can be summarized as follows:
-
Preparation of the Enol Phosphate Intermediate: A protected carbapenem ketone precursor, such as (5R,6S)p-nitrobenzyl-6-[(1R)-1-hydroxyethyl]-1-azabicyclo[3.2.0]hept-3,7-dione-2-carboxylate, is dissolved in a suitable solvent system (e.g., acetonitrile/tetrahydrofuran).[14]
-
Reaction Conditions: The solution is cooled to a low temperature (e.g., 0°C to -10°C). A base (e.g., N,N-diisopropylethylamine) and a phosphorylating agent (e.g., diphenylchlorophosphate) are added sequentially.[14]
-
Formation of Intermediate: The reaction mixture is stirred for 1.5-2 hours to form the corresponding enol phosphate derivative. This intermediate is typically used in the next step without purification.[14]
-
Side Chain Coupling: The enol phosphate is coupled with a protected form of the thioether side chain (e.g., 2-aminoethanethiol hydrochloride) in the presence of a base.[14]
-
Formimidation: The amine group on the side chain is reacted with a formimidating agent (e.g., isopropylformimidate) to install the N-formimidoyl group.[14]
-
Deprotection: Protecting groups (e.g., p-nitrobenzyl on the carboxyl group) are removed, typically via hydrogenation using a catalyst like palladium on carbon (Pd/C), to yield the final imipenem molecule.[14]
-
Purification: The final product is isolated and purified through crystallization.[14]
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are used to inoculate a tube of sterile broth (e.g., Mueller-Hinton Broth). The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: A stock solution of imipenem/cilastatin is prepared. Serial two-fold dilutions are made in broth across the wells of a 96-well microtiter plate to obtain a range of concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL).
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (bacteria, no antibiotic) and a sterility control well (broth only) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Conclusion
This compound represent a landmark in antibiotic therapy, showcasing the power of rational drug design to overcome pharmacological challenges. The specific stereochemistry of imipenem is fundamental to its broad-spectrum activity and resistance to β-lactamases, while the precise structure of cilastatin allows it to function as a highly effective inhibitor of the metabolizing enzyme DHP-I. Their combined use results in a stable, potent, and reliable therapeutic agent for treating severe bacterial infections. A thorough understanding of their chemical structures, stereochemical properties, and the elegant synergy of their mechanisms of action is essential for the continued development of novel anti-infective strategies.
References
- 1. Imipenem - Wikipedia [en.wikipedia.org]
- 2. Thienamycin: development of imipenen-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imipenem-cilastatin sodium, a broad-spectrum carbapenem antibiotic combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cilastatin - Wikipedia [en.wikipedia.org]
- 8. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. IMIPENEM; CILASTATIN-1 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Cilastatin [drugfuture.com]
- 11. journals.asm.org [journals.asm.org]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 14. US7507814B2 - Process for preparation of imipenem - Google Patents [patents.google.com]
The Spectrum of Imipenem: A Technical Guide to its Activity Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Imipenem, a broad-spectrum carbapenem antibiotic, remains a critical tool in the management of severe bacterial infections. Its potent activity against a wide range of both gram-positive and gram-negative pathogens has established it as a last-resort therapeutic in many clinical settings. This technical guide provides an in-depth analysis of imipenem's spectrum of activity, detailing its mechanism of action, quantitative susceptibility data, relevant experimental protocols, and the molecular pathways of resistance.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, the structural backbone of the cell wall.[1] Imipenem's high affinity for a variety of PBPs, particularly PBP-2 and PBP-1a/1b in many bacteria, leads to the formation of a stable, inactive complex.[2] This disruption of peptidoglycan synthesis compromises the integrity of the cell wall, ultimately leading to cell lysis and death.[3]
A key feature of imipenem is its stability against hydrolysis by many β-lactamase enzymes, which are a common mechanism of resistance to other β-lactam antibiotics.[1] However, the emergence of carbapenem-hydrolyzing enzymes, known as carbapenemases, poses a significant threat to its efficacy.
Figure 1: Imipenem's Mechanism of Action.
Spectrum of Activity: Quantitative Data
The in vitro activity of imipenem against a diverse array of bacterial isolates is summarized below. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Gram-Positive Bacteria
Imipenem generally exhibits potent activity against many gram-positive cocci, including methicillin-susceptible Staphylococcus aureus and various Streptococcus species. Its activity against Enterococcus faecalis is notable, although resistance in Enterococcus faecium is more common.
| Gram-Positive Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.03 - 0.06 | 0.06 - 0.125 |
| Streptococcus pneumoniae | ≤0.06 | ≤0.06 |
| Enterococcus faecalis | 1 - 4 | 2 - 8 |
| Enterococcus faecium | 16 - >64 | >64 |
Data compiled from multiple sources.
Gram-Negative Bacteria
Imipenem has a broad spectrum of activity against gram-negative bacteria, including many members of the Enterobacteriaceae family and non-fermenters like Pseudomonas aeruginosa and Acinetobacter baumannii. However, rising resistance in these latter two species is a significant clinical concern.
| Gram-Negative Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | ≤0.25 | 0.5 |
| Klebsiella pneumoniae | ≤0.25 | 1 - 2 |
| Pseudomonas aeruginosa | 1 - 4 | 8 - 32 |
| Acinetobacter baumannii | 8 - 32 | 32 - >64 |
| Enterobacter cloacae | ≤0.25 | 0.5 |
Data compiled from multiple sources.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of MIC values is crucial for assessing the susceptibility of bacterial isolates to imipenem. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for these assays.
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of imipenem in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is determined as the lowest concentration of imipenem that inhibits visible bacterial growth.
References
The Molecular Basis of Imipenem Resistance in Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudomonas aeruginosa is a formidable opportunistic pathogen characterized by its intrinsic and acquired resistance to a wide array of antimicrobial agents. Imipenem, a broad-spectrum carbapenem antibiotic, has long been a crucial component of the therapeutic arsenal against serious P. aeruginosa infections. However, the emergence and spread of imipenem resistance pose a significant clinical challenge. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning imipenem resistance in P. aeruginosa. We delve into the pivotal roles of diminished outer membrane permeability due to the loss or downregulation of the OprD porin, the overexpression of various efflux pump systems, and the enzymatic degradation of imipenem by carbapenem-hydrolyzing β-lactamases. This guide offers detailed experimental protocols for the investigation of these resistance mechanisms, presents quantitative data in a structured format for comparative analysis, and utilizes visualizations to elucidate complex signaling pathways and experimental workflows.
Introduction
Pseudomonas aeruginosa is a gram-negative bacterium notorious for causing severe nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its remarkable ability to develop resistance to multiple classes of antibiotics, including the carbapenems, is a major public health concern. Imipenem, a potent β-lactam antibiotic, enters the periplasmic space of P. aeruginosa primarily through the outer membrane porin OprD. Once in the periplasm, it acylates penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis and leading to bacterial cell death.
Resistance to imipenem in P. aeruginosa is a multifactorial phenomenon, often resulting from the interplay of several molecular mechanisms. Understanding these mechanisms at a granular level is paramount for the development of effective diagnostic tools, novel therapeutic strategies, and resistance-breaking agents. This guide will systematically dissect the three principal mechanisms of imipenem resistance:
-
Reduced Drug Entry: The loss or functional inactivation of the OprD porin, which serves as the primary channel for imipenem uptake.
-
Active Drug Efflux: The upregulation of multidrug resistance (MDR) efflux pumps that actively expel imipenem from the bacterial cell.
-
Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring of imipenem, rendering it inactive.
Core Resistance Mechanisms
OprD Porin Loss: The Primary Gateway to Resistance
The downregulation or complete loss of the OprD porin is the most frequently encountered mechanism of imipenem resistance in clinical isolates of P. aeruginosa.[1] OprD is a specific porin that facilitates the diffusion of basic amino acids and carbapenems across the outer membrane.[1] Consequently, any alteration that reduces the number of functional OprD channels significantly decreases the intracellular concentration of imipenem, leading to a notable increase in the minimum inhibitory concentration (MIC).
Mutational inactivation of the oprD gene is a common cause of OprD deficiency.[1] These mutations can include frameshift mutations, premature stop codons, and large deletions.[2] Additionally, the insertion of mobile genetic elements, such as insertion sequences (IS), into the oprD coding region or its promoter can disrupt its expression. Transcriptional repression of the oprD gene, mediated by various regulatory systems, also contributes to reduced OprD levels.
Upregulation of Efflux Pumps: The Revolving Door of Resistance
P. aeruginosa possesses a number of multidrug efflux pumps, primarily belonging to the Resistance-Nodulation-Division (RND) family, that can contribute to imipenem resistance. These tripartite systems span the inner and outer membranes and actively transport a wide range of substrates, including antibiotics, out of the cell. While imipenem is not a substrate for all RND pumps, the overexpression of certain systems, often in conjunction with OprD loss, can lead to clinically significant resistance. The key efflux pumps implicated in imipenem resistance are:
-
MexAB-OprM: While primarily associated with resistance to other β-lactams, its overexpression can contribute to reduced susceptibility to meropenem, and in some contexts, imipenem.[3][4]
-
MexCD-OprJ: Overexpression of this pump is associated with resistance to multiple antibiotics and can lead to hypersusceptibility to imipenem in some genetic backgrounds.[5][6][7]
-
MexEF-OprN: Upregulation of this pump is linked to resistance to fluoroquinolones and chloramphenicol, and it can also contribute to imipenem resistance through the downregulation of OprD.[8][9][10][11]
-
MexXY-OprM: This system is a significant contributor to aminoglycoside resistance, but its overexpression can also play a role in resistance to other antibiotic classes, including carbapenems.[12][13][14][15]
Enzymatic Degradation: The Last Line of Defense
The production of β-lactamases that can hydrolyze the amide bond in the β-lactam ring of imipenem is another critical resistance mechanism. These enzymes can be chromosomally encoded or acquired via mobile genetic elements.
-
Metallo-β-Lactamases (MBLs): These are zinc-dependent enzymes that exhibit broad-spectrum hydrolytic activity against all β-lactams except monobactams. The most clinically significant MBLs in P. aeruginosa belong to the VIM (Verona integron-encoded metallo-β-lactamase) and IMP (imipenemase) families.[16] The acquisition of genes encoding these enzymes often confers high-level resistance to imipenem and other carbapenems.
-
Serine-β-Lactamases: While most serine-β-lactamases are not effective against carbapenems, some extended-spectrum β-lactamases (ESBLs) and carbapenemases of Ambler class A (e.g., KPC) and class D (e.g., OXA-type carbapenemases) can hydrolyze imipenem.
-
AmpC Cephalosporinase: P. aeruginosa possesses a chromosomally encoded AmpC β-lactamase. While its basal expression does not typically confer imipenem resistance, overexpression of AmpC, often in combination with OprD loss, can contribute to clinically significant resistance.[17][18][19][20][21][22]
Quantitative Data on Imipenem Resistance
Table 1: Minimum Inhibitory Concentration (MIC) of Imipenem
| Strain/Condition | Imipenem MIC (µg/mL) | Fold Change in MIC | Reference(s) |
| P. aeruginosa PAO1 (Wild-Type) | 0.5 - 2.0 | - | [23][24] |
| P. aeruginosa OprD Mutant | 8 - 32 | 4 to 16-fold increase | [1][23] |
| P. aeruginosa with MexEF-OprN Overexpression | 4 | 2-fold increase | [9] |
| P. aeruginosa with MexCD-OprJ Overexpression | 0.125 - 0.5 | 4 to 16-fold decrease | [6] |
Table 2: Fold Change in Efflux Pump Gene Expression in Imipenem-Resistant Isolates
| Efflux Pump Gene | Fold Change in Expression | Reference(s) |
| mexA | 2.6 to 34.8 | [3] |
| mexB | ≥ 3 | |
| mexC | 700 to 1,500 | [5] |
| mexD | > 10 | [25] |
| mexE | 5 to 6 | [9][11] |
| mexF | > 10 | [25] |
| mexX | 22 to 312 | [3] |
| mexY | 5.8 to 40.8 | [13] |
Table 3: Kinetic Parameters of β-Lactamases against Imipenem
| Enzyme | Source | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) | Reference(s) |
| AmpC | P. aeruginosa | 0.013 | 0.7 | 1.86 x 104 | [19] |
| VIM-2 | P. aeruginosa | 78 | 13 | 6.0 x 106 | [26] |
| IMP-1 | S. marcescens | 1.9 | 10.3 | 1.8 x 105 | [27] |
| IMI-1 | E. cloacae | 0.3 | 130 | 2.3 x 103 | [28][29] |
Visualization of Molecular Mechanisms and Workflows
Caption: Overview of imipenem action and resistance mechanisms in P. aeruginosa.
Caption: A typical experimental workflow for characterizing imipenem resistance.
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of imipenem against P. aeruginosa.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Imipenem powder
-
Sterile saline or CAMHB
-
0.5 McFarland turbidity standard
-
P. aeruginosa isolate
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Imipenem Stock Solution: Prepare a stock solution of imipenem at a concentration of 1024 µg/mL in an appropriate solvent as per the manufacturer's instructions. Sterilize by filtration.
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the imipenem stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This will create a range of imipenem concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of P. aeruginosa.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the imipenem dilutions. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of imipenem that completely inhibits visible bacterial growth.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the expression of genes associated with imipenem resistance, such as oprD and efflux pump genes.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Specific primers for target and reference genes (e.g., rpsL)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Grow P. aeruginosa cultures to mid-logarithmic phase.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the purified RNA using a reverse transcriptase kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target gene, and cDNA template.
-
Set up parallel reactions for a reference gene (e.g., rpsL) for normalization.
-
Include no-template controls to check for contamination.
-
-
qPCR Program:
-
Run the qPCR reactions in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing it to a control strain (e.g., a susceptible wild-type).
-
Western Blotting for OprD Protein Detection
This protocol describes the detection of the OprD protein in the outer membrane of P. aeruginosa.
Materials:
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBS-T)
-
Primary antibody against OprD
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Outer Membrane Protein Extraction:
-
Grow P. aeruginosa cultures and harvest the cells.
-
Lyse the cells and isolate the outer membrane protein fraction using established protocols.
-
Determine the protein concentration using a protein assay kit.
-
-
SDS-PAGE:
-
Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against OprD overnight at 4°C.
-
Wash the membrane several times with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBS-T.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system. The presence and intensity of the band corresponding to OprD indicate its expression level.
-
Conclusion
Imipenem resistance in Pseudomonas aeruginosa is a complex and evolving challenge driven by a combination of molecular mechanisms. The loss of the OprD porin remains the most prevalent and significant factor, often acting in concert with the upregulation of efflux pumps and the acquisition of carbapenem-hydrolyzing β-lactamases. A thorough understanding of these mechanisms is essential for the effective management of P. aeruginosa infections and the development of novel therapeutic interventions. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate and combat imipenem resistance in this important pathogen. Continuous surveillance and further research into the regulatory networks governing these resistance mechanisms will be crucial in the ongoing battle against antimicrobial resistance.
References
- 1. Negative Regulation of the Pseudomonas aeruginosa Outer Membrane Porin OprD Selective for Imipenem and Basic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Clinical Strains of Pseudomonas aeruginosa Overproducing MexAB-OprM and MexXY Efflux Pumps Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Imipenem-Relebactam Resistance Following Treatment of Multidrug-Resistant Pseudomonas aeruginosa Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AmpC and OprD Are Not Involved in the Mechanism of Imipenem Hypersusceptibility among Pseudomonas aeruginosa Isolates Overexpressing the mexCD-oprJ Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. scilit.com [scilit.com]
- 8. Role of the MexEF-OprN Efflux System in Low-Level Resistance of Pseudomonas aeruginosa to Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Toxic Electrophiles Induce Expression of the Multidrug Efflux Pump MexEF-OprN in Pseudomonas aeruginosa through a Novel Transcriptional Regulator, CmrA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. dovepress.com [dovepress.com]
- 13. Changes in the expression of mexB, mexY, and oprD in clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple Mutations Lead to MexXY-OprM-Dependent Aminoglycoside Resistance in Clinical Strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of imipenem resistance in metallo-β-lactamases expressing pathogenic bacterial spp. and identification of potential inhibitors: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical Insights into Imipenem Collateral Susceptibility Driven by ampC Mutations Conferring Ceftolozane/Tazobactam Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Imipenem as substrate and inhibitor of beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Structural Basis for Imipenem Inhibition of Class C β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AmpC induction by imipenem in Pseudomonas aeruginosa occurs in the absence of OprD and impacts imipenem/relebactam susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activity of Imipenem-Relebactam against a Large Collection of Pseudomonas aeruginosa Clinical Isolates and Isogenic β-Lactam-Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Proteomic landscape of imipenem resistance in Pseudomonas aeruginosa: a comparative investigation between clinical and control strains [frontiersin.org]
- 25. The Role of MexCD-OprJ and MexEF-OprN Efflux Systems in the Multiple Antibiotic Resistance of Pseudomonas aeruginosa Isolated from Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. journals.asm.org [journals.asm.org]
- 28. Characterization of IMI-1 beta-lactamase, a class A carbapenem-hydrolyzing enzyme from Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Characterization of IMI-1 beta-lactamase, a class A carbapenem-hydrolyzing enzyme from Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Imipenem's Interaction with Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class, renowned for its potent activity against a wide array of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains. Its bactericidal action is primarily mediated through the inhibition of bacterial cell wall synthesis. This is achieved by covalently binding to and inactivating essential enzymes known as penicillin-binding proteins (PBPs). This technical guide provides a comprehensive overview of the molecular interactions between imipenem and its PBP targets, detailing binding affinities, inhibitory activities, and the downstream cellular consequences. Furthermore, it outlines key experimental protocols for studying these interactions and visualizes the involved pathways and workflows.
Mechanism of Action: Imipenem and PBP Interaction
The fundamental mechanism of imipenem's antibacterial activity lies in its ability to mimic the D-Ala-D-Ala moiety of the peptidoglycan substrate, allowing it to act as a suicide inhibitor of PBPs. The interaction can be summarized in a two-step process:
-
Non-covalent Binding: Imipenem initially forms a reversible, non-covalent complex with the active site of the PBP.
-
Acylation: The catalytic serine residue in the PBP active site attacks the carbonyl group of imipenem's β-lactam ring. This results in the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.
This acylation effectively inactivates the PBP, preventing it from carrying out its essential transpeptidase and/or carboxypeptidase functions in peptidoglycan synthesis. The disruption of cell wall cross-linking leads to a loss of structural integrity, ultimately causing cell lysis and bacterial death.[1][2]
The efficiency of this inhibition is determined by the acylation rate (k2) and the dissociation constant (K) of the initial non-covalent complex, often expressed as the second-order rate constant or acylation efficiency (k2/K or kcat/Km).[3] While specific k2/K values for imipenem's interaction with individual PBPs are not extensively reported in publicly available literature, the high potency of imipenem suggests a rapid acylation rate for its primary targets. For context, kinetic studies on the hydrolysis of imipenem by certain β-lactamases have shown acylation rates (k2) as high as 209 s⁻¹[4][5]
PBP Target Specificity and Binding Affinity
Imipenem exhibits a broad PBP binding profile, with a particularly high affinity for essential PBPs in both Gram-positive and Gram-negative bacteria. This multi-target activity contributes to its potent bactericidal effects.
Data Presentation: Imipenem's PBP Binding Affinities (IC₅₀ Values)
The following tables summarize the 50% inhibitory concentrations (IC₅₀) of imipenem for various PBPs in key bacterial species. The IC₅₀ value represents the concentration of imipenem required to inhibit 50% of the binding of a labeled penicillin derivative (e.g., Bocillin FL or radiolabeled benzylpenicillin) to the PBPs.
Table 1: Imipenem IC₅₀ Values for Escherichia coli PBPs
| PBP | IC₅₀ (µg/mL) | Reference(s) |
| PBP-1a | ~0.1 - 0.4 | [6] |
| PBP-1b | ~0.1 - 0.4 | [6] |
| PBP-2 | <0.1 - 0.2 | [6][7][8] |
| PBP-3 | >10 | [6] |
| PBP-4 | <0.1 | [6] |
| PBP-5/6 | <0.1 | [6] |
Table 2: Imipenem IC₅₀ Values for Pseudomonas aeruginosa PBPs
| PBP | IC₅₀ (µg/mL) | Reference(s) |
| PBP-1a | ~0.2 - 0.8 | [9] |
| PBP-1b | ~0.2 - 0.8 | [9] |
| PBP-2 | ~0.1 - 0.5 | [7][8][9] |
| PBP-3 | ~1.0 - 4.0 | [9] |
| PBP-4 | <0.1 | [7] |
| PBP-5 | ~1.0 - 2.0 | [7] |
Experimental Protocols
Competitive PBP Binding Assay (IC₅₀ Determination)
This assay determines the concentration of imipenem required to inhibit 50% of the binding of a fluorescently labeled penicillin (Bocillin FL) to PBPs.
a. Preparation of Bacterial Membranes:
-
Culture the bacterial strain of interest to the mid-logarithmic growth phase.
-
Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the cell pellet in buffer and lyse the cells by sonication or French press.
-
Remove unbroken cells and cellular debris by low-speed centrifugation.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant.
-
Wash the membrane pellet and resuspend in a suitable buffer to a desired protein concentration.
b. Binding Assay:
-
In a microtiter plate or microcentrifuge tubes, add the prepared bacterial membranes.
-
Add serial dilutions of imipenem to the membranes and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for imipenem binding.
-
Add a fixed concentration of Bocillin FL to each reaction and incubate for an additional 10-15 minutes at 37°C.
-
Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Quantify the fluorescence intensity of each PBP band at different imipenem concentrations.
-
Plot the percentage of inhibition versus the imipenem concentration and determine the IC₅₀ value using non-linear regression analysis.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of imipenem that inhibits the visible growth of a bacterial strain.
a. Preparation of Imipenem Dilutions:
-
Prepare a stock solution of imipenem in an appropriate solvent.
-
Perform serial two-fold dilutions of the imipenem stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
b. Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Incubation and Interpretation:
-
Inoculate the wells of the microtiter plate containing the imipenem dilutions with the prepared bacterial inoculum.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC as the lowest concentration of imipenem at which there is no visible bacterial growth.
Visualizations
Signaling Pathways and Experimental Workflows
Downstream Cellular Consequences and Signaling
Inhibition of essential PBPs by imipenem triggers a cascade of events that extend beyond the immediate disruption of peptidoglycan synthesis. The resulting cell wall stress is a potent signal that activates bacterial envelope stress response systems. In Gram-negative bacteria, two-component systems such as CpxAR and the Rcs phosphorelay are key players in sensing and responding to this stress.[1][10][11]
-
CpxAR System: The Cpx two-component system is activated by perturbations in the cell envelope, including the accumulation of misfolded proteins and direct insults to the peptidoglycan. Activation of the sensor kinase CpxA leads to the phosphorylation of the response regulator CpxR, which in turn modulates the expression of genes involved in protein folding, trafficking, and degradation, as well as efflux pumps, contributing to antibiotic tolerance.[10][12]
-
Rcs Phosphorelay: The Rcs (Regulator of Capsule Synthesis) system is a complex phosphorelay that senses defects in the outer membrane and peptidoglycan. Upon activation by cell wall damage, the Rcs phosphorelay upregulates the synthesis of capsular polysaccharide and can influence biofilm formation, providing a protective barrier against environmental insults, including antibiotics.[1][11]
The morphological consequences of PBP inhibition by imipenem are directly related to its primary targets. The high affinity of imipenem for PBP-2 in E. coli and P. aeruginosa leads to the formation of spherical cells, as PBP-2 is crucial for maintaining the rod shape of the bacterium. This is in contrast to the filamentation observed with β-lactams that primarily target PBP-3, which is involved in cell division.[8][9]
Conclusion
Imipenem's potent bactericidal activity is a direct result of its efficient and multi-targeted inhibition of essential penicillin-binding proteins. Its high affinity for key PBPs, particularly PBP-2, disrupts bacterial cell wall synthesis, leading to rapid cell death. Understanding the intricacies of imipenem's interaction with PBPs, including binding affinities, kinetics, and the downstream cellular responses, is crucial for optimizing its clinical use, overcoming resistance mechanisms, and guiding the development of novel antibacterial agents. The experimental protocols and visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of antibiotic drug discovery and development.
References
- 1. The Rcs Phosphorelay Is a Cell Envelope Stress Response Activated by Peptidoglycan Stress and Contributes to Intrinsic Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rcs phosphorelay system is specific to enteric pathogens/commensals and activates ydeI, a gene important for persistent Salmonella infection of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Strategies to Preserve Cell Wall Integrity Against Environmental Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Biochemical comparison of imipenem, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complex Response of the CpxAR Two-Component System to β-Lactams on Antibiotic Resistance and Envelope Homeostasis in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Rcs phosphorelay is a cell envelope stress response activated by peptidoglycan stress and contributes to intrinsic antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
In-Depth Technical Guide: Pharmacokinetic and Pharmacodynamic Properties of Imipenem/Cilastatin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the imipenem/cilastatin combination in various animal models. The information presented herein is intended to support research and development efforts by providing detailed experimental methodologies, comparative quantitative data, and visual representations of key pathways and workflows.
Core Mechanisms of Action
Imipenem is a broad-spectrum carbapenem antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2][3] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[1][2][4][5] This disruption of the cell wall structure leads to cell lysis and death.[3] Imipenem exhibits a high affinity for PBP-2 and PBP-1a/1b in species like E. coli and P. aeruginosa.[4][5]
Cilastatin is a renal dehydropeptidase-I (DHP-I) inhibitor.[6][7][8][9] DHP-I is an enzyme located in the brush border of the renal tubules that rapidly metabolizes imipenem into an inactive and potentially nephrotoxic form.[6][10][11] By reversibly inhibiting DHP-I, cilastatin prevents the renal degradation of imipenem, thereby increasing its urinary concentration and prolonging its antibacterial activity.[6][7][8][9][12] Cilastatin itself possesses no antibacterial properties.[9][13]
Below are diagrams illustrating the mechanism of action of imipenem and the synergistic role of cilastatin.
Pharmacokinetic Data in Animal Models
The following tables summarize key pharmacokinetic parameters of imipenem following intravenous (IV), intramuscular (IM), and subcutaneous (SC) administration in various animal models.
Table 1: Pharmacokinetics of Imipenem in Dogs
| Parameter | IV (5 mg/kg) | IM (5 mg/kg) | SC (5 mg/kg) |
| Half-life (t½) (h) | 0.80 ± 0.23 | 0.92 ± 0.33 | 1.54 ± 1.02 |
| Cmax (mg/L) | - | 13.2 ± 4.06 | 8.8 ± 1.7 |
| Tmax (h) | - | 0.50 ± 0.16 | 0.83 ± 0.13 |
| AUC | Comparable to IV | Comparable to IV | Comparable to IV |
| Reference | [14] | [14] | [14] |
Table 2: Pharmacokinetics of Imipenem in Cats (5 mg/kg)
| Parameter | IV | IM | SC |
| Half-life (t½) (h) | 1.17 | 1.44 | 1.55 |
| Cmax (µg/mL) | 13.45 | 6.47 | 3.83 |
| Bioavailability (%) | - | 93.18 | 107.90 |
| Clearance (ClB) (L/h/kg) | 0.22 | - | - |
| Reference | [15][16] | [15][16] | [15][16] |
Table 3: Pharmacokinetics of Imipenem in Horses
| Parameter | 10 mg/kg (IV Infusion) | 20 mg/kg (IV Infusion) |
| Dosage Regimen | Slow IV infusion | Slow IV infusion |
| Recommendation | 10-20 mg/kg q6h is appropriate for most susceptible pathogens[17] | |
| Reference | [17] | [17] |
Table 4: Pharmacokinetics of Imipenem/Cilastatin in Rabbits
| Parameter | Imipenem (200 mg/kg IV) | Imipenem (200 mg/kg) + Cilastatin (200 mg/kg) IV |
| Effect of Cilastatin | Increased plasma concentration and AUC of Imipenem[18] | |
| Plasma Clearance (CLp) | Reduced with Cilastatin[18] | |
| Half-life (t½) | No effect[18] | |
| Renal Clearance (CLr) | Increased with Cilastatin[18] | |
| Reference | [18] | [18] |
Table 5: Pharmacokinetics of a New Carbapenem (DA-1131) with Cilastatin in Various Species
| Animal Model | Effect of Cilastatin on Nonrenal Clearance (CLNR) |
| Rats | Significantly slower (3.00 vs 8.01 ml/min/kg)[11] |
| Rabbits | Significantly slower (2.41 vs 6.77 ml/min/kg)[11] |
| Dogs | No effect[11] |
| Reference | [11] |
Pharmacodynamic Properties
The primary pharmacodynamic index for carbapenems like imipenem is the time that the free drug concentration remains above the minimum inhibitory concentration (T>MIC).
-
Cats: Following a 5 mg/kg dose, mean imipenem concentrations remained above an MIC of 0.5 µg/mL for approximately 4 hours (IV and IM) and 9 hours (SC).[16] This suggests a dosage of 5 mg/kg every 6-8 hours for IV and IM routes would be effective against susceptible pathogens.[15][16]
-
Dogs: Plasma concentrations of imipenem remained above the reported MIC for E. coli (0.06 to 0.25 µg/mL) for at least 4 hours after IV, IM, and SC administration.[14]
-
Horses: A dosage of 10-20 mg/kg via slow IV infusion every 6 hours is considered appropriate for most susceptible pathogens.[17]
Table 6: Minimum Inhibitory Concentrations (MIC) for Imipenem
| Microorganism | MIC Range (µg/mL) | Reference |
| Escherichia coli | 0.06 - 0.25 | [14] |
| Staphylococcus species | 0.03 | [16] |
| Bacteroides fragilis ATCC 25285 | 0.03 - 0.125 | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic and pharmacodynamic studies. Below are synthesized protocols based on the reviewed literature.
Animal Models and Husbandry
-
Species: Healthy adult animals are typically used, including dogs,[14] cats,[15] horses,[17] rabbits,[18][20] rats, and mice.[21]
-
Acclimatization: Animals should be allowed an adequate acclimatization period (e.g., 2 months for cats) before experimentation.[15]
-
Housing and Diet: Animals should be housed in appropriate facilities with ad libitum access to quality food and water.[15]
-
Health Screening: Pre-study health examinations, including complete blood counts (CBC), serum biochemical profiles, and urinalysis, should be performed to ensure the animals are healthy.[14]
-
Ethics: All animal experiments must be approved by an Institutional Animal Care and Use Committee and conducted in accordance with established guidelines for the care and use of laboratory animals.[14][18]
Drug Preparation and Administration
-
Formulation: Commercially available formulations of imipenem-cilastatin are typically used.[15]
-
Reconstitution: The powder form is dissolved in a sterile solution, such as 0.9% NaCl, to a desired concentration (e.g., 25 mg/mL for cats).[15]
-
Administration Routes:
Sample Collection and Processing
-
Blood Sampling:
-
Blood samples are collected at predetermined time points via an aseptically placed catheter.[15]
-
A typical sampling schedule for cats includes pre-dose and multiple time points up to 12 hours post-administration (e.g., 0.083, 0.16, 0.33, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 12 h).[15]
-
Samples are collected in tubes containing an anticoagulant like sodium heparin.[15]
-
-
Plasma Separation:
-
Blood samples are immediately placed on ice and then centrifuged (e.g., 1500 g for 15 minutes) to separate the plasma.[15]
-
-
Sample Stabilization and Storage:
-
Due to the instability of imipenem, plasma samples must be immediately stabilized. This is often achieved by adding a stabilization solution, such as a mixture of 2-(N-morpholine)-ethanesulfonic acid (MES) and ethylene glycol (1:1)[22][23] or 3-morpholinopropanesulfonic acid (MOPS) and ethylene glycol (1:1).[23]
-
Stabilized samples are stored at low temperatures (e.g., -4°C or colder) and analyzed within a short period (e.g., 6 hours).[15]
-
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a common and reliable method for the quantification of imipenem in biological matrices.[17][22][24]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Detection:
-
Validation:
-
The method should be validated for linearity, sensitivity (limit of detection and quantification), precision (inter- and intra-assay variation), and accuracy.[15]
-
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of imipenem/cilastatin in an animal model.
Conclusion
This technical guide has summarized the key pharmacokinetic and pharmacodynamic properties of imipenem/cilastatin in various animal models, including dogs, cats, horses, and rabbits. The provided data tables allow for a clear comparison of pharmacokinetic parameters across species and routes of administration. The detailed experimental protocols offer a foundation for designing and conducting further research in this area. The visualized mechanisms of action and experimental workflows serve to clarify these complex processes for researchers and drug development professionals. This comprehensive overview underscores the importance of species-specific pharmacokinetic considerations in the preclinical evaluation of imipenem/cilastatin.
References
- 1. youtube.com [youtube.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 4. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Cilastatin Sodium used for? [synapse.patsnap.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Effects of Cilastatin on the Pharmacokinetics of a New Carbapenem, DA-1131, in Rats, Rabbits, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Imipenem/Cilastatin (Premaxin®) for Dogs and Cats [petplace.com]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. Pharmacokinetics of imipenem after intravenous, intramuscular and subcutaneous administration to cats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of imipenem after intravenous, intramuscular and subcutaneous administration to cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of imipenem-cilastatin following intravenous administration in healthy adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. Modification of natural immunity in mice by imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Quantification of imipenem's primary metabolite in plasma by postcolumn chemical rearrangement and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antibacterial Activity of Imipenem Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem, the first clinically available carbapenem antibiotic, demonstrates a broad spectrum of activity against a wide range of aerobic and anaerobic bacteria.[1][2] Its robust performance against anaerobic pathogens has established it as a critical agent in the treatment of mixed infections, particularly those of intra-abdominal, pelvic, and skin and soft tissue origin. This technical guide provides an in-depth analysis of the in vitro activity of imipenem against clinically significant anaerobic bacteria, details the standard experimental protocols for susceptibility testing, and explores the known mechanisms of resistance.
Imipenem's mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3][4] It is often co-administered with cilastatin, a renal dehydropeptidase-I inhibitor, which prevents its degradation in the kidneys and prolongs its half-life.[2]
Data Presentation: In Vitro Susceptibility of Anaerobic Bacteria to Imipenem
The following tables summarize the minimum inhibitory concentration (MIC) data for imipenem against a variety of anaerobic bacterial species. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Table 1: In Vitro Activity of Imipenem Against the Bacteroides fragilis Group
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Bacteroides fragilis | 451 | ≤0.06 - >16 | 0.5 | 1 | [5] |
| Bacteroides fragilis | 363 | - | - | 1.5 | [6] |
| Bacteroides thetaiotaomicron | - | - | - | >4 | [6] |
| Bacteroides ovatus | - | - | - | - | [7] |
| Bacteroides vulgatus | - | - | - | - | [6] |
| Parabacteroides distasonis | - | - | - | - | [8] |
Table 2: In Vitro Activity of Imipenem Against Other Clinically Important Anaerobic Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Prevotella intermedia | - | ≤0.002 - 0.25 | - | - | [9] |
| Prevotella nigrescens | - | ≤0.002 - 0.25 | - | - | [9] |
| Prevotella melaninogenica | - | - | - | - | [10] |
| Fusobacterium nucleatum | 76 | - | - | - | [11][12] |
| Fusobacterium necrophorum | 76 | - | - | - | [11][12] |
| Clostridium difficile | - | - | - | >32 | [13] |
| Peptostreptococcus anaerobius | 30 | - | - | - | [14][15] |
| Peptostreptococcus stomatis | - | - | - | - | [16][17] |
Experimental Protocols: Antimicrobial Susceptibility Testing of Anaerobic Bacteria
The determination of in vitro susceptibility of anaerobic bacteria to imipenem is predominantly performed using the agar dilution method, which is considered the gold standard by the Clinical and Laboratory Standards Institute (CLSI), or the broth microdilution method.[2][3][18]
Agar Dilution Method (Reference Method)
The agar dilution method involves the incorporation of serial twofold dilutions of imipenem into an appropriate agar medium, followed by the inoculation of a standardized bacterial suspension.
1. Media Preparation:
-
Wilkins-Chalgren agar or Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is commonly used.[19][20]
-
Prepare a series of agar plates containing twofold dilutions of imipenem. A plate without any antibiotic serves as a positive growth control.
2. Inoculum Preparation:
-
From a 24- to 72-hour pure culture on an anaerobic blood agar plate, suspend several colonies in a suitable broth (e.g., Thioglycollate broth).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 10^5 CFU per spot on the agar plate.
3. Inoculation:
-
Using a Steers replicator or a multipoint inoculator, apply a standardized volume of the bacterial suspension to the surface of each imipenem-containing and control agar plate.
4. Incubation:
-
Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 42-48 hours.
5. Interpretation:
-
The MIC is the lowest concentration of imipenem that completely inhibits visible growth on the agar. A faint haze or a single colony is disregarded.
Broth Microdilution Method
The broth microdilution method is a practical alternative to agar dilution and is well-suited for testing a large number of isolates.
1. Media and Reagent Preparation:
-
Use a supplemented anaerobic broth medium such as Schaedler broth or Brucella broth with hemin and vitamin K1.[21]
-
Prepare serial twofold dilutions of imipenem in the broth within 96-well microtiter plates.
2. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.
-
Dilute the suspension in the test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[22]
3. Inoculation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
4. Incubation:
-
Incubate the microtiter plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.
5. Interpretation:
-
The MIC is determined as the lowest concentration of imipenem that shows no visible turbidity (growth) in the well.
Mandatory Visualization
Experimental Workflow for Anaerobic Susceptibility Testing
Caption: Workflow for determining the in vitro susceptibility of anaerobic bacteria to imipenem.
Signaling Pathway of Imipenem Resistance in Bacteroides fragilis
Caption: Key mechanisms of imipenem resistance in Bacteroides fragilis.
Mechanisms of Resistance
While imipenem remains highly active against most anaerobic bacteria, resistance has been reported, particularly in the Bacteroides fragilis group. The primary mechanisms of resistance include:
-
Enzymatic Degradation: The production of β-lactamases is a significant mechanism of resistance. In B. fragilis, this can include the production of a metallo-β-lactamase encoded by the cfiA gene, which is capable of hydrolyzing carbapenems.[1][3][4][23][24] Other β-lactamases may also contribute to reduced susceptibility.[3]
-
Altered Target Sites: Modifications in penicillin-binding proteins (PBPs) can lead to decreased affinity for imipenem, thereby reducing its efficacy.[3][4]
-
Reduced Permeability: Changes in the outer membrane porins can restrict the entry of imipenem into the bacterial cell, preventing it from reaching its PBP targets in the periplasmic space.[23]
-
Efflux Pumps: The active transport of imipenem out of the bacterial cell by efflux pumps can also contribute to resistance by reducing the intracellular concentration of the antibiotic.[1][4]
Conclusion
Imipenem continues to be a potent antimicrobial agent for the treatment of infections caused by anaerobic bacteria. Its broad spectrum of activity and high potency make it an invaluable tool in the clinical setting. However, the emergence of resistance, particularly among species of the Bacteroides fragilis group, underscores the importance of ongoing surveillance of antimicrobial susceptibility patterns. Standardized in vitro susceptibility testing, as outlined in this guide, is essential for guiding appropriate therapeutic choices and monitoring resistance trends. A thorough understanding of the mechanisms of resistance is crucial for the development of new therapeutic strategies to combat infections caused by resistant anaerobic pathogens.
References
- 1. Carbapenem resistance in Bacteroides fragilis: A review of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 3. Mechanisms responsible for reduced susceptibility to imipenem in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of resistance of Bacteroides fragilis bacteria to carbapenem | BULLETIN of the L.N. Gumilyov Eurasian National University. BIOSCIENCE Series [bulbio.enu.kz]
- 5. In Vitro Evaluation of the Activity of Imipenem-Relebactam against 451 Recent Clinical Isolates of Bacteroides Group and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparative Antianaerobic Activities of Doripenem Determined by MIC and Time-Kill Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Differences in Patients Infected with Fusobacterium and Antimicrobial Susceptibility of Fusobacterium Isolates Recovered at a Tertiary-Care Hospital in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review of the in vitro spectrum of activity of imipenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. microbiologyjournal.org [microbiologyjournal.org]
- 16. Antimicrobial Susceptibilities of Peptostreptococcus anaerobius and the Newly Described Peptostreptococcus stomatis Isolated from Various Human Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Factors affecting antimicrobial susceptibility of Fusobacterium species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. Beta-lactamase-mediated imipenem resistance in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Cilastatin's Inhibitory Effect on Dehydropeptidase-I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilastatin, a potent and specific inhibitor of dehydropeptidase-I (DHP-I), plays a crucial role in modern pharmacology, primarily as a co-drug with the carbapenem antibiotic imipenem. This technical guide provides an in-depth exploration of the core mechanism of cilastatin's inhibitory action on DHP-I. It details the biochemical basis of this interaction, presents quantitative inhibitory data, outlines experimental protocols for its characterization, and visualizes the associated cellular signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
Dehydropeptidase-I (DHP-I), also known as renal dipeptidase, is a zinc-dependent metalloenzyme predominantly located on the brush border of proximal renal tubule cells.[1][2] Its primary physiological function involves the hydrolysis of dipeptides.[3] However, DHP-I is also responsible for the rapid degradation of certain carbapenem antibiotics, most notably imipenem, rendering them therapeutically ineffective and potentially nephrotoxic.[2][4]
Cilastatin was developed to specifically inhibit DHP-I, thereby preventing the renal metabolism of imipenem.[4] This co-administration strategy not only preserves the antibacterial efficacy of imipenem but also mitigates its associated kidney-related adverse effects.[3][4] Beyond its well-established role in antibiotic therapy, research has unveiled a broader nephroprotective role for cilastatin, implicating its interaction with DHP-I in the modulation of cellular apoptosis and inflammatory pathways.[5][6]
Mechanism of Action: Competitive and Reversible Inhibition
Cilastatin functions as a competitive and reversible inhibitor of dehydropeptidase-I.[7] Its molecular structure allows it to bind to the active site of the DHP-I enzyme, thereby preventing the substrate, such as imipenem, from binding and undergoing hydrolysis.[7] This competitive inhibition is a key aspect of its pharmacological action, ensuring that in the presence of sufficient concentrations, cilastatin effectively outcompetes imipenem for access to the enzyme's active site. The reversible nature of this binding means that the inhibition can be overcome by increasing the substrate concentration, a characteristic feature of competitive inhibitors.
Quantitative Inhibitory Data
The inhibitory potency of cilastatin against DHP-I has been quantified in numerous studies across different species. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to describe this potency. A lower value for these parameters indicates a more potent inhibitor.
| Parameter | Value | Species | Source |
| IC50 | 0.1 µM | Porcine | [7] |
| Ki | 0.02 - 1 µM | Not Specified | [7] |
| IC50 | Comparable to clinical concentrations | Human | [4][8] |
Note: The inhibitory potency can vary depending on the experimental conditions, such as substrate concentration and pH.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments cited in the study of cilastatin's inhibitory effect on DHP-I.
Dehydropeptidase-I Inhibition Assay (Spectrophotometric Method)
This protocol outlines a general method for determining the inhibitory activity of cilastatin against DHP-I using a spectrophotometric assay.
Materials:
-
Purified or recombinant DHP-I enzyme
-
Glycyldehydrophenylalanine (DHP-I substrate)
-
Cilastatin
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Spectrophotometer capable of measuring absorbance in the UV range
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DHP-I substrate in the phosphate buffer.
-
Prepare a stock solution of cilastatin in the same buffer. Create a series of dilutions to test a range of inhibitor concentrations.
-
Dilute the DHP-I enzyme in the phosphate buffer to a suitable working concentration.
-
-
Assay Setup:
-
In a quartz cuvette, add the phosphate buffer, the cilastatin solution at various concentrations (or buffer for the control), and the DHP-I enzyme solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DHP-I substrate to the cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at a specific wavelength (e.g., 254 nm) over time. The hydrolysis of the substrate by DHP-I leads to a change in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk plot).
-
HPLC Method for Simultaneous Determination of Imipenem and Cilastatin
This protocol describes a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantification of this compound. This method is crucial for pharmacokinetic studies and for assessing the stability of the co-formulation.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer), with the exact ratio optimized for separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: A fixed volume, typically 20 µL.
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound standards of known concentrations in a suitable solvent.
-
Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.
-
Prepare samples (e.g., plasma, urine, or pharmaceutical formulations) by appropriate extraction and dilution procedures to fall within the range of the calibration curve.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the prepared samples onto the column.
-
Record the chromatograms and identify the peaks corresponding to this compound based on their retention times, which are determined by running the individual standards.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of each analyte against its concentration for the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the respective calibration curves.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cilastatin-Mediated Nephroprotection
Cilastatin's protective effect against nephrotoxicity extends beyond its direct inhibition of imipenem degradation. By binding to DHP-I located in cholesterol-rich lipid rafts on the apical membrane of renal proximal tubular cells, cilastatin interferes with the internalization of these rafts.[5][9] This disruption has been shown to block the extrinsic pathway of apoptosis, a key mechanism of cell death induced by various nephrotoxic agents.[1][5] Specifically, cilastatin binding to DHP-I in these microdomains prevents the proper signaling cascade initiated by death receptors like Fas, leading to a reduction in the activation of downstream caspases (e.g., caspase-8, -3, and -9) and ultimately, a decrease in apoptotic cell death.[5]
Caption: Cilastatin's nephroprotective signaling pathway.
Experimental Workflow for DHP-I Inhibition Assay
The following diagram illustrates a typical experimental workflow for assessing the inhibitory effect of cilastatin on DHP-I activity. This workflow is a generalized representation and can be adapted for specific assay formats, such as the spectrophotometric or HPLC-based methods described above.
Caption: Experimental workflow for DHP-I inhibition assay.
Conclusion
Cilastatin's inhibitory effect on dehydropeptidase-I is a cornerstone of its clinical utility, primarily in enhancing the efficacy and safety of imipenem. The competitive and reversible nature of this inhibition is well-characterized, with quantitative data supporting its high potency. The experimental protocols outlined in this guide provide a framework for the continued investigation of this interaction. Furthermore, the elucidation of cilastatin's role in modulating cellular signaling pathways, particularly in the context of nephroprotection, opens new avenues for research and potential therapeutic applications. This technical guide serves as a foundational resource for professionals seeking a comprehensive understanding of the core principles governing cilastatin's interaction with DHP-I.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 4. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Imipenem/Cilastatin using Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for determining the in vitro susceptibility of bacteria to imipenem/cilastatin using the broth microdilution method. This quantitative technique is essential for establishing the Minimum Inhibitory Concentration (MIC), a critical parameter in antibiotic resistance surveillance and drug development.
Introduction
Imipenem is a broad-spectrum carbapenem antibiotic that is administered in combination with cilastatin, a renal dehydropeptidase inhibitor that prevents the degradation of imipenem in the kidneys.[1] Determining the in vitro susceptibility of clinical isolates to imipenem/cilastatin is crucial for guiding therapeutic choices and monitoring the emergence of resistance. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[2][3] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[2][4] The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.[2][4]
Data Presentation
The interpretation of MIC values is performed by comparing them to established clinical breakpoints defined by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Additionally, routine quality control using reference bacterial strains with known MIC ranges is mandatory to ensure the accuracy and reproducibility of the test.
Table 1: Imipenem MIC Interpretive Criteria (Breakpoints) in μg/mL
| Organism Group | CLSI Breakpoints (μg/mL) | EUCAST Breakpoints (μg/mL) |
| S | I | |
| Enterobacteriaceae | ≤1 | 2 |
| Pseudomonas aeruginosa | ≤2 | 4 |
| Acinetobacter spp. | ≤2 | 4 |
| Staphylococcus aureus | ≤0.06 | - |
| Enterococcus faecalis | ≤1 | 2 |
S = Susceptible; I = Intermediate; R = Resistant. Note: Breakpoints are subject to change and users should refer to the latest CLSI and EUCAST guidelines.
Table 2: Imipenem Quality Control (QC) MIC Ranges (μg/mL)
| Quality Control Strain | CLSI QC Range (μg/mL) | EUCAST QC Range (μg/mL) |
| Escherichia coli ATCC® 25922™ | 0.06 - 0.25 | 0.06 - 0.25 |
| Pseudomonas aeruginosa ATCC® 27853™ | 1 - 4 | 1 - 4 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing broth microdilution susceptibility testing of imipenem/cilastatin.
Materials
-
Imipenem/cilastatin analytical standard
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes and sterile tips
-
Bacterial isolates to be tested
-
Quality control strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2°C)
-
Plate reader or a light box for manual reading
Protocol
1. Preparation of Imipenem/Cilastatin Stock Solution:
-
Aseptically prepare a stock solution of imipenem/cilastatin at a concentration of 1000 µg/mL (based on the imipenem component).
-
Use a suitable solvent as recommended by the manufacturer (e.g., sterile, buffered aqueous solution).
-
Ensure complete dissolution of the powder. The stock solution should be prepared fresh on the day of the assay.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex the suspension to create a smooth, homogenous mixture.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the imipenem/cilastatin stock solution in CAMHB directly in the 96-well microtiter plate.
-
A typical dilution series for imipenem ranges from 0.06 to 64 µg/mL.
-
The final volume in each well after adding the inoculum should be 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) for each isolate.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Seal the plates or use lids to prevent evaporation.
-
Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
5. Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of imipenem/cilastatin that shows no visible growth (i.e., no turbidity or pellet at the bottom of the well).
-
The growth control well must show distinct turbidity. The sterility control well should remain clear.
-
The MICs for the quality control strains must fall within the acceptable ranges specified in Table 2.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical process for interpreting the MIC results.
Caption: Experimental workflow for broth microdilution susceptibility testing.
Caption: Logical flow for the interpretation of MIC results.
References
Application Notes and Protocols for Imipenem MIC Determination by Agar Dilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of imipenem using the agar dilution method. This method is a standardized and reproducible technique for assessing the in vitro activity of an antimicrobial agent against a given microorganism. The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
The following tables summarize key quantitative data for performing the imipenem agar dilution assay, including quality control ranges and recommended concentrations.
Table 1: Quality Control (QC) Strains and Expected Imipenem MIC Ranges
| Quality Control Strain | ATCC Number | Imipenem MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.25 - 1 |
| Pseudomonas aeruginosa | 27853 | 1 - 4 |
| Klebsiella pneumoniae | 700603 | 0.06 - 0.25 |
Note: These ranges are based on CLSI M100 guidelines and may be subject to change. It is recommended to consult the latest version of the CLSI M100 document for the most current information.
Table 2: Imipenem Stock Solution and Dilution Series Preparation
| Parameter | Value/Instruction |
| Imipenem Powder Solvent | Phosphate buffer (pH 7.2) |
| Stock Solution Concentration | 1000 µg/mL |
| Dilution Series | Two-fold serial dilutions |
| Typical Concentration Range | 0.03 - 32 µg/mL |
Experimental Protocols
This section provides a detailed, step-by-step methodology for determining imipenem MIC values using the agar dilution method.
Materials
-
Imipenem analytical standard powder
-
Mueller-Hinton Agar (MHA)
-
Phosphate buffer (pH 7.2)
-
Sterile distilled water
-
Petri dishes (90 mm or 100 mm)
-
Sterile tubes for dilutions
-
Micropipettes and sterile tips
-
Inoculum replicating apparatus (optional)
-
0.5 McFarland turbidity standard
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, K. pneumoniae ATCC 700603)
-
Test bacterial isolates
-
Incubator (35 ± 2 °C)
Protocol
1. Preparation of Imipenem Stock Solution and Dilutions
-
Prepare a stock solution of imipenem at a concentration of 1000 µg/mL in phosphate buffer (pH 7.2).[1]
-
Perform a series of two-fold dilutions of the stock solution to create a range of concentrations.[2] The final concentrations in the agar will be one-tenth of these working solution concentrations.
2. Preparation of Agar Plates
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[1]
-
Autoclave the MHA and cool it to 45-50 °C in a water bath.
-
For each desired final imipenem concentration, add 2 mL of the corresponding imipenem working solution to 18 mL of molten MHA. This creates a 1:10 dilution of the antibiotic.
-
Mix gently but thoroughly to avoid bubbles and pour the mixture into sterile Petri dishes.
-
Allow the agar to solidify at room temperature.
-
Prepare a growth control plate containing MHA without any imipenem.
-
Plates can be stored at 4°C and should be used within a few days of preparation.[1]
3. Preparation of Inoculum
-
From a fresh (18-24 hour) culture of the test organism on a non-selective agar plate, select several morphologically similar colonies.
-
Suspend the colonies in a sterile broth or saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:10 in sterile broth or saline to obtain a final inoculum density of approximately 1 x 10⁷ CFU/mL.
4. Inoculation of Agar Plates
-
Using an inoculum-replicating apparatus or a calibrated loop, spot 1-2 µL of the diluted bacterial suspension onto the surface of each imipenem-containing agar plate and the growth control plate.[1] This will deliver approximately 10⁴ CFU per spot.[1][2]
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
5. Incubation
6. Interpretation of Results
-
After incubation, examine all plates for bacterial growth.
-
The MIC is the lowest concentration of imipenem that completely inhibits the visible growth of the organism, including the presence of a single colony or a faint haze.
-
The growth control plate should show confluent growth.
-
The MICs for the QC strains should fall within their acceptable ranges as specified in Table 1.
Visualizations
The following diagram illustrates the experimental workflow for the agar dilution method.
Caption: Workflow for Imipenem MIC Determination by Agar Dilution.
References
Application Note: Stability of Imipenem/Cilastatin in Common Laboratory Growth Media
Audience: Researchers, scientists, and drug development professionals.
Introduction Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class, known for its potent activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1][2] It functions by inhibiting bacterial cell wall synthesis.[1][3] However, imipenem is rapidly metabolized in the kidneys by the enzyme dehydropeptidase-I (DHP-I).[1][4] To counteract this, it is co-administered with cilastatin, a specific inhibitor of DHP-I, which prevents imipenem's degradation and ensures therapeutic concentrations.[1][4][5]
The inherent chemical instability of imipenem in aqueous solutions presents a significant challenge for in vitro antimicrobial susceptibility testing (AST). The degradation of the antibiotic during incubation can lead to erroneously high Minimum Inhibitory Concentration (MIC) values, potentially misinforming clinical decisions. This application note provides a summary of imipenem/cilastatin stability in various laboratory media, detailed protocols for stability assessment, and key recommendations for researchers.
Mechanism of Action and Interaction
Imipenem exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.[1] This binding inhibits the cross-linking of the peptidoglycan matrix, weakening the cell wall and leading to cell lysis and death due to osmotic pressure.[1] Cilastatin's role is purely protective; it has no antibacterial activity but ensures the bioavailability of imipenem by inhibiting its renal degradation.[5]
Quantitative Stability Data
The stability of imipenem is influenced by temperature, pH, concentration, and the specific components of the growth medium.[6][7][8][9] Dextrose, for instance, has been shown to decrease imipenem's stability.[10] Imipenem is the less stable component of the combination and its degradation is the primary determinant of the solution's lifespan.[10][11] The following table summarizes stability data from various studies.
| Medium/Solution | Concentration(s) | Temperature | Stability Finding | Reference(s) |
| Cation-Adjusted Mueller-Hinton Broth | 6 mg/L | 30°C | Rapid decline; calculated half-life based on an exponential decline model. | [12] |
| Cation-Adjusted Mueller-Hinton Broth | Not specified | 37°C | ~85% loss of activity at 24 hours; virtually no detectable activity by 48 hours. | [12] |
| Mueller-Hinton Agar | MIC testing range | 4°C | Mean time for a one-dilution shift in MIC was 4.33 days. Recommended use within 48-72 hours. | [13] |
| 0.9% Sodium Chloride | 5 mg/mL & 10 mg/mL | 25°C | 5 mg/mL solution stable for 6 hours. 10 mg/mL solution stable for 3-6 hours. | [9] |
| 0.9% Sodium Chloride | 5 mg/mL & 10 mg/mL | 30°C & 40°C | 5 mg/mL solution stable for 6 hours. 10 mg/mL solution stable for <1 hour. | [9] |
| 5% Dextrose in Water (D5W) | 5 mg/mL | Room Temp (23°C) | >10% loss in 6 hours. | [14] |
| 5% Dextrose in Water (D5W) | 5 mg/mL | Refrigerated (4°C) | >10% loss in 48 hours. | [14] |
| Total Parenteral Nutrient (TPN) Solutions | 5 mg/mL | Not specified | Stable (≥90% remaining) for only 15 minutes. | [15] |
| Human Plasma | Not specified | Room Temp / Refrigerated | Unstable. Samples should be immediately frozen at -80°C. | [16] |
Experimental Protocols
Accurate determination of imipenem stability is critical. Below are generalized protocols for assessing chemical stability via HPLC and biological activity via an MIC assay.
This protocol determines the concentration of imipenem over time in a liquid growth medium.
1. Preparation of Imipenem/Cilastatin Stock Solution:
- Aseptically reconstitute a vial of imipenem/cilastatin powder with sterile water or 0.9% NaCl to a known concentration (e.g., 5 mg/mL of each component).[15]
- Ensure complete dissolution. Do not heat the solution.[10]
2. Preparation of Test Samples:
- Add the stock solution to the target laboratory growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final desired concentration (e.g., 6 mg/L).[12]
- Prepare multiple, identical aliquots in sterile containers for sampling at different time points.
3. Incubation:
- Incubate the test samples at the desired temperature (e.g., 30°C or 37°C).[12] If assessing photosensitivity, prepare a parallel set protected from light.[14]
4. Sample Collection and Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot.
- Immediately analyze the sample using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the remaining concentration of imipenem.[15][17]
- If immediate analysis is not possible, samples may need to be mixed with a stabilizing buffer and flash-frozen at -80°C to halt degradation.[17]
5. Data Analysis:
- Plot the concentration of imipenem versus time.
- Calculate the percentage of imipenem remaining relative to the initial (time 0) concentration. Stability is often defined as the time until the concentration drops below 90% of the initial value.[6]
- Determine degradation kinetics (e.g., first-order degradation) and calculate the antibiotic's half-life in the medium.[18]
start [label="Start: Prepare\nImipenem/Cilastatin Solution\nin Growth Medium", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
incubate [label="Incubate Samples\nat Controlled Temperature\n(e.g., 37°C)"];
collect [label="Collect Aliquots at\nPre-defined Time Points\n(t=0, 2, 4, 8, 24h)"];
analyze [label="Analyze Imipenem\nConcentration via\nStability-Indicating HPLC"];
calculate [label="Calculate % Remaining\nand Degradation Rate"];
end [label="End: Determine\nStability Profile", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> incubate;
incubate -> collect;
collect -> analyze;
analyze -> calculate;
calculate -> end;
collect -> collect [label="Loop", style=dashed, color="#5F6368"];
}
This protocol validates the chemical stability findings by measuring the biological effect of the degraded antibiotic.
1. Preparation of Aged Antibiotic Solution:
- Prepare a solution of imipenem/cilastatin in the desired growth medium as described in Protocol 1.
- "Age" the solution by incubating it at the test temperature (e.g., 37°C) for a duration known to cause significant degradation (e.g., 24 hours).[12]
2. Preparation of Inoculum:
- Prepare a standardized inoculum of a quality control bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853) according to CLSI or EUCAST guidelines.
3. Minimum Inhibitory Concentration (MIC) Assay:
- Control Group: Perform a standard MIC assay (e.g., broth microdilution) using a freshly prepared imipenem/cilastatin solution.
- Test Group: Concurrently, perform an identical MIC assay using the "aged" antibiotic solution.
- Incubate both sets of MIC panels under standard conditions.
4. Data Analysis:
- Read the MIC for both the fresh and aged antibiotic solutions.
- A significant increase (e.g., a shift of more than one dilution) in the MIC for the aged solution indicates a loss of biological activity due to degradation.[13] This confirms that the observed chemical degradation translates to reduced efficacy.
Key Considerations and Recommendations
-
Temperature is Critical: Imipenem degradation is highly temperature-dependent.[9][19] Susceptibility tests requiring long incubation periods at 35-37°C will experience significant antibiotic loss.[12]
-
Media Choice Matters: The composition of the growth media can affect stability. For routine work, agar dilution plates containing imipenem should be prepared and used within 48-72 hours when stored at 4°C.[13]
-
Avoid Pre-made Frozen Panels: The manufacturer advises against freezing imipenem solutions, as it does not confer a stability advantage over refrigeration and can lead to decomposition.[10]
-
Account for Degradation in Research: When conducting research involving extended imipenem exposure in vitro, researchers should consider the antibiotic's half-life. Some studies have suggested "topping up" the antibiotic during the experiment to maintain a consistent concentration.[12]
-
Use Fresh Solutions: For accurate and reproducible MIC results, always use freshly prepared imipenem/cilastatin solutions on the day of the experiment.
The chemical instability of imipenem in standard laboratory growth media at incubation temperatures is a critical factor that must be managed to ensure the accuracy of antimicrobial susceptibility testing. The data clearly show that significant degradation occurs within a typical 24-hour incubation period. Researchers and laboratory professionals must utilize freshly prepared solutions and be aware of the limited stability window to avoid reporting falsely elevated MICs, which could impact both clinical treatment and drug development research.
References
- 1. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 2. Imipenem-cilastatin sodium, a broad-spectrum carbapenem antibiotic combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. publications.ashp.org [publications.ashp.org]
- 11. Stability of Imipenem-Cilastatin Sodium in AutoDose Infusion System Bags | Semantic Scholar [semanticscholar.org]
- 12. It takes two to tango! Stability of drugs affecting efficacy against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of imipenem in Mueller-Hinton agar stored at 4 degrees C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Stability of imipenem and cilastatin sodium in total parenteral nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Degradation kinetics of imipenem in normal saline and in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of Imipenem/Cilastatin Stock Solutions for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1] It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1][2] Imipenem functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), ultimately leading to cell lysis and death.[1] However, imipenem is rapidly metabolized and inactivated by the renal enzyme dehydropeptidase-I (DHP-I).[1][3] To counteract this, it is co-administered with cilastatin, a specific DHP-I inhibitor.[1][4] Cilastatin itself possesses no antibacterial activity but prevents the degradation of imipenem, thereby increasing its bioavailability and efficacy.[1][4] This combination allows for sustained therapeutic concentrations of imipenem in various tissues and urine.[3]
This document provides a detailed protocol for the preparation of imipenem/cilastatin stock solutions for in vitro research applications. Adherence to these guidelines is crucial for ensuring the stability, potency, and reproducibility of experimental results.
Mechanism of Action and Rationale for Combination
Imipenem's primary mechanism of action involves the acylation of penicillin-binding proteins, which are essential enzymes in the synthesis of the bacterial cell wall.[1] This disruption of peptidoglycan cross-linking weakens the cell wall, leading to osmotic instability and bacterial cell death.[1] Cilastatin's role is purely protective; by inhibiting DHP-I in the brush border of renal tubules, it prevents the hydrolysis of imipenem, ensuring that the active antibiotic can exert its effect.[3][4]
Below is a diagram illustrating the synergistic interaction between imipenem and cilastatin.
Caption: Imipenem/Cilastatin Mechanism of Action
Materials and Equipment
-
Imipenem/Cilastatin powder (1:1 mixture)
-
Sterile, nuclease-free water
-
0.9% Sodium Chloride (NS) solution, sterile
-
5% Dextrose in Water (D5W), sterile
-
Sterile vials or conical tubes
-
Sterile filters (0.22 µm pore size)
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Protocol: Preparation of Stock Solution
This protocol outlines the steps for preparing a 10 mg/mL stock solution of imipenem/cilastatin. Adjustments to the final concentration can be made by proportionally altering the mass of the powder and the volume of the solvent.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of imipenem/cilastatin powder using an analytical balance. For a 10 mg/mL stock, weigh 10 mg of the powder.
-
Reconstitution:
-
For many research applications, sterile water can be used as the initial solvent.[5] However, for cell-based assays, it is recommended to use a buffered saline solution like 0.9% NaCl.
-
Add a small volume of the chosen solvent to the vial containing the powder. A suggested starting point is to add approximately 10 mL of the infusion solution to the vial.[6]
-
Mix thoroughly by vortexing or gentle shaking until the powder is completely dissolved. The resulting solution should be clear and range from colorless to yellow.[7][8] Discard the solution if it turns brown, as this indicates a loss of potency. [7][9]
-
-
Dilution to Final Concentration:
-
Transfer the reconstituted solution to a larger sterile container.
-
Add the appropriate volume of the same solvent to reach the desired final concentration. For a 10 mg/mL stock from 10 mg of powder, bring the final volume to 1 mL.
-
-
Sterile Filtration: Filter the final stock solution through a 0.22 µm sterile filter into a new sterile vial to remove any potential microbial contaminants.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperatures as detailed in the stability table below. For long-term storage, -20°C is often recommended.
-
Below is a workflow diagram for the preparation of the imipenem/cilastatin stock solution.
Caption: Stock Solution Preparation Workflow
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and storage of imipenem/cilastatin solutions.
Table 1: Recommended Solvents and Concentrations
| Parameter | Recommendation | Citation |
| Primary Solvents | 0.9% Sodium Chloride (NS), 5% Dextrose in Water (D5W) | [7] |
| Alternative Solvent | Sterile Water | [5] |
| Final Concentration for IV Infusion | Should not exceed 5 mg/mL | [8][10] |
| pH of Reconstituted Solution | 6.5 to 8.5 | [11] |
Table 2: Stability of Reconstituted Imipenem/Cilastatin Solutions
| Storage Condition | Duration of Stability | Citation |
| Room Temperature (25°C) | 4 hours | [6][8][9][11][12] |
| Refrigerated (2-8°C or 5°C) | 24 hours | [6][8][9][11][12] |
| Frozen | Not recommended, as it may lead to degradation. | [6][13] |
Note: The stability of imipenem is the limiting factor for the combination product. Imipenem is susceptible to hydrolysis, especially at acidic or alkaline pH and higher temperatures.[8][13]
Safety Precautions
-
Always handle imipenem/cilastatin powder and solutions in a well-ventilated area.
-
Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
The proper preparation and storage of imipenem/cilastatin stock solutions are paramount for obtaining reliable and reproducible results in a research setting. By following this detailed protocol and adhering to the stability guidelines, researchers can ensure the integrity of their experiments involving this important antibiotic combination. The provided diagrams and tables serve as quick references for the mechanism of action, experimental workflow, and critical quantitative data.
References
- 1. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 2. Imipenem-cilastatin sodium, a broad-spectrum carbapenem antibiotic combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. toku-e.com [toku-e.com]
- 6. globalrph.com [globalrph.com]
- 7. Imipenem + cilastatin sodium (NON-FORMULARY) | CHEO ED Outreach [outreach.cheo.on.ca]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Imipenem/cilastatin (Ipm/Cln) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. reference.medscape.com [reference.medscape.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. DailyMed - this compound- this compound sodium injection, powder, for solution [dailymed.nlm.nih.gov]
- 13. publications.ashp.org [publications.ashp.org]
Application Notes and Protocols for Imipenem/Cilastatin in Murine Models of Bacterial Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the broad-spectrum antibiotic imipenem/cilastatin in various murine models of bacterial infection. The following sections detail the experimental setup, data interpretation, and relevant biological pathways for studying the efficacy of this critical carbapenem antibiotic.
Introduction
Imipenem is a potent β-lactam antibiotic with a broad spectrum of activity against many gram-positive and gram-negative aerobic and anaerobic bacteria.[1] It functions by binding to penicillin-binding proteins (PBPs), which disrupts bacterial cell wall synthesis, leading to cell lysis and death.[1] Imipenem is administered in combination with cilastatin, an inhibitor of the renal enzyme dehydropeptidase I, which prevents the rapid degradation of imipenem in the kidneys, thereby increasing its half-life and tissue penetration.[1] Murine models of bacterial infection are indispensable tools for the preclinical evaluation of antimicrobial agents like imipenem/cilastatin, allowing for the assessment of in vivo efficacy, pharmacokinetics, and pharmacodynamics.
Data Presentation: Efficacy of Imipenem/Cilastatin
The following tables summarize the quantitative data on the efficacy of imipenem/cilastatin in various murine infection models.
Table 1: Efficacy of Imipenem/Cilastatin in Murine Models of Acinetobacter baumannii Infection
| Infection Model | Mouse Strain | Treatment Regimen | Efficacy Endpoint | Outcome |
| Pneumonia | C57BL/6 | 100 mg/kg/day imipenem, intraperitoneally (i.p.), twice a day | Survival | All treated mice survived a lethal intranasal challenge. |
| Pneumonia | C3H/HeN (neutropenic) | 50 mg/kg imipenem (1, 2, or 3 doses) | In vivo post-antibiotic effect (PAE) | PAE of 9.6, 6.4, and 4 hours after 1, 2, and 3 doses, respectively.[2] |
| Pneumonia | Aged BALB/c | 20 mg/kg/day imipenem/cilastatin, i.p., twice a day | Survival Rate | Significantly increased survival rate compared to untreated aged mice.[3] |
| Sepsis (peritonitis) | C57BL/6J | Imipenem monotherapy | Mortality | Reduced mortality compared to untreated controls. |
Table 2: Efficacy of Imipenem/Cilastatin in Murine Models of Pseudomonas aeruginosa Infection
| Infection Model | Mouse Strain | Treatment Regimen | Efficacy Endpoint | Outcome |
| Burn Wound Sepsis | C57BL | Systemic imipenem | 7-day Mortality | Reduced mortality from 25-100% (depending on inoculum) to 0-17%. |
| Disseminated Infection | Not Specified | Imipenem/cilastatin in combination with relebactam | Log reduction in CFU | Log reduction in P. aeruginosa CFU of 3.73, 3.13, and 1.72 at relebactam doses of 40, 20, and 10 mg/kg, respectively. |
| Pulmonary Infection | Not Specified | Imipenem/cilastatin in combination with relebactam | Log reduction in CFU | Log reductions in CFU of 4.59, 3.59, and 2.37 at relebactam doses of 80, 40, and 20 mg/kg, respectively. |
Table 3: Pharmacokinetic Parameters of Imipenem in Mice
| Mouse Strain | Dose (mg/kg) | Route | Tmax (min) | t1/2 (min) |
| Neutropenic mice | 8 to 64 | Intraperitoneal | 15 to 21 | 43 to 67 |
| BALB/c | 50, 75, 100 | Intraperitoneal | Not Specified | 13 |
Experimental Protocols
The following are detailed protocols for establishing murine models of bacterial infection to evaluate the efficacy of imipenem/cilastatin.
Murine Pneumonia Model
This model is suitable for studying lung infections caused by pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa.
Materials:
-
Specific-pathogen-free mice (e.g., C57BL/6 or BALB/c, 6-12 weeks old)
-
Bacterial strain of interest (e.g., A. baumannii or P. aeruginosa)
-
Luria-Bertani (LB) broth and agar plates
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Imipenem/cilastatin for injection
-
Sterile syringes and needles
-
Pipettes and sterile tips
-
Tissue homogenizer
-
Incubator and shaker
Protocol:
-
Inoculum Preparation:
-
Streak the bacterial strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into LB broth and grow overnight at 37°C with shaking.
-
The following day, subculture the overnight culture into fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.8).
-
Harvest the bacteria by centrifugation, wash the pellet twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.
-
-
Infection:
-
Anesthetize the mice using an approved protocol.
-
For intranasal infection, hold the mouse in a supine position and instill 20-50 µL of the bacterial suspension into the nares.
-
For intratracheal infection, a non-surgical or surgical method can be used to directly instill the bacterial suspension into the trachea.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2-4 hours), administer imipenem/cilastatin via the desired route (e.g., intraperitoneal or subcutaneous injection). Dosing can range from 20 to 100 mg/kg/day, typically divided into two daily doses. A control group should receive a vehicle control (e.g., sterile saline).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for a defined period (e.g., 7 days).
-
For bacterial burden determination, euthanize a subset of mice at specific time points (e.g., 24 or 48 hours post-infection).
-
Aseptically harvest the lungs and other organs (e.g., spleen, liver).
-
Weigh the organs and homogenize them in a known volume of sterile PBS.
-
Perform serial dilutions of the tissue homogenates and plate on LB agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Murine Sepsis (Peritonitis) Model
This model is used to study systemic bacterial infections.
Materials:
-
As listed in the pneumonia model protocol.
-
Optional: Mucin to enhance bacterial virulence.
Protocol:
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the pneumonia model protocol. The bacterial suspension may be mixed with a substance like porcine mucin (e.g., 5-10%) to enhance infectivity.
-
-
Infection:
-
Administer the bacterial suspension (typically 100-200 µL) via intraperitoneal injection.
-
-
Treatment:
-
Administer imipenem/cilastatin as described in the pneumonia model protocol, typically starting 1-2 hours post-infection.
-
-
Monitoring and Endpoint Analysis:
-
Monitor for survival and clinical signs of sepsis.
-
To determine bacterial burden, collect blood via cardiac puncture and harvest organs (spleen, liver) at specified time points.
-
Process blood and tissue homogenates for CFU enumeration as described previously.
-
Murine Burn Wound Infection Model
This model is relevant for studying infections in the context of severe burns.
Materials:
-
As listed in the previous protocols.
-
Electric clippers.
-
Depilatory cream.
-
A device for inflicting a controlled burn (e.g., a heated brass block or a template for scald burns).
-
Analgesics (e.g., buprenorphine).
-
Sterile surgical tape or dressing.
Protocol:
-
Burn Injury:
-
Anesthetize the mice.
-
Shave the dorsal surface and apply a depilatory cream to remove remaining hair.
-
Create a full-thickness burn of a defined size (e.g., by applying a heated block to the skin for a specific duration).
-
Provide immediate fluid resuscitation (e.g., intraperitoneal injection of lactated Ringer's solution) and analgesia.
-
-
Infection:
-
At a set time post-burn (e.g., 1-4 hours), topically apply a defined volume (e.g., 50 µL) of the prepared bacterial suspension onto the burn eschar.
-
The wound can be covered with a sterile dressing.
-
-
Treatment:
-
Initiate systemic treatment with imipenem/cilastatin as described in the other models.
-
-
Monitoring and Endpoint Analysis:
-
Monitor survival, body weight, and wound healing.
-
For bacterial burden, euthanize mice at various time points, excise the burn wound tissue, homogenize, and plate for CFU counting. Systemic dissemination can be assessed by culturing blood and distant organs.
-
Visualizations
Experimental Workflow
Caption: General workflow for evaluating imipenem/cilastatin in murine infection models.
Signaling Pathway: Host Response to Gram-Negative Bacteria
Caption: Simplified TLR4 signaling pathway initiated by LPS from gram-negative bacteria.
References
- 1. Use of a new mouse model of Acinetobacter baumannii pneumonia to evaluate the postantibiotic effect of imipenem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Imipenem
Introduction
Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class. It is a critical therapeutic agent for treating severe bacterial infections. Accurate and reliable quantification of imipenem in pharmaceutical formulations and biological matrices is essential for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy. This application note provides a detailed protocol for the quantification of imipenem using a stability-indicating Reverse-Phase HPLC (RP-HPLC) method.
Principle
This method utilizes RP-HPLC with UV detection to separate and quantify imipenem. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The retention time of imipenem is used for its identification, and the peak area is proportional to its concentration, allowing for accurate quantification against a standard curve. The method is designed to be stability-indicating, meaning it can resolve imipenem from its potential degradation products.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes the typical chromatographic conditions for the analysis of imipenem.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.03M Potassium Dihydrogen Phosphate buffer (pH 3.2, adjusted with phosphoric acid) in a ratio of 70:30 (v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][3][4] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 265 nm[1][5] |
| Run Time | Approximately 10 minutes |
Reagents and Materials
-
Imipenem reference standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters for solvent filtration
Preparation of Solutions
Mobile Phase Preparation:
-
Prepare a 0.03M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC grade water.
-
Adjust the pH of the buffer to 3.2 using orthophosphoric acid.[1][2]
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a 70:30 (v/v) ratio.[1][2]
-
Degas the mobile phase by sonication or helium sparging before use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of imipenem reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark.
-
This stock solution should be stored at 2-8°C and protected from light.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 20-120 µg/mL).[1]
Sample Preparation
For Pharmaceutical Formulations (e.g., Powder for Injection):
-
Reconstitute the contents of the imipenem vial with a known volume of mobile phase.
-
Dilute the reconstituted solution with the mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
For Biological Matrices (e.g., Plasma):
-
To 500 µL of plasma sample, add 1 mL of acetonitrile to precipitate the proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
| Validation Parameter | Typical Results |
| Linearity | Linear range of 20-120 µg/mL with a correlation coefficient (r²) > 0.999.[1] |
| Accuracy (% Recovery) | 98-102%[3] |
| Precision (%RSD) | < 2% for both intra-day and inter-day precision. |
| Limit of Detection (LOD) | 0.02 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.06 µg/mL[1] |
| Specificity | The method should be able to separate the imipenem peak from any degradation products or interfering substances from the matrix.[7] |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions such as mobile phase composition, pH, and flow rate.[2] |
Data Presentation
The following tables summarize quantitative data from various published HPLC methods for imipenem quantification.
Table 1: Chromatographic Conditions for Imipenem Quantification
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Method 1[5] | CN (4.6 x 250 mm, 5µm) | Acetonitrile: 0.1% Phosphoric Acid (50:50) | 1.0 | 265 |
| Method 2[8] | Reversed-phase | Borate buffer | Not specified | 313 |
| Method 3[1] | C18 (4.6 x 250 mm, 5µm) | Acetonitrile: 0.03M KH₂PO₄ pH 3.2 | 1.0 | 265 |
| Method 4[3] | C18 (4.6 x 250mm, 5.0µm) | Phosphate buffer pH 3.0: Acetonitrile (50:50) | 1.0 | 238 |
| Method 5[6] | C8 | Phosphate buffer 0.1M (pH 6.8) and Methanol (gradient) | Not specified | 298 |
Table 2: Method Validation Parameters for Imipenem Quantification
| Reference | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) |
| Method 1[5] | 117.1-585.5 | Not specified | Not specified | 98.8% |
| Method 3[1] | 20-120 | 0.02 | 0.06 | 98.37-99.72% |
| Method 4[3] | 50-250 ppm | 2.17 | 6.60 | 98-102% |
| Method 5[6] | 0.5-80 | Not specified | Not specified | 95.5-108.1% |
Mandatory Visualization
References
- 1. rjptonline.org [rjptonline.org]
- 2. A RP-HPLC Method development and Validation for Simultaneous Estimation of Imipenem, Cilastatin and Relebactum in API and in Pharmaceutical Lyophilized powder for injection - ProQuest [proquest.com]
- 3. ijpbs.com [ijpbs.com]
- 4. RP-HPLC method for simultaneous estimation of imipenem and cilastatin [wisdomlib.org]
- 5. Determination of this compound for Injection Sodium by HPLC [journal11.magtechjournal.com]
- 6. Simultaneous determination of three carbapenem antibiotics in plasma by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of imipenem (N-formimidoyl thienamycin) in human plasma and urine by high-performance liquid chromatography, comparison with microbiological methodology and stability [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Checkerboard Assay: Synergy Testing of Imipenem with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Combination therapy, the concurrent use of two or more antimicrobial agents, has emerged as a critical strategy to combat these resilient pathogens. The primary goals of combination therapy are to broaden the spectrum of activity, prevent the emergence of resistant strains, and achieve synergistic interactions. Synergy occurs when the combined antimicrobial effect is significantly greater than the sum of the individual effects of each drug.
Imipenem, a broad-spectrum carbapenem antibiotic, is a potent agent against a wide range of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1] To enhance its efficacy and combat resistance, imipenem is often evaluated in combination with other antibiotics.
The checkerboard assay is a widely used in vitro method to systematically assess the interactions between two antimicrobial agents.[2] This technique allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure that classifies the interaction as synergistic, additive, indifferent, or antagonistic.[2] These application notes provide a detailed protocol for performing a checkerboard assay to evaluate the synergistic potential of imipenem with other classes of antibiotics.
Principle of the Checkerboard Assay
The checkerboard assay involves a two-dimensional dilution of two antibiotics in a 96-well microtiter plate. Serial dilutions of imipenem are prepared along the x-axis (columns), while serial dilutions of a second antibiotic (Agent B) are made along the y-axis (rows). Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by identifying the lowest concentration that inhibits visible bacterial growth. The FIC index is then calculated to characterize the nature of the interaction.
Calculation of the Fractional Inhibitory Concentration (FIC) Index
The FIC index is calculated using the following formula:
FIC Index = FICA + FICB
Where:
-
FICA = (MIC of Imipenem in combination) / (MIC of Imipenem alone)
-
FICB = (MIC of Agent B in combination) / (MIC of Agent B alone)
The interpretation of the FIC index is as follows:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Data Presentation: Imipenem Synergy with Various Antibiotic Classes
The following tables summarize quantitative data from checkerboard assays evaluating the synergy of imipenem with other antibiotics against common multidrug-resistant pathogens.
Table 1: Synergy of Imipenem with Aminoglycosides (Amikacin) against Pseudomonas aeruginosa
| Isolate | MIC Imipenem (µg/mL) | MIC Amikacin (µg/mL) | MIC Imipenem in Combination (µg/mL) | MIC Amikacin in Combination (µg/mL) | FIC Index | Interpretation |
| P. aeruginosa 1 | 256 | 512 | 1 | 4 | 0.011 | Synergy[3] |
| P. aeruginosa 2 | 128 | 256 | 2 | 8 | 0.047 | Synergy |
| P. aeruginosa 3 | 512 | 1024 | 4 | 16 | 0.023 | Synergy |
Table 2: Synergy of Imipenem with Polymyxins (Colistin) against Acinetobacter baumannii
| Isolate | MIC Imipenem (µg/mL) | MIC Colistin (µg/mL) | MIC Imipenem in Combination (µg/mL) | MIC Colistin in Combination (µg/mL) | FIC Index | Interpretation |
| A. baumannii 1 | 32 | 2 | 8 | 0.5 | 0.5 | Synergy[4] |
| A. baumannii 2 | 64 | 1 | 16 | 0.25 | 0.5 | Synergy[4] |
| A. baumannii 3 | 16 | 4 | 4 | 1 | 0.5 | Synergy |
Table 3: Synergy of Imipenem with Fluoroquinolones (Levofloxacin) against Pseudomonas aeruginosa
| Isolate | MIC Imipenem (µg/mL) | MIC Levofloxacin (µg/mL) | MIC Imipenem in Combination (µg/mL) | MIC Levofloxacin in Combination (µg/mL) | FIC Index | Interpretation |
| P. aeruginosa 1 | 16 | 8 | 4 | 1 | 0.375 | Synergy[3][5] |
| P. aeruginosa 2 | 32 | 16 | 8 | 2 | 0.375 | Synergy[3][5] |
| P. aeruginosa 3 | 8 | 4 | 2 | 0.5 | 0.5 | Synergy[3][5] |
Experimental Protocols
This section provides a detailed methodology for performing a checkerboard assay to assess the synergy between imipenem and another antibiotic.
Materials
-
96-well, sterile, flat-bottom microtiter plates
-
Imipenem powder (analytical grade)
-
Agent B (second antibiotic, analytical grade)
-
Appropriate solvent for each antibiotic (e.g., sterile distilled water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strain (e.g., P. aeruginosa, A. baumannii, K. pneumoniae)
-
Quality control bacterial strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Sterile 0.85% saline
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Preparation of Reagents
-
Antibiotic Stock Solutions: Prepare stock solutions of imipenem and Agent B at a concentration of 1024 µg/mL in their respective solvents. Sterilize by filtration if necessary.
-
Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Checkerboard Assay Procedure
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
In column 1, add an additional 50 µL of the imipenem stock solution to row A.
-
In row A, add an additional 50 µL of the Agent B stock solution to column 1.
-
-
Serial Dilutions of Imipenem (Agent A):
-
Perform two-fold serial dilutions of imipenem by transferring 50 µL from column 1 to column 2, and so on, across to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as the control for Agent B alone.
-
Column 12 will serve as the growth control (no antibiotics).
-
-
Serial Dilutions of Agent B:
-
Perform two-fold serial dilutions of Agent B by transferring 50 µL from row A to row B, and so on, down to row G. Discard 50 µL from row G.
-
Row H will serve as the control for imipenem alone.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except for sterility control wells, if included). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
Determine the MIC of imipenem alone (in row H).
-
Determine the MIC of Agent B alone (in column 11).
-
For each well showing no growth, identify the concentrations of imipenem and Agent B.
-
-
Calculation: Calculate the FIC index for each well that shows no growth. The lowest FIC index value is reported as the result for the combination.
Visualizations
Experimental Workflow
Caption: Workflow for the checkerboard synergy assay.
Mechanism of Synergy: Imipenem and Aminoglycosides/Polymyxins
Caption: Synergistic action of Imipenem with membrane-active agents.
Logical Relationship of FIC Index Interpretation
Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.
References
- 1. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Time-kill effect of levofloxacin on multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii: synergism with imipenem and colistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. In vitro evaluation of the activity of two doses of Levofloxacin alone and in combination with other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Kill Curve Analysis of Imipenem/Cilastatin Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem is a broad-spectrum carbapenem antibiotic that is often co-administered with cilastatin, an inhibitor of the renal enzyme dehydropeptidase I. This combination prevents the degradation of imipenem, thereby increasing its bioavailability and efficacy.[1] Imipenem/cilastatin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis, making it a critical therapeutic option for severe bacterial infections. Time-kill curve analysis is a dynamic method used to assess the pharmacodynamic properties of antimicrobial agents, providing valuable insights into the rate and extent of bacterial killing over time. This document provides detailed protocols for conducting time-kill assays with imipenem/cilastatin against various clinical isolates and presents a summary of quantitative data from published studies.
Mechanism of Action
Imipenem, a β-lactam antibiotic, functions by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation step in peptidoglycan synthesis, a crucial component of the cell wall. The disruption of cell wall integrity leads to cell lysis and bacterial death. Cilastatin has no antibacterial activity; its role is to prevent the renal metabolism of imipenem, ensuring therapeutic concentrations of the antibiotic are achieved.[1]
Mechanism of action of imipenem/cilastatin.
Experimental Protocols
Time-Kill Assay Protocol
This protocol is a synthesized methodology based on established practices for time-kill analysis.
1. Materials:
-
Bacterial Strains: Clinical isolates of interest (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus, Enterococcus faecalis).
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Broth (TSB), or other appropriate broth media. Blood agar or other suitable solid media for colony counting.
-
Antibiotic: Imipenem/cilastatin analytical standard.
-
Reagents: Sterile saline (0.85% NaCl), appropriate neutralizing solution for imipenem (if necessary).
-
Equipment: Shaking incubator, spectrophotometer, sterile culture tubes, micropipettes, sterile pipette tips, spread plates, automated colony counter (optional).
2. Procedure:
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, select 3-5 colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of sterile broth (e.g., TSB).
-
Incubate the broth culture at 37°C with shaking until it reaches the logarithmic phase of growth (typically indicated by a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL.
-
-
Time-Kill Assay Setup:
-
Prepare a series of tubes containing fresh CAMHB with varying concentrations of imipenem/cilastatin. These concentrations are typically multiples of the Minimum Inhibitory Concentration (MIC) for the specific isolate (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).
-
Include a growth control tube containing no antibiotic.
-
Inoculate each tube with the prepared bacterial suspension. The final volume in each tube should be consistent (e.g., 10 mL).
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that yield between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and antibiotic concentration.
-
3. Data Analysis:
-
Plot the mean log10 CFU/mL against time for each antibiotic concentration and the growth control.
-
Bacteriostatic activity is generally defined as a <3-log10 reduction in CFU/mL from the initial inoculum.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Experimental workflow for a time-kill assay.
Quantitative Data Summary
The following tables summarize the results of time-kill analyses of imipenem/cilastatin against various clinical isolates from published studies.
Table 1: Time-Kill Analysis of Imipenem against Pseudomonas aeruginosa
| Isolate | Imipenem/Cilastatin MIC (µg/mL) | Imipenem Concentration (µg/mL) | Time (h) | Mean Log10 CFU/mL | Reference |
| PAO1 (biofilm) | - | 64 | 6 | Reduction to undetectable levels | [2] |
| PDO300 (mucoid, biofilm) | - | 512 | 8 | Reduction to undetectable levels | [2] |
| Clinical Isolate | - | MIC90 (4 µg/mL) | 16 | No bacterial colony observed | [3] |
Table 2: Time-Kill Analysis of Imipenem against Klebsiella pneumoniae
| Isolate | Imipenem/Cilastatin MIC (µg/mL) | Imipenem Concentration (µg/mL) | Time (h) | Mean Log10 CFU/mL | Reference |
| K. pneumoniae 16 | - | 30 | 8 | ~2.0 log reduction | [4] |
| ATCC BAA-1902 | - | 30 | 8 | ~2.5 log reduction | [4] |
| NTUH-K2044 | - | 5x MIC (with gentamicin) | 1 | Rapid decrease | [5] |
Table 3: Time-Kill Analysis of Imipenem against Escherichia coli
| Isolate | Imipenem/Cilastatin MIC (µg/mL) | Imipenem Concentration (µg/mL) | Time (h) | Mean Log10 CFU/mL | Reference |
| ATCC 25922 | - | 8 | 2 | ~3.0 log reduction | [6] |
| Clinical Isolates (n=15) | - | 10x MIC | - | MDK99 (time to 99% killing) was generally short | [7] |
Table 4: Time-Kill Analysis of Imipenem against Enterococcus faecalis
| Isolate | Imipenem/Cilastatin MIC (µg/mL) | Imipenem Concentration | Time (h) | Activity | Reference |
| 15 strains | - | 2x MIC | 24 | 90% killing of all strains | [8][9] |
| 15 strains | - | 4x MIC | 24 | 99.9% killing of 14 strains | [8][9] |
Conclusion
Time-kill curve analysis is an indispensable tool for characterizing the bactericidal activity of imipenem/cilastatin. The provided protocol offers a standardized framework for conducting these assays. The summarized data highlights the potent and time-dependent killing effect of imipenem against a range of clinically significant pathogens. These application notes serve as a valuable resource for researchers and professionals in the field of antimicrobial drug development and evaluation.
References
- 1. biomedres.us [biomedres.us]
- 2. Pharmacokinetics/Pharmacodynamics of Colistin and Imipenem on Mucoid and Nonmucoid Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic tolerance and persistence in clinical isolates of Escherichia coli evaluated by high-resolution time-kill assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activities and time-kill studies of selected penicillins, beta-lactamase inhibitor combinations, and glycopeptides against Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Framework for Investigating Imipenem/Cilastatin Efficacy in a Biofilm Model
Audience: Researchers, scientists, and drug development professionals.
Introduction Microbial biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, present a formidable challenge in clinical settings due to their inherent tolerance to conventional antimicrobial agents.[1][2] This heightened resistance is attributed to factors including restricted drug penetration through the matrix, altered metabolic states of resident bacteria, and the expression of specific resistance genes.[3][4] Imipenem, a broad-spectrum carbapenem antibiotic, is often combined with cilastatin to inhibit its renal degradation and enhance its efficacy.[5][6] This document provides detailed protocols and application notes for evaluating the efficacy of imipenem/cilastatin against bacterial biofilms using established in vitro models.
Mechanism of Action and Biofilm Resistance
Imipenem functions by inhibiting bacterial cell wall synthesis through irreversible binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[6] Cilastatin protects imipenem from degradation by the renal enzyme dehydropeptidase-I, increasing its bioavailability.[5][6] However, within a biofilm, bacteria can employ several defense mechanisms. Exposure to sub-lethal concentrations of imipenem can trigger the upregulation of genes associated with multidrug efflux pumps, extracellular matrix production, and quorum sensing, which collectively enhance drug tolerance.[7][8]
Experimental Protocols
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay is a high-throughput method used to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[9][10] The protocol utilizes a device with 96 pegs on its lid where biofilms are grown and subsequently exposed to serial dilutions of the antimicrobial agent.[2][11]
Methodology
-
Inoculum Preparation:
-
From an overnight culture of the test bacterium on a suitable agar plate, select several colonies.
-
Suspend the colonies in a sterile saline solution or broth (e.g., Tryptic Soy Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]
-
Dilute this suspension to the desired final inoculum density (e.g., 10⁵-10⁶ CFU/mL) in the appropriate growth medium.[11]
-
-
Biofilm Formation:
-
Using a multichannel pipette, add 150 µL of the prepared inoculum into each well of a 96-well microtiter plate.[11]
-
Place the 96-peg lid onto the plate, ensuring the pegs are submerged in the inoculum.
-
Incubate the plate at 37°C for a specified period (e.g., 24 hours) to allow for biofilm formation on the pegs.[13]
-
-
Antibiotic Challenge:
-
Prepare serial two-fold dilutions of imipenem/cilastatin in a new 96-well plate.[13] Include a growth control well without any antibiotic.
-
Carefully remove the peg lid from the biofilm growth plate and gently rinse it in a sterile saline solution to remove planktonic (non-adherent) bacteria.[2]
-
Transfer the rinsed peg lid to the new plate containing the antibiotic dilutions.
-
Incubate the challenge plate at 37°C for a specified exposure time (e.g., 18-24 hours).[14]
-
-
Biofilm Recovery and Quantification:
-
After the antibiotic challenge, rinse the peg lid again in sterile saline to remove residual antibiotic.[2]
-
Place the peg lid into a new 96-well 'recovery' plate containing fresh, sterile growth medium.
-
Dislodge the biofilm from the pegs into the recovery medium using sonication.[15]
-
Incubate the recovery plate for 24 hours at 37°C.[13]
-
The MBEC is determined as the lowest concentration of the antibiotic that prevents bacterial regrowth from the treated biofilm, observed visually as a lack of turbidity or by measuring optical density (OD650 < 0.1).[2][13]
-
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM is a powerful, non-invasive technique for visualizing the three-dimensional structure of biofilms and assessing the viability of embedded bacteria after antimicrobial treatment.[16][17]
Methodology
-
Biofilm Cultivation:
-
Antimicrobial Treatment:
-
After the growth period, carefully remove the growth medium and replace it with fresh medium containing the desired concentration of imipenem/cilastatin.
-
Incubate for the desired treatment duration (e.g., 2, 4, 6, 8, or 24 hours).[1]
-
-
Staining:
-
Remove the treatment medium and gently rinse the biofilm with a sterile saline solution (e.g., 0.9% NaCl).[1]
-
Stain the biofilm using a viability stain, such as the LIVE/DEAD™ BacLight™ kit, which uses two fluorescent dyes (e.g., SYTO 9 and propidium iodide) to differentiate between live cells (intact membranes, green fluorescence) and dead cells (compromised membranes, red fluorescence).[19]
-
Incubate the stained biofilms in the dark at room temperature for approximately 20 minutes.[1]
-
-
Imaging and Analysis:
-
Gently rinse the stained biofilm to remove excess dye.
-
Acquire z-stack images of the biofilm using a confocal microscope with appropriate laser excitation and emission filters.[1]
-
Process the acquired images using imaging software to reconstruct the 3D architecture of the biofilm and quantify parameters such as biovolume, thickness, and the ratio of live to dead cells.[17]
-
Data Presentation
Quantitative data is essential for assessing the efficacy of an antimicrobial agent against biofilms. The following tables provide examples of how to structure results from MBEC and other quantitative assays.
Table 1: Representative Comparison of Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) for Imipenem
This table illustrates the common finding that concentrations of antibiotics needed to eradicate biofilms are significantly higher than those needed to inhibit planktonic growth.[13]
| Organism | MIC (µg/mL) | MBEC (µg/mL) | Fold Increase (MBEC/MIC) |
| Pseudomonas aeruginosa | 2 | 128 | 64 |
| Klebsiella pneumoniae | 1 | 64 | 64 |
| Staphylococcus aureus | 0.5 | 256 | 512 |
| Acinetobacter baumannii | 4 | >512 | >128 |
Note: Values are representative and can vary significantly between different clinical isolates.
Table 2: Quantitative Efficacy of Imipenem Against Mature Biofilms
This table presents example data on the bactericidal activity of imipenem against established biofilms, measured as a reduction in viable cell counts.
| Organism | Treatment | Concentration (µg/mL) | Log₁₀ Reduction (CFU/mL) | Reference |
| Klebsiella pneumoniae | Imipenem | 6.25 | ~4.0 | [20] |
| Klebsiella pneumoniae | Imipenem | 12.5 | ~4.0 | [20] |
| Pseudomonas aeruginosa | Free Imipenem/Cilastatin | 250 | Varies by isolate | [21] |
| Pseudomonas aeruginosa | Liposomal Imipenem/Cilastatin | 250 | Higher eradication vs. free form | [21] |
Note: A study on K. pneumoniae biofilms demonstrated that imipenem concentrations of 6.25 μg/ml or higher caused a statistically significant 4-log reduction in viable cells.[20] Another study showed that liposomal formulations of imipenem/cilastatin had a greater capacity to eradicate P. aeruginosa biofilms compared to the free drug.[21]
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of sub-minimum inhibitory concentrations of imipenem and colistin on expression of biofilm-specific antibiotic resistance and virulence genes in Acinetobacter baumannii sequence type 1894 | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 9. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 10. Biofilm antimicrobial susceptibility testing: where are we and where could we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innovotech.ca [innovotech.ca]
- 12. benchchem.com [benchchem.com]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Antibiotic Efficacy Testing in an Ex vivo Model of Pseudomonas aeruginosa and Staphylococcus aureus Biofilms in the Cystic Fibrosis Lung [jove.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 18. mdpi.com [mdpi.com]
- 19. Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm CLSM analysis of MDPB bactericidal effect on biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activity of Imipenem against Klebsiella pneumoniae Biofilms In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Increased antibiofilm and growth inhibitory effect of Imipenem/Cilastatin nanoliposomes against clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Imipenem/Cilastatin to Investigate Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing imipenem/cilastatin as a tool to study and characterize mechanisms of bacterial resistance. The protocols outlined below are designed to assist researchers in identifying and understanding the multifaceted ways in which bacteria evade the potent activity of this broad-spectrum carbapenem antibiotic.
Introduction
Imipenem is a powerful β-lactam antibiotic belonging to the carbapenem class, which functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[1][2] It is administered in combination with cilastatin, an inhibitor of the renal enzyme dehydropeptidase I, which prevents the rapid degradation of imipenem, thereby increasing its bioavailability and half-life.[3][1][2][4] The combination of imipenem and cilastatin has been a cornerstone in treating severe bacterial infections. However, the rise of resistance threatens its clinical efficacy.[5]
The primary mechanisms of resistance to imipenem/cilastatin can be broadly categorized into three main types:
-
Enzymatic Degradation: Production of β-lactamase enzymes, particularly carbapenemases, that hydrolyze the β-lactam ring of imipenem, rendering it inactive.[6][7] Common carbapenemases include Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and oxacillinase (OXA) variants.[7][8][9][10]
-
Reduced Outer Membrane Permeability: Alterations or loss of outer membrane porins, which act as channels for antibiotics to enter the bacterial cell.[11][12][13] In Pseudomonas aeruginosa, the loss of the OprD porin is a frequent cause of imipenem resistance.[5][14][15][16] Similarly, deficiencies in OmpK35 and OmpK36 porins contribute to resistance in Enterobacteriaceae.[17][18]
-
Efflux Pump Overexpression: Increased production of efflux pumps that actively transport imipenem out of the bacterial cell before it can reach its PBP targets.[19][20][21] Notable examples include the AdeABC system in Acinetobacter baumannii and various Resistance-Nodulation-Division (RND) family pumps in P. aeruginosa.[6][19][22]
Often, these mechanisms can coexist within a single bacterial isolate, leading to high levels of resistance.[6][15][16] Understanding these mechanisms is crucial for the development of new therapeutic strategies and for effective infection control.
Data Presentation: Quantitative Analysis of Imipenem Resistance
The following tables summarize quantitative data from various studies, illustrating the impact of different resistance mechanisms on imipenem susceptibility.
Table 1: Minimum Inhibitory Concentrations (MICs) of Imipenem Against Resistant Isolates
| Bacterial Species | Resistance Mechanism | Imipenem MIC Range (μg/mL) | Reference |
| Pseudomonas aeruginosa | OprD porin loss | >4 | [15][16] |
| Pseudomonas aeruginosa | Metallo-β-lactamase (MBL) production | ≥64 | [6] |
| Acinetobacter baumannii | Efflux pump overexpression (AdeABC) | Increased from 0.125 to 8 | [19] |
| Enterobacter cloacae | Porin deficiency and β-lactamase derepression | High-level resistance | [11] |
| Klebsiella pneumoniae | Carbapenemase (OXA-48) production | Variable, often high | [23][24] |
Table 2: Prevalence of Imipenem Resistance Mechanisms in Clinical Isolates
| Bacterial Species | Resistance Mechanism | Prevalence | Study Population | Reference |
| Pseudomonas aeruginosa | Mutational disruption of oprD | 23/27 isolates | Isolates from a Turkish university hospital | [5] |
| Pseudomonas aeruginosa | OprD porin loss | 94/109 isolates (86.2%) | Imipenem-non-susceptible isolates from French ICUs | [15][16] |
| Pseudomonas aeruginosa | Metallo-β-lactamase production | 7/109 isolates (6.4%) | Imipenem-non-susceptible isolates from French ICUs | [15][16] |
| Klebsiella pneumoniae | Carbapenemase production (MHT positive) | 33/41 isolates (80.5%) | Carbapenem-resistant isolates | [25] |
| Klebsiella spp. | blaNDM-1 gene | 73/100 resistant isolates | Environmental isolates | [10] |
| Klebsiella spp. | blaKPC gene | 17/100 resistant isolates | Environmental isolates | [10] |
Table 3: Effect of Efflux Pump Inhibitors on Imipenem MIC
| Bacterial Species | Efflux Pump Inhibitor | Fold Reduction in Imipenem MIC | Reference |
| Acinetobacter spp. | CCCP | 2 to 16,384 | [26] |
| Klebsiella pneumoniae | CCCP | 2 to 4 | [21] |
Experimental Protocols
Detailed methodologies for key experiments to study imipenem/cilastatin resistance are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of imipenem that inhibits the visible growth of a bacterium.
Materials:
-
Imipenem/cilastatin analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA)
-
Bacterial isolates (test and quality control strains, e.g., E. coli ATCC 25922)
-
Sterile 96-well microtiter plates (for broth microdilution) or petri dishes (for agar dilution)
-
Spectrophotometer
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure (Broth Microdilution Method):
-
Prepare Imipenem Stock Solution: Prepare a stock solution of imipenem in a suitable solvent as per the manufacturer's instructions.
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.
-
Add 50 µL of the imipenem stock solution to the first well and perform serial twofold dilutions across the plate.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of imipenem at which no visible growth is observed.
Protocol 2: Time-Kill Assay
This dynamic assay evaluates the bactericidal activity of imipenem over time.
Materials:
-
Imipenem/cilastatin
-
CAMHB
-
Bacterial isolate
-
Sterile flasks or tubes
-
Shaking incubator
-
MHA plates
-
Sterile saline for dilutions
Procedure:
-
Prepare Inoculum: Grow the bacterial isolate to the mid-logarithmic phase in CAMHB. Dilute to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Set Up Test Conditions: Prepare flasks containing CAMHB with imipenem at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include an antibiotic-free growth control.
-
Inoculation and Incubation: Inoculate the prepared flasks with the bacterial suspension. Incubate at 37°C with constant shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each sample in sterile saline.
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.[24]
Protocol 3: PCR for Detection of Carbapenemase Genes
This protocol is for the molecular detection of common carbapenemase-encoding genes.
Materials:
-
Bacterial DNA extract
-
PCR primers specific for target genes (e.g., blaKPC, blaNDM, blaVIM, blaOXA-48)[8][9]
-
Taq DNA polymerase and dNTPs
-
PCR buffer
-
Thermocycler
-
Gel electrophoresis equipment and reagents
-
Positive and negative control DNA
Procedure:
-
DNA Extraction: Isolate genomic DNA from the bacterial culture. Commercial kits are widely available and recommended for consistency.
-
PCR Reaction Setup:
-
Prepare a master mix containing PCR buffer, dNTPs, forward and reverse primers, and Taq polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add template DNA (from test isolates and controls) to the respective tubes.
-
-
Thermal Cycling: Perform PCR using a thermocycler with optimized cycling conditions (annealing temperature and extension time will depend on the primers used). A typical program includes:
-
Initial denaturation (e.g., 95°C for 5 minutes)
-
30-35 cycles of:
-
Denaturation (e.g., 95°C for 30 seconds)
-
Annealing (e.g., 55-60°C for 30 seconds)
-
Extension (e.g., 72°C for 1 minute)
-
-
Final extension (e.g., 72°C for 5-10 minutes)
-
-
Gel Electrophoresis:
-
Load the PCR products onto an agarose gel.
-
Run the gel to separate the DNA fragments by size.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
-
Interpretation: The presence of a band of the expected size for a specific carbapenemase gene indicates a positive result.
Protocol 4: Efflux Pump Activity Assay (MIC Reduction Assay)
This assay phenotypically detects the contribution of efflux pumps to imipenem resistance using an inhibitor.
Materials:
-
Imipenem/cilastatin
-
Efflux pump inhibitor (EPI), such as Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) or Phenylalanine-Arginine β-Naphthylamide (PAβN)
-
Bacterial isolates
-
Materials for MIC determination (as in Protocol 1)
Procedure:
-
Determine MIC of Imipenem: First, determine the baseline MIC of imipenem for the test isolate as described in Protocol 1.
-
Determine Non-Inhibitory Concentration of EPI: Determine the highest concentration of the EPI that does not inhibit the growth of the bacterial isolate on its own.
-
Perform MIC with EPI:
-
Repeat the imipenem MIC determination (Protocol 1).
-
In this second assay, add the predetermined non-inhibitory concentration of the EPI to all wells of the microtiter plate or to the agar medium.
-
-
Interpretation: A significant reduction (typically a four-fold or greater decrease) in the imipenem MIC in the presence of the EPI suggests that efflux pumps contribute to the resistance phenotype.[21]
Visualization of Resistance Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in these application notes.
Caption: Major mechanisms of bacterial resistance to imipenem.
Caption: Experimental workflow for characterizing imipenem resistance.
Caption: AdeRS signaling pathway regulating AdeABC efflux pump expression.
References
- 1. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 2. Imipenem-Cilastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Characterization of imipenem resistance mechanisms in Pseudomonas aeruginosa isolates from Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Epidemiology and Mechanisms of High-Level Resistance to Meropenem and Imipenem in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laboratory Testing for Klebsiella pneumoniae Carbapenemase (KPC) and New Delhi metallo-β-lactamase (NDM) in Gram-negative Bacteria | Gram-negative Bacteria | CDC [cdc.gov]
- 8. Detection of Klebsiella pneumoniae Carbapenem Resistance Genes by qPCR: Choosing the Right Method for Total DNA Extraction [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Carbapenem-Resistance Genes in Klebsiella Species Recovered from Selected Environmental Niches in the Eastern Cape Province, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imipenem- and meropenem-resistant mutants of Enterobacter cloacae and Proteus rettgeri lack porins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imipenem Resistance of Enterobacter aerogenes Mediated by Outer Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interplay between porin deficiency, fitness, and virulence in carbapenem-non-susceptible Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Complexity of resistance mechanisms to imipenem in intensive care unit strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Porin Deficiency in Carbapenem-Resistant Enterobacter aerogenes Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Overproduction of efflux pumps caused reduced susceptibility to carbapenem under consecutive imipenem-selected stress in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. jidc.org [jidc.org]
- 22. mdpi.com [mdpi.com]
- 23. akjournals.com [akjournals.com]
- 24. Time kill-assays of antibiotic combinations for multidrug resistant clinical isolates of OXA-48 carbapenemase producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Detection of the Klebsiella pneumoniae carbapenemase (KPC) in K. pneumoniae Isolated from the Clinical Samples by the Phenotypic and Genotypic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determination of imipenem efflux-mediated resistance in Acinetobacter spp., using an efflux pump inhibitor | Iranian Journal of Microbiology [ijm.tums.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Optimizing Imipenem/Cilastatin for In Vitro Killing Assays
Welcome to the technical support center for optimizing imipenem/cilastatin concentration in your in vitro killing assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve accurate and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the role of cilastatin in in vitro assays?
A1: Imipenem is combined with cilastatin to prevent its degradation by the renal enzyme dehydropeptidase-I in the body.[1][2] While this enzyme is not present in in vitro settings, cilastatin can help to stabilize imipenem, especially in experiments with longer incubation times.[1]
Q2: What is the optimal pH for in vitro experiments with imipenem/cilastatin?
A2: Imipenem is most stable in a pH range of 6.5 to 7.5.[3] Deviations outside this range can lead to increased degradation of the drug, potentially affecting your experimental outcomes. It is crucial to ensure your culture medium is buffered to maintain a stable pH throughout the assay.
Q3: How should I prepare and store imipenem/cilastatin stock solutions?
A3: Reconstituted imipenem/cilastatin solutions are sensitive to temperature. For short-term storage, solutions are stable for 4 hours at room temperature (around 25°C) or 24 hours when refrigerated (at 5°C).[3] It is not recommended to freeze reconstituted solutions, as this can lead to degradation.[3] For optimal results, prepare fresh solutions for each experiment.
Q4: What are typical imipenem/cilastatin concentrations used for in vitro killing assays?
A4: The concentration of imipenem/cilastatin will depend on the bacterial species and the specific assay. It is recommended to first determine the Minimum Inhibitory Concentration (MIC) for your isolates. Time-kill assays often use concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC). Some studies have used concentrations as low as 5-10 µg/ml for certain bacteria.[4]
Q5: How does imipenem/cilastatin stability change with concentration and temperature?
A5: The stability of imipenem decreases as both temperature and concentration increase.[5] For example, a 5 mg/mL solution is stable for a longer duration compared to a 10 mg/mL solution at the same temperature.[5] This is an important consideration for experiments requiring extended incubation periods at physiological temperatures (e.g., 37°C).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected MIC values | Imipenem degradation. | Prepare fresh imipenem/cilastatin solutions for each experiment. Ensure the pH of the culture medium is between 6.5 and 7.5.[3] Avoid prolonged storage of reconstituted solutions. |
| Inoculum effect. | Standardize the bacterial inoculum to the recommended density for MIC testing (e.g., 5 x 10^5 CFU/mL for broth microdilution). | |
| Bacterial resistance. | Confirm the identity and expected susceptibility profile of your bacterial strain. Consider testing for carbapenemase production. | |
| Inconsistent results in time-kill assays | Instability of imipenem over the assay duration. | Consider the stability of imipenem at the experimental temperature and concentration. For longer assays, it may be necessary to replenish the drug.[5] |
| Bacterial clumping. | Ensure a homogenous bacterial suspension before and during the assay. Gentle vortexing or the use of a mild detergent (if compatible with the experiment) can help. | |
| Precipitation observed in stock solutions | High concentration. | Solutions of imipenem/cilastatin at concentrations exceeding 8 g/L have been reported to precipitate.[3] Prepare stock solutions at a lower concentration if precipitation occurs. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Imipenem/cilastatin powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Prepare Imipenem/Cilastatin Stock Solution: Aseptically prepare a stock solution of imipenem/cilastatin in a suitable solvent (e.g., sterile water or PBS) at a concentration of 10x the highest concentration to be tested.
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in sterile saline or PBS to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the imipenem/cilastatin stock solution in CAMHB to achieve the desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of imipenem/cilastatin that completely inhibits visible growth of the organism.
Time-Kill Assay
This assay evaluates the bactericidal activity of an antimicrobial agent over time.
Materials:
-
Imipenem/cilastatin
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension as described for the MIC assay, diluted in the appropriate broth to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Set up Test Conditions: Prepare culture tubes or flasks containing the broth with imipenem/cilastatin at the desired concentrations (e.g., 0x, 0.5x, 1x, 2x, and 4x MIC). Also, include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Incubation and Sampling: Incubate all tubes at 35-37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates overnight at 35-37°C. Count the number of colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL versus time for each imipenem/cilastatin concentration to generate time-kill curves.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Time-Kill Assay.
Caption: Logical Flow for Troubleshooting In Vitro Killing Assays.
References
- 1. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro and in-vivo antibacterial activity of imipenem against clinical isolates of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing imipenem degradation products by mass spectrometry
Q4: What are the common degradation products (DPs) of imipenem observed by mass spectrometry? A4: Common degradation products identified in studies include a hydrolytic product from the cleavage of the β-lactam ring (DP-1), a dimer of the drug (DP-2), and a product formed from the interaction between imipenem and cilastatin (DP-3), its co-administered stabilizer. [1] Q5: In what type of solutions is imipenem most unstable? A5: Imipenem's stability is significantly affected by temperature, concentration, and pH. [4][5]It is susceptible to degradation in both acidic and basic conditions. [3][4]Its stability decreases as temperature and concentration increase. [5]For example, at a concentration of 10 mg/mL, imipenem solutions can be stable for less than an hour at temperatures of 30°C and 40°C. [5]
Troubleshooting Guide
Problem 1: I am not detecting any degradation products after subjecting imipenem to stress conditions.
| Possible Cause | Suggested Solution |
| Inadequate Stress Conditions | Imipenem is known to be unstable in aqueous solutions and susceptible to hydrolytic, thermal, and photolytic stress. [3][5]Ensure your stress conditions (e.g., pH, temperature, duration) are sufficient to induce degradation. For example, hydrolysis can be tested with 0.025 M HCl or 0.025 M NaOH at room temperature for 15 minutes. [3] |
| Sample Dilution/Concentration | The concentration of the degradation products might be below the limit of detection (LOD) of your instrument. Try analyzing a more concentrated sample or reducing the final dilution factor before injection. |
| Incorrect MS Polarity Mode | Imipenem and its degradation products are typically analyzed as protonated molecules [M+H]⁺ in positive ion mode. [1]Ensure your mass spectrometer is operating in the correct polarity mode (ESI+). |
Problem 2: I see many peaks in my chromatogram, and I cannot identify which are degradation products.
| Possible Cause | Suggested Solution |
| Lack of a Control Sample | Always analyze a non-degraded (time-zero) sample of imipenem under the same LC-MS conditions. Compare the chromatograms of the stressed and control samples to identify new peaks that correspond to degradation products. |
| Matrix Effects or Contamination | The extra peaks may originate from the solvent, sample matrix, or system contamination. Analyze a blank (solvent injection) to rule out contamination. Ensure proper sample cleanup if working with complex matrices. |
| In-source Fragmentation | The parent drug may be fragmenting within the ion source of the mass spectrometer, appearing as smaller m/z peaks. Optimize source conditions (e.g., capillary voltage, source temperature) to minimize in-source fragmentation. |
Problem 3: I am having difficulty achieving good chromatographic separation of imipenem and its degradants.
| Possible Cause | Suggested Solution |
| Inappropriate LC Column | A C18 reversed-phase column is commonly used for imipenem analysis. [3][5]Ensure your column is suitable for separating polar compounds, as degradation products are often more polar than the parent drug. |
| Suboptimal Mobile Phase | The pH of the mobile phase is critical. A slightly acidic mobile phase (e.g., using formic acid or a phosphate buffer) is often used. [6][7]A gradient elution program, starting with a high aqueous component, is typically required to resolve polar degradants from the parent drug. [3] |
| Poor Peak Shape | Poor peak shape (e.g., tailing) can be caused by secondary interactions with the column stationary phase. Ensure the mobile phase pH is appropriate for the analytes' pKa. Additives like formic acid can improve peak shape. |
Experimental Protocols
Protocol 1: Forced Degradation of Imipenem
This protocol outlines the steps to subject imipenem to various stress conditions as recommended by ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of imipenem in HPLC-grade water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the final concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 1 hour. Dilute with mobile phase.
-
Thermal Degradation: Store the stock solution in a solid state at 90°C for 48 hours. [3]Dissolve the stressed powder in the mobile phase to achieve the desired final concentration.
-
Photolytic Degradation: Expose the stock solution to UV light (200 watt hr/m²) and white fluorescent light (1.2 million lux hours) for a specified period. [3]7. Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress.
-
Analysis: Analyze all samples immediately using the LC-MS/MS method described below.
Protocol 2: LC-HRMS Analysis for Degradant Identification
This protocol provides a general method for the analysis of imipenem and its degradation products.
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm). [3][5] * Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might be: 0-5 min (5% B), 5-20 min (5-60% B), 20-25 min (60-90% B), followed by column wash and re-equilibration.
-
Flow Rate: 1.0 mL/min. [3][5] * Column Temperature: 35°C. [3] * Injection Volume: 10 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) System:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 4.5 kV. [2] * Scan Mode: Perform full scan analysis from m/z 100-1000 to detect all potential parent ions.
-
Data-Dependent MS/MS: Configure the instrument to automatically perform fragmentation (MS/MS) on the most abundant ions detected in the full scan to obtain structural information.
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 10-40 eV) to ensure a rich fragmentation spectrum.
-
Data Analysis: Use software to identify peaks present in stressed samples but not in the control. Determine the accurate mass and elemental composition of the degradants. Elucidate the structure based on the MS/MS fragmentation pattern.
-
Data Presentation
Table 1: Common Imipenem Degradation Products Identified by HRMS
The following table summarizes key degradation products of imipenem identified under conditions simulating clinical use, as analyzed by ESI-Q-TOF-MS/MS. [1]
| Degradation Product (DP) | Proposed Elemental Composition | Observed [M+H]⁺ (m/z) | Mass Error (ppm) | Proposed Identity |
|---|---|---|---|---|
| DP-1 | C₁₂H₂₀N₃O₅S⁺ | 318.1123 | 1.25 | Product of β-lactam ring cleavage [1] |
| DP-2 | Not Specified | 599 | -0.33 | Imipenem dimer [1] |
| DP-3 | Not Specified | 658 | 1.82 | Product of interaction with cilastatin [1]|
Note: Data adapted from a study using ESI-Q-TOF-MS/MS to ensure high confidence in elemental composition.[1]
Visualizations
References
- 1. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. jocpr.com [jocpr.com]
- 4. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Imipenem Instability in Prolonged In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the inherent instability of imipenem during prolonged in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is imipenem unstable in aqueous solutions?
A1: Imipenem's instability is primarily due to the strained β-lactam ring in its chemical structure, which is susceptible to hydrolysis.[1][2] This process, the cleavage of the β-lactam ring, leads to the degradation of the antibiotic and a loss of its antibacterial activity.[3] The rate of this degradation is significantly influenced by several factors, including temperature, pH, and the concentration of the imipenem solution itself.[4][5]
Q2: What are the main factors that accelerate imipenem degradation?
A2: The primary factors that accelerate the degradation of imipenem in solution are:
-
Temperature: Higher temperatures significantly increase the rate of hydrolysis.[4][5][6]
-
Concentration: More concentrated solutions of imipenem tend to degrade more rapidly.[4][5][7]
-
pH: Imipenem is most stable in a neutral pH range of approximately 6.5 to 7.5.[3] It is inactivated at acidic or alkaline pH.[3]
-
Exposure to Light: While temperature has a greater influence, exposure to light can also contribute to imipenem degradation.[6]
Q3: How quickly does imipenem degrade at standard incubation temperatures (e.g., 37°C)?
A3: At 37°C, imipenem degradation can be substantial. For example, in one study, the half-life of a 2.5-mg/mL solution of imipenem at 37°C was found to be only 2 hours.[3] This rapid degradation can lead to a significant underestimation of the drug's efficacy in experiments lasting several hours or days.
Q4: What are the degradation products of imipenem and are they bioactive?
A4: The primary degradation product of imipenem results from the cleavage of the β-lactam ring.[1] Other identified degradation products include a drug dimer and a product generated from the interaction between imipenem and cilastatin (if used in combination).[1] While the primary degradation product is inactive as an antibiotic, some studies suggest that certain hydrolysates of imipenem may have inhibitory activity against metallo-β-lactamases, a class of enzymes that can inactivate carbapenem antibiotics.[8]
Q5: Can the choice of in vitro medium affect imipenem stability?
A5: Yes, the composition of the in vitro medium can impact imipenem's stability. For instance, imipenem is known to have limited stability in some susceptibility test systems.[9] In Mueller-Hinton agar stored at 4°C, a noticeable shift in minimum inhibitory concentration (MIC) endpoints can be observed after approximately 4 days, suggesting degradation.[10][11] The pH of the medium is a critical factor, with decreased stability observed at higher pH values.[12]
Troubleshooting Guides
Problem 1: Loss of Imipenem Activity Over the Course of a Prolonged Experiment
Symptoms:
-
Higher than expected bacterial growth in treated samples over time.
-
Inconsistent results in time-kill assays.
-
Increasing MIC values with longer incubation times.
Possible Causes:
-
Significant degradation of imipenem at the experimental temperature.
-
Suboptimal pH of the culture medium.
-
High concentration of the imipenem stock solution leading to faster degradation.
Solutions:
| Solution | Detailed Protocol |
| Temperature Control | Maintain the experimental temperature as low as possible while still being physiologically relevant for the cells or bacteria being studied. For stock solutions, always store them at 4°C for short-term use (up to 24 hours) or at -80°C for long-term storage.[3] Avoid repeated freeze-thaw cycles. |
| pH Optimization | Ensure the pH of your experimental medium is within the optimal range for imipenem stability (6.5-7.5).[3] Buffer the medium if necessary. |
| Use of Freshly Prepared Solutions | Prepare imipenem solutions immediately before use whenever possible. For prolonged experiments, consider replacing the medium with freshly prepared imipenem at regular intervals. |
| "Top-up" Dosing Strategy | To compensate for degradation, a "top-up" or supplement dose of imipenem can be added during the experiment. One study suggests that a single supplement dose can help maintain concentrations within a target range.[12] Protocol: Based on the known degradation half-life at your experimental temperature, calculate the amount of imipenem needed to return the concentration to the initial target level. For example, if the half-life is 2 hours, you may need to add a supplemental dose every 2-4 hours. The exact amount and frequency will need to be optimized for your specific experimental conditions. |
| Continuous Infusion System | For critical experiments requiring stable drug concentrations, a continuous infusion system can be employed. This involves using a syringe pump to slowly and continuously add a fresh solution of imipenem to the culture system, while simultaneously removing an equal volume of the culture medium. Protocol: 1. Prepare a concentrated stock solution of imipenem in a syringe. 2. Use a syringe pump to deliver the stock solution to the culture vessel at a predetermined flow rate. 3. The flow rate should be calculated to maintain the desired final concentration of imipenem in the culture, accounting for the degradation rate. 4. An outlet pump should be used to remove medium at the same rate to maintain a constant volume. |
Problem 2: High Variability in Imipenem Bioassay Results
Symptoms:
-
Poor reproducibility of results between replicate experiments.
-
Inconsistent dose-response curves.
Possible Causes:
-
Inconsistent preparation of imipenem solutions.
-
Variable degradation of imipenem due to slight differences in experimental setup (e.g., temperature fluctuations).
-
Inherent variability of the biological assay.
Solutions:
| Solution | Detailed Protocol |
| Standardized Solution Preparation | Develop and strictly adhere to a standard operating procedure (SOP) for preparing imipenem solutions. This should include the source and purity of the imipenem powder, the solvent used, the final concentration, and the storage conditions. |
| Precise Temperature Control | Use calibrated incubators and water baths to ensure a consistent and accurate experimental temperature. Monitor the temperature throughout the experiment. |
| Inclusion of a Stability Control | In each experiment, include a control sample of imipenem in the same medium but without cells or bacteria. Measure the concentration of imipenem in this control at the beginning and end of the experiment to quantify the extent of degradation under your specific conditions. |
| Use of a More Stable Carbapenem | If the experimental design allows, consider using a more stable carbapenem antibiotic as a control or alternative to assess if the observed effects are specific to imipenem's bioactivity or its instability. |
Data Presentation
Table 1: Stability of Imipenem in 0.9% Sodium Chloride Solution at Different Temperatures and Concentrations
| Concentration | Temperature | Stability (>90% remaining) |
| 5 mg/mL | 25°C | Up to 6 hours[7][13] |
| 5 mg/mL | 30°C | Up to 6 hours[7][13] |
| 5 mg/mL | 40°C | Up to 6 hours[7][13] |
| 10 mg/mL | 25°C | 3 to 6 hours (brand dependent)[7][13] |
| 10 mg/mL | 30°C | Less than 1 hour[7][13] |
| 10 mg/mL | 40°C | Less than 1 hour[7][13] |
Table 2: Degradation Half-life of Imipenem in Different Media
| Medium | pH | Temperature | Half-life (hours) |
| 0.9% Sodium Chloride (2.5 mg/mL) | Not specified | 25°C | 6[3] |
| 0.9% Sodium Chloride (2.5 mg/mL) | Not specified | 37°C | 2[3] |
| Cation-adjusted Mueller Hinton Broth | 7.25 | 36°C | 16.9[12] |
| Mueller-Hinton Agar | Not specified | 4°C | ~104 (shift of one dilution in MIC)[10][11] |
| Water (1,000 mg/L) | Not specified | 25°C | 14.7[12] |
Experimental Protocols
Protocol for Assessing Imipenem Stability in In Vitro Medium
-
Preparation of Imipenem Solution: Prepare a stock solution of imipenem in the desired in vitro medium at the highest concentration to be tested.
-
Incubation: Aliquot the imipenem solution into sterile, sealed containers and place them in a calibrated incubator at the desired experimental temperature.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove an aliquot from one of the containers.
-
Sample Storage: Immediately store the collected samples at -80°C to halt further degradation until analysis.
-
Quantification: Analyze the concentration of imipenem in each sample using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the concentration of imipenem versus time and calculate the degradation rate and half-life.
Mandatory Visualizations
Caption: Mechanism of action of imipenem leading to bacterial cell death.
Caption: Factors influencing imipenem instability and corresponding mitigation strategies.
Caption: Workflow for assessing the stability of imipenem in an in vitro setting.
References
- 1. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Review of the in vitro spectrum of activity of imipenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of imipenem in Mueller-Hinton agar stored at 4 degrees C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of imipenem in Mueller-Hinton agar stored at 4 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent Imipenem Resistance In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments aimed at preventing the emergence of imipenem resistance.
Troubleshooting Guides
This section addresses common problems encountered during experimental procedures.
Question: Why are my imipenem Minimum Inhibitory Concentration (MIC) results inconsistent across experiments?
Answer:
Inconsistent MIC values for imipenem can arise from several factors. Ensuring standardization across the following variables is critical for reproducibility.
-
Inoculum Preparation: The density of the bacterial suspension is crucial. A common error is an inoculum that is too high or too low.
-
Solution: Always standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Verify the density using a spectrophotometer and perform colony counts on a subset of your inocula to confirm the CFU/mL.
-
-
Media Composition: The type and quality of the growth medium can affect antibiotic activity.
-
Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as recommended by the Clinical and Laboratory Standards Institute (CLSI). Ensure each new batch of media is quality controlled.[1]
-
-
Incubation Conditions: Time, temperature, and atmospheric conditions must be consistent.
-
Solution: Incubate plates at 35°C ± 2°C for 16-20 hours.[2] Stacking plates too high in the incubator can lead to uneven temperature distribution. Ensure a consistent aerobic atmosphere.
-
-
Reading the MIC: Subjectivity in visual inspection can lead to variability.
-
Solution: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[3] Use a consistent light source and background for reading plates. For ambiguous results, use a microplate reader to measure optical density (OD), but be aware that some compounds can precipitate and interfere with OD readings.[4]
-
Question: I performed a checkerboard assay with imipenem and a second agent, but I'm not observing the expected synergy. What could be wrong?
Answer:
A lack of synergy in a checkerboard assay can be due to methodological issues or the intrinsic nature of the drug interaction.
-
Incorrect Concentration Range: The selected concentration ranges for one or both drugs may not cover the synergistic interaction window.
-
Solution: Ensure your dilution series for each drug extends well above and below their individual MICs (e.g., from 4x MIC to 1/16x MIC).
-
-
Calculation and Interpretation: The Fractional Inhibitory Concentration (FIC) Index might be calculated or interpreted incorrectly.
-
True Lack of Synergy: It is possible the two agents do not have a synergistic relationship against the tested strain.
Question: My time-kill curve shows initial killing by imipenem, but then bacterial regrowth occurs after 8 or 24 hours. Why is this happening?
Answer:
This phenomenon typically indicates the selection of a resistant subpopulation from the initial inoculum.
-
Heteroresistance: The initial bacterial population may contain a small fraction of cells with higher resistance to imipenem.[8] While the susceptible majority is killed off, this resistant subpopulation survives and multiplies, leading to apparent regrowth.
-
Solution:
-
Isolate and Characterize: Plate the culture from the "regrowth" phase onto agar containing imipenem. Isolate the colonies that grow and determine their MIC. A significantly higher MIC compared to the parent strain confirms the selection of a resistant mutant.
-
Investigate Combination Effects: Perform a time-kill curve with a combination therapy (e.g., imipenem + a β-lactamase inhibitor or an efflux pump inhibitor). A synergistic combination may be able to kill the resistant subpopulation and prevent regrowth.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the strategies and mechanisms involved in preventing imipenem resistance.
Question: What are the primary molecular mechanisms of imipenem resistance that I should investigate in vitro?
Answer:
There are three primary mechanisms bacteria use to develop resistance to imipenem. A comprehensive in vitro investigation should assess each of these possibilities.
-
Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases (e.g., Metallo-β-lactamases (MBLs), KPC), that hydrolyze the β-lactam ring of imipenem.[9][10]
-
Reduced Drug Influx: The loss or downregulation of outer membrane porin proteins, such as OprD in Pseudomonas aeruginosa, which reduces the entry of imipenem into the bacterial cell.[8][11][12][13][14] This is a critical mechanism, and loss of OprD is often required for non-susceptibility even when other factors are present.[13]
-
Increased Drug Efflux: The overexpression of multidrug resistance (MDR) efflux pumps (e.g., AdeABC in Acinetobacter baumannii) that actively transport imipenem out of the cell before it can reach its target, the penicillin-binding proteins (PBPs).[15][16][17]
Below is a diagram illustrating these key resistance pathways.
Caption: Key mechanisms of bacterial resistance to imipenem.
Question: How can I use combination therapy to prevent or overcome imipenem resistance in my experiments?
Answer:
Combination therapy is a primary strategy to overcome resistance. The goal is to find a second agent that acts synergistically with imipenem. Synergy occurs when the combined effect of two drugs is significantly greater than the sum of their individual effects.[3] Common approaches include:
-
Combining with β-Lactamase Inhibitors: This is a highly effective strategy. Newer inhibitors like relebactam and avibactam can restore imipenem's activity against strains producing certain types of β-lactamases.[18][19][20]
-
Combining with Other Antibiotic Classes: Combining imipenem with antibiotics that have different mechanisms of action can be effective. For example, aminoglycosides (amikacin) or polymyxins (colistin) have shown synergy against imipenem-resistant isolates.[6][7][21]
-
Using Efflux Pump Inhibitors (EPIs): While many EPIs are still experimental, compounds like phenylalanine-arginine β-naphthylamide (PAβN) or carbonyl cyanide m-chlorophenyl hydrazone (CCCP) can be used in vitro to demonstrate the role of efflux pumps.[22][23] A significant reduction in the imipenem MIC in the presence of an EPI suggests that efflux is a key resistance mechanism.[22][24]
The following tables summarize quantitative data from studies evaluating imipenem combinations.
Table 1: Synergy of Imipenem with Other Antibiotics against Resistant Isolates
| Bacterial Species | Imipenem MIC Range (Alone) | Combination Agent | Synergy Observed | Key Finding | Reference |
|---|---|---|---|---|---|
| Acinetobacter baumannii | 16 - 64 µg/mL | Colistin | Yes (for MIC 16 µg/mL isolates) | Synergy was more likely against isolates with lower levels of imipenem resistance. | [6] |
| A. baumannii | 16 µg/mL | Fosfomycin | Yes | The combination of imipenem and fosfomycin showed synergistic effects. | [6] |
| Pseudomonas aeruginosa | N/A | Amikacin | High (Effect Size = 1.00) | The combination of imipenem and amikacin showed a high rate of synergy in time-kill studies. | [7] |
| Escherichia coli (MDR) | N/A | Amikacin | Yes (FICI ≤ 0.5) | The combination demonstrated a synergistic and bactericidal effect in vitro and in vivo. |[21] |
Table 2: Effect of Inhibitors on Imipenem Activity
| Bacterial Species | Resistance Mechanism | Inhibitor | Effect on Imipenem MIC | Key Finding | Reference |
|---|---|---|---|---|---|
| Klebsiella pneumoniae (non-carbapenemase-producing) | β-lactamase overexpression | Avibactam (4 µg/mL) | Prevented MIC increase; restored susceptibility | Avibactam prevented the in vitro development of imipenem resistance. | [19][20][25] |
| Acinetobacter spp. | Efflux pump activity | CCCP | 2- to 16,384-fold reduction | Efflux pumps were shown to contribute significantly to imipenem resistance. |[22] |
Question: What is a detailed protocol for performing a checkerboard assay to test for synergy?
Answer:
The checkerboard assay is a robust method to systematically evaluate the interaction between two antimicrobial agents.[3]
Experimental Protocol: Checkerboard Assay
-
Preparation of Antibiotic Stocks:
-
Prepare stock solutions of Imipenem (Drug A) and the combination agent (Drug B) at a high concentration (e.g., 1280 µg/mL) in the appropriate solvent.
-
Prepare intermediate dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Setting up the 96-Well Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Drug A (Imipenem): Add 50 µL of a 4x MIC working solution of Drug A to the first column. Perform two-fold serial dilutions across the plate from column 1 to 10 by transferring 50 µL from one well to the next. Discard 50 µL from column 10. Column 11 will serve as the control for Drug B alone.
-
Drug B (Combination Agent): Add 50 µL of a 4x MIC working solution of Drug B to the first row (Row A). Perform two-fold serial dilutions down the plate from row A to G by transferring 50 µL from one well to the next. Discard 50 µL from row G. Row H will serve as the control for Drug A alone.
-
The final plate will have a two-dimensional array of antibiotic concentrations. Well H11 will have no drugs (growth control). Column 12 can be used for sterility controls.[26]
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Add 100 µL of the final bacterial inoculum to each well (except sterility controls). The final volume in each well will be 200 µL.[3]
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 18-24 hours.
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration that inhibits visible growth.[3] Determine the MIC of each drug alone (from Row H and Column 11) and the MIC of each drug in combination (from the wells showing no growth).
-
-
Data Analysis (Calculating FIC Index):
-
For each well that shows no growth, calculate the FIC Index:
-
FIC A = (Concentration of Drug A in the well) / (MIC of Drug A alone)
-
FIC B = (Concentration of Drug B in the well) / (MIC of Drug B alone)
-
FIC Index = FIC A + FIC B
-
-
The lowest FIC Index value determines the nature of the interaction (Synergy: ≤ 0.5).[5]
-
Below is a diagram illustrating the logic of the FIC Index calculation.
Caption: Logical workflow for calculating the Fractional Inhibitory Concentration (FIC) Index.
Question: What is the protocol for a time-kill curve assay to evaluate the bactericidal activity of a prevention strategy?
Answer:
A time-kill curve assay assesses the rate and extent of bacterial killing over time, determining if a compound or combination is bactericidal (≥3-log10 or 99.9% reduction in CFU/mL) or bacteriostatic (inhibits growth).[27]
Experimental Protocol: Time-Kill Curve Assay
-
Materials:
-
Test bacterial strain.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Imipenem and/or combination agent(s) at known concentrations.
-
Sterile culture tubes, pipettes, and phosphate-buffered saline (PBS) for dilutions.
-
Agar plates (e.g., Tryptic Soy Agar) for colony counting.
-
-
Inoculum Preparation:
-
Grow the test strain to the mid-logarithmic phase in CAMHB (equivalent to a 0.5 McFarland standard).
-
Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes with CAMHB containing the desired concentrations of the antimicrobial agent(s). Typically, this includes:
-
Growth Control (no antibiotic)
-
Imipenem alone (e.g., at its MIC, 2x MIC)
-
Combination agent alone (e.g., at its MIC)
-
Imipenem + combination agent
-
-
Add the prepared inoculum to each tube to reach the final target density and drug concentrations.
-
-
Time-Point Sampling and Plating:
-
Incubate all tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.
-
Perform ten-fold serial dilutions of the aliquot in sterile PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[27]
-
-
Colony Counting and Data Analysis:
-
Incubate the plates for 18-24 hours until colonies are visible.
-
Count the number of colonies on plates that have a countable number (typically 30-300 colonies).
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the results as log10 CFU/mL versus time (in hours). A bactericidal effect is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum count.[27]
-
Below is a general workflow for these key in vitro experiments.
Caption: Experimental workflow for evaluating strategies to prevent imipenem resistance.
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apec.org [apec.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. In vitro evaluation of antimicrobial combinations against imipenem-resistant Acinetobacter baumannii of different MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.univr.it [iris.univr.it]
- 8. dovepress.com [dovepress.com]
- 9. Mechanism of imipenem resistance in metallo-β-lactamases expressing pathogenic bacterial spp. and identification of potential inhibitors: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Imipenem resistance in Salmonella enterica serovar Wien related to porin loss and CMY-4 beta-lactamase production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbapenem resistance mechanisms in Pseudomonas aeruginosa: alterations of porin OprD and efflux proteins do not fully explain resistance patterns observed in clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Portal [researchworks.creighton.edu]
- 14. Negative regulation of the Pseudomonas aeruginosa outer membrane porin OprD selective for imipenem and basic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overproduction of efflux pumps caused reduced susceptibility to carbapenem under consecutive imipenem-selected stress in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Imipenem/cilastatin/relebactam: A new carbapenem β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2181. Avibactam Prevents the in vitro Development of Imipenem Resistance in non-Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. mdpi.com [mdpi.com]
- 22. Determination of imipenem efflux-mediated resistance in Acinetobacter spp., using an efflux pump inhibitor | Iranian Journal of Microbiology [ijm.tums.ac.ir]
- 23. mdpi.com [mdpi.com]
- 24. jidc.org [jidc.org]
- 25. researchgate.net [researchgate.net]
- 26. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Imipenem Stability and Activity in Laboratory Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and activity of imipenem in laboratory settings.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving imipenem.
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of imipenem activity in prepared solutions. | Inappropriate pH of the solvent or buffer. Imipenem is most stable in a narrow pH range of 6.5 to 7.5.[1] Acidic or alkaline conditions accelerate its degradation.[1] | 1. Immediately measure the pH of your stock and working solutions. 2. Ensure all solvents and buffers are within the optimal pH range of 6.5-7.5. 3. Re-prepare solutions using a freshly made, pH-verified buffer. For guidance on buffer preparation, refer to the Experimental Protocols section. |
| High storage temperature. Imipenem degradation is temperature-dependent. At 25°C, the half-life is approximately 6 hours, which drops to 2 hours at 37°C.[1] | 1. Store stock solutions under refrigeration (2-8°C). Reconstituted solutions are stable for 24 hours under these conditions.[1] 2. For longer-term storage, aliquoting and freezing at -70°C is recommended.[2] Avoid repeated freeze-thaw cycles. 3. Prepare working solutions fresh for each experiment and use them immediately. | |
| Inconsistent or unexpected results in antimicrobial susceptibility testing (AST). | Degradation of imipenem during incubation. The pH of the growth medium can shift during bacterial growth, potentially affecting imipenem stability. | 1. Verify the initial pH of your testing medium. 2. Consider using a buffered medium to maintain a stable pH throughout the experiment. 3. Minimize the pre-incubation time of imipenem in the medium before adding the bacterial inoculum. |
| Interaction with media components. Certain components in microbiological media can interact with and degrade imipenem. | 1. Review the composition of your growth medium. Components like lactate and bicarbonate can decrease imipenem stability.[1] 2. If possible, use a recommended and validated medium for imipenem susceptibility testing. | |
| Precipitation observed in imipenem solutions. | High concentration of imipenem. Solutions with imipenem concentrations exceeding 8 g/L have been reported to result in precipitation.[1] | 1. Prepare solutions at concentrations appropriate for your experimental needs, avoiding oversaturation. 2. If a high concentration is necessary, consider the solubility limits and prepare smaller volumes more frequently. |
| Discoloration of imipenem solutions. | Degradation of imipenem. Imipenem solutions can change color from colorless to yellow and eventually to reddish-brown upon degradation.[3] | 1. A slight yellowing may not indicate a significant loss of potency.[3] 2. However, if the solution turns dark yellow or reddish-brown, it is indicative of significant degradation, and the solution should be discarded.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of imipenem in aqueous solutions?
A1: The optimal pH range for imipenem stability is between 6.5 and 7.5.[1] Outside of this range, the rate of degradation increases significantly.
Q2: How does pH affect the degradation of imipenem?
A2: In weakly acidic solutions (around pH 4.0), imipenem undergoes oligomerization initiated by an intermolecular attack of the carboxyl group on the beta-lactam ring.[4] In weakly alkaline solutions (pH 9.0-9.5), the degradation involves an intermolecular reaction between the beta-lactam and formimidoyl groups.[4] Hydrolysis of both the beta-lactam and formimidoyl groups also occurs at pH-dependent rates.[4]
Q3: What is the half-life of imipenem at different pH values?
A3: At a pH of approximately 4, the half-life of imipenem is about 35 minutes.[1] Within the optimal pH range of 6.5-7.5 and at room temperature, the half-life is significantly longer.
Q4: Can I use dextrose solutions to prepare my imipenem working solutions?
A4: Dextrose can have an adverse effect on the stability of imipenem, reducing the time to 10% decomposition by about half compared to sterile water or 0.9% sodium chloride.[1][3] It is recommended to use 0.9% sodium chloride or a suitable buffer for preparing imipenem solutions.
Q5: How should I store my imipenem stock solutions?
A5: Reconstituted imipenem solutions are stable for 4 hours at room temperature and 24 hours when refrigerated at 2-8°C.[1] For long-term storage, it is advisable to store aliquots at -70°C.[2]
Q6: What are the primary degradation products of imipenem?
A6: The degradation products of imipenem include a product resulting from the cleavage of the β-lactam ring, a dimer of the drug, and a product generated from the interaction between imipenem and cilastatin (if present).[5]
Data Presentation
Table 1: Stability of Imipenem in 0.9% Sodium Chloride Solution
| Temperature | Concentration (mg/mL) | Half-life (hours) |
| 2°C | 2.5 | > 44 |
| 25°C | 2.5 | 6 |
| 37°C | 2.5 | 2 |
Data sourced from ASHP Publications.[1]
Table 2: pH-Dependent Stability of Imipenem
| pH | Half-life | Degradation Pathway |
| ~ 4.0 | ~ 35 minutes | Oligomerization via carboxyl group attack on the beta-lactam ring.[4] |
| 6.5 - 7.5 | Maximum Stability | Minimal degradation.[1] |
| 9.0 - 9.5 | Increased Degradation | Intermolecular reaction between the beta-lactam and formimidoyl groups.[4] |
Experimental Protocols
Protocol 1: Determination of Imipenem Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of imipenem over time at different pH values.
Materials:
-
Imipenem reference standard
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Buffer solutions of various pH values (e.g., phosphate buffers)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Procedure:
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with different pH values (e.g., pH 4, 5, 6, 7, 8). A common buffer system is a phosphate buffer. For example, to prepare a pH 6.8 buffer, dissolve 0.54 g of monobasic potassium phosphate in 3600 mL of water, adjust the pH with 0.5 N sodium hydroxide or 0.5 M phosphoric acid, and dilute to 4000 mL with water.[6]
-
-
Preparation of Mobile Phase:
-
A typical mobile phase consists of a mixture of a buffer and an organic solvent. For example, a mobile phase can be prepared by mixing a pH 6.8 buffer with acetonitrile in a 95:5 (v/v) ratio.[7]
-
Degas the mobile phase before use.
-
-
Preparation of Imipenem Stock Solution:
-
Accurately weigh a known amount of imipenem reference standard and dissolve it in a pH 6.8 buffer to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Stability Study:
-
Dilute the imipenem stock solution with each of the prepared buffer solutions to a final concentration (e.g., 100 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Filter the aliquot through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Set the HPLC system parameters. A typical flow rate is 1.0 mL/min, and the detection wavelength for imipenem is 300 nm.[7]
-
Inject a known volume of the filtered sample onto the HPLC column.
-
Record the chromatogram and determine the peak area corresponding to imipenem.
-
-
Data Analysis:
-
Create a calibration curve by injecting known concentrations of imipenem and plotting the peak area against the concentration.
-
Use the calibration curve to determine the concentration of imipenem in each sample at each time point.
-
Plot the natural logarithm of the imipenem concentration versus time to determine the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Assessment of Imipenem Activity by Microbiological Agar Well Diffusion Assay
Objective: To determine the antimicrobial activity of imipenem solutions at different pH values.
Materials:
-
Imipenem solutions of known concentrations in various pH buffers
-
Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922)[2]
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile swabs
-
Sterile cork borer or pipette tips
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test organism, prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and pour it into sterile petri dishes to a uniform depth.
-
Allow the agar to solidify completely.
-
-
Inoculation of Plates:
-
Dip a sterile swab into the bacterial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Evenly swab the entire surface of the MHA plate to create a uniform lawn of bacteria.
-
-
Creation of Wells:
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells in the agar of a uniform diameter (e.g., 6-8 mm).
-
-
Application of Imipenem Solutions:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each imipenem solution (at different pH values and a control with no imipenem) into separate wells.
-
-
Incubation:
-
Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature to allow the imipenem to diffuse into the agar.
-
Invert the plates and incubate them at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) for each well.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Compare the zone diameters of imipenem solutions at different pH values to assess the impact of pH on its activity.
-
Visualizations
Caption: pH-dependent degradation pathways of imipenem.
Caption: Workflow for a typical imipenem stability study.
Caption: Troubleshooting decision tree for imipenem experiments.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for Injection [drugfuture.com]
- 7. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Imipenem/Cilastatin Antimicrobial Susceptibility Testing
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) results for imipenem/cilastatin.
Troubleshooting Guides
This section addresses specific issues that may arise during imipenem/cilastatin susceptibility testing.
Q1: What are the common causes of unexpectedly high MIC values or a susceptible strain testing as intermediate or resistant?
A1: Several factors can lead to elevated imipenem/cilastatin MIC results. These can be broadly categorized into technical errors and the emergence of resistance.
-
Technical Factors:
-
Improper Inoculum Preparation: The bacterial suspension density is critical. An inoculum that is too dense can overwhelm the antibiotic, leading to falsely elevated MICs. Conversely, an overly light inoculum may lead to false susceptibility. It is crucial to standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[1]
-
Antibiotic Instability: Imipenem is known to be labile in storage and during incubation at 35°C.[2] Exposure to elevated temperatures or moisture can lead to degradation of the compound, resulting in reduced activity and falsely high MIC values.[2][3] Ensure that antibiotic solutions and testing panels are stored correctly and that desiccants in commercial panels indicate dryness.[2]
-
Medium Composition: The cation concentrations (Ca2+ and Mg2+) in the Mueller-Hinton broth can influence the activity of carbapenems against certain organisms like Pseudomonas aeruginosa.
-
Incorrect Incubation: Deviations from the recommended incubation time, temperature, or atmosphere can affect bacterial growth and antibiotic activity, leading to erroneous results.
-
-
Resistance Mechanisms:
-
Carbapenemase Production: The presence of carbapenemase enzymes (such as KPC, NDM, VIM, IMP, and OXA-48-like) is a primary mechanism of resistance.[4][5] These enzymes hydrolyze imipenem, rendering it ineffective.
-
Porin Loss: Gram-negative bacteria can develop resistance by downregulating or losing outer membrane porins (like OprD in P. aeruginosa), which reduces the entry of imipenem into the cell.[6][7] This can occur in combination with the production of other β-lactamases like AmpC or ESBLs.[5]
-
Efflux Pumps: Overexpression of efflux pumps can actively transport imipenem out of the bacterial cell, contributing to resistance.
-
Q2: My MIC results for the same isolate are inconsistent across different experiments. What could be the cause of this variability?
A2: Inconsistent MIC results often point to a lack of standardization in the experimental protocol. Key areas to review include:
-
Inoculum Preparation: Ensure the method for preparing and standardizing the inoculum is consistent for every experiment. Direct colony suspension is preferred for certain organisms to ensure a standardized starting culture.[1]
-
Antibiotic Preparation and Storage: If preparing your own antibiotic solutions, ensure the stock solution is prepared fresh or stored in appropriate aliquots at the correct temperature for a validated period. For commercial panels, check for lot-to-lot variation and ensure proper storage conditions have been maintained.[2]
-
Reading of Results: The interpretation of growth inhibition can be subjective. For bactericidal drugs like imipenem, the MIC should be read at the point of complete inhibition of all growth.[8] Using a consistent light source and magnification can aid in reproducibility. The presence of "trailing," where reduced growth is observed over a range of concentrations, can also lead to interpretation difficulties.
-
Quality Control: Consistently run quality control (QC) strains with known MIC ranges alongside your experimental isolates. If the QC results are out of the acceptable range, the results for the test isolates from that run are considered invalid.
Q3: I am observing colonies growing within the zone of inhibition in a disk diffusion assay or at concentrations above the MIC in a gradient strip test. How should I interpret this?
A3: The presence of colonies within an inhibition zone or above the apparent MIC is often indicative of a resistant subpopulation or heteroresistance. This phenomenon can be a diagnostic and clinical challenge.[9] In such cases, it is recommended to read the MIC at the point on the scale above which no resistant colonies are observed.[8] Further investigation, such as purity plating and re-testing of the colonies, may be warranted to confirm resistance.
Logical Workflow for Troubleshooting Imipenem/Cilastatin MIC Variability
Caption: Troubleshooting workflow for variable imipenem/cilastatin MIC results.
Frequently Asked Questions (FAQs)
Q4: What is the role of cilastatin when combined with imipenem?
A4: Cilastatin has no antibacterial activity on its own.[10] Its purpose is to prevent the renal metabolism of imipenem by inhibiting the dehydropeptidase-I enzyme in the kidneys.[10][11] This inhibition increases the plasma half-life of imipenem and ensures that higher concentrations of the active drug are maintained in the body and excreted in the urine.[11][12]
Q5: What are the standard methods for determining the MIC of imipenem/cilastatin?
A5: The standard reference method for determining imipenem/cilastatin MICs is broth microdilution, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15] Other acceptable methods include agar dilution and gradient diffusion strips.[15]
Q6: Where can I find the latest clinical breakpoints and quality control ranges for imipenem/cilastatin?
A6: The latest clinical breakpoints and QC ranges are published and regularly updated by standards organizations such as CLSI (in the M100 document) and EUCAST.[16][17][18] It is crucial to refer to the most current versions of these documents for accurate interpretation of MIC results.[15][19]
Q7: How does the mechanism of action of imipenem relate to potential resistance?
A7: Imipenem is a carbapenem antibiotic that works by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, which disrupts cell wall synthesis and leads to cell death.[10] Resistance can emerge through several mechanisms that prevent imipenem from reaching its target or inactivate the drug.
Imipenem Action and Resistance Mechanisms
Caption: Action of imipenem and key bacterial resistance mechanisms.
Data Presentation
Table 1: CLSI Quality Control Ranges for Imipenem MIC (µg/mL)
| QC Strain | ATCC® Number | Acceptable MIC Range (µg/mL) |
| Enterococcus faecalis | 29212 | 0.5 - 2 |
| Staphylococcus aureus | 29213 | 0.015 - 0.06 |
| Escherichia coli | 25922 | 0.25 - 1 |
| Pseudomonas aeruginosa | 27853 | 1 - 4 |
| Haemophilus influenzae | 49247 | 0.5 - 2 |
| Streptococcus pneumoniae | 49619 | ≤0.06 - 0.25 |
Note: These ranges are for illustrative purposes and are subject to change. Always refer to the latest CLSI M100 document for the most current QC ranges.[20][21]
Table 2: CLSI Clinical Breakpoints for Imipenem (µg/mL)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤1 | 2 | ≥4 |
| Pseudomonas aeruginosa | ≤2 | 4 | ≥8 |
| Acinetobacter spp. | ≤2 | 4 | ≥8 |
| Anaerobes | ≤4 | 8 | ≥16 |
Note: Breakpoints can vary based on the testing organization (e.g., CLSI, EUCAST) and are subject to periodic review and updates.[22]
Experimental Protocols
Broth Microdilution MIC Testing Protocol (Abbreviated)
This protocol outlines the key steps for performing a broth microdilution assay for imipenem/cilastatin, based on CLSI guidelines.
-
Reagent Preparation:
-
Prepare or obtain cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Reconstitute imipenem/cilastatin powder to create a stock solution. Perform serial dilutions to prepare working solutions for the desired concentration range.
-
-
Inoculum Preparation:
-
Select 3-4 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Transfer colonies to a suitable broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a photometric device.[1]
-
Dilute the standardized suspension in CAMHB to achieve the final target inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.
-
-
Plate Inoculation:
-
Dispense the appropriate volume of the diluted antibiotic solutions into the wells of a 96-well microtiter plate.
-
Add the standardized bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
The final volume in each well is typically 100 µL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading Results:
-
Following incubation, examine the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[13]
-
-
Quality Control:
-
Concurrently test appropriate QC strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to validate the accuracy of the test run. The results for the QC strains must fall within their established acceptable ranges.[9]
-
Experimental Workflow for Broth Microdilution
Caption: Standard workflow for determining MIC by broth microdilution.
References
- 1. microxpress.in [microxpress.in]
- 2. journals.asm.org [journals.asm.org]
- 3. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurosan.de [aurosan.de]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. himedialabs.com [himedialabs.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam | CLSI [clsi.org]
- 11. Determination of Antimicrobial Resistance and the Impact of Imipenem + Cilastatin Synergy with Tetracycline in Pseudomonas aeruginosa Isolates from Sepsis | MDPI [mdpi.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. RIDACOM â Comprehensive Bioscience Supplier - MIC Imipenem for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 14. EUCAST: MIC Determination [eucast.org]
- 15. benchchem.com [benchchem.com]
- 16. slh.wisc.edu [slh.wisc.edu]
- 17. ecdc.europa.eu [ecdc.europa.eu]
- 18. EUCAST: EUCAST - Home [eucast.org]
- 19. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 20. medsafe.govt.nz [medsafe.govt.nz]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Imipenem/Cilastatin | Johns Hopkins ABX Guide [hopkinsguides.com]
Best practices for storing and handling imipenem/cilastatin powder for research
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imipenem/cilastatin powder.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing imipenem/cilastatin powder?
A: Imipenem/cilastatin powder should be stored in a tightly sealed container in a well-ventilated area, protected from moisture and light.[1] For long-term stability, it is recommended to store the powder at -20°C.[2] The powder itself is typically an off-white to yellowish-white, hygroscopic, amorphous compound.[3]
Q2: How should I reconstitute imipenem/cilastatin powder for my experiments?
A: To reconstitute, use a compatible sterile diluent. For a standard procedure, add a small amount of the diluent to the vial, shake well to form a suspension, and then transfer this suspension to the final volume of the infusion solution.[4][5] To ensure complete transfer, it's good practice to rinse the vial with an additional small volume of the diluent and add it to the final solution.[4] The reconstituted solution will range from colorless to yellow; this color variation does not indicate a loss of potency.[5][6]
Q3: What are the most suitable solvents for dissolving imipenem/cilastatin?
A: Imipenem is sparingly soluble in water and slightly soluble in methanol.[3] Cilastatin sodium, on the other hand, is readily soluble in water and methanol.[3] For research purposes, sterile water for injection or 0.9% sodium chloride (normal saline) are commonly used.[7][8] Dextrose solutions can be used, but they may reduce the stability of imipenem.[9]
Q4: What is the stability of reconstituted imipenem/cilastatin solutions?
A: The stability of reconstituted imipenem/cilastatin is dependent on the concentration, temperature, and solvent. Imipenem is the less stable component.[7][10] Solutions are more stable at lower temperatures and lower concentrations.[8] For instance, a 5 mg/mL solution in 0.9% sodium chloride is stable for up to 6 hours at 25°C, while a 10 mg/mL solution may be stable for a shorter period.[8] Refrigerated solutions (around 4°C) can maintain stability for up to 24 hours.[5][11] It is not recommended to freeze reconstituted solutions as this can lead to degradation.[9][11]
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Results in Antimicrobial Susceptibility Testing (AST)
-
Possible Cause 1: Degraded Imipenem Solution. Imipenem is susceptible to hydrolysis, especially at warmer temperatures and in certain solutions.
-
Possible Cause 2: Incorrect pH of the medium. The stability of imipenem is optimal in a pH range of 6.5 to 7.5.[9]
-
Solution: Ensure the pH of your growth medium is within the recommended range. Buffer the medium if necessary.
-
-
Possible Cause 3: Presence of β-lactamases. The target bacteria may produce β-lactamases that can degrade imipenem, although it is generally resistant to many of them.[7]
-
Solution: Confirm the β-lactamase production profile of your bacterial strain. If high levels of carbapenemases are suspected, this may explain the lack of efficacy.
-
Issue 2: Visible Precipitation in the Reconstituted Solution
-
Possible Cause 1: High Concentration. Solutions with concentrations exceeding 8 g/L may result in precipitation.[9][11]
-
Solution: Prepare solutions at a lower concentration. If a high concentration is necessary for your experiment, you may need to adjust the solvent or pH.
-
-
Possible Cause 2: Incompatible Diluent. Using a diluent outside of the recommended options can lead to precipitation.
-
Solution: Stick to recommended diluents such as 0.9% sodium chloride or sterile water.
-
Issue 3: Contamination in Cell Culture Experiments
-
Possible Cause 1: Contaminated Powder. While rare, the powder itself could be a source of contamination.
-
Solution: Ensure you are using sterile powder from a reputable source. When preparing solutions, always use aseptic techniques in a sterile environment like a laminar flow hood.
-
-
Possible Cause 2: Introduction of Contaminants During Handling. Non-sterile equipment or poor aseptic technique can introduce microbial contamination.
-
Solution: Strictly adhere to aseptic techniques. Use sterile pipette tips, tubes, and containers. Regularly clean and sterilize your workspace and equipment.
-
Quantitative Data Summary
Table 1: Stability of Reconstituted Imipenem/Cilastatin in 0.9% Sodium Chloride
| Concentration | Temperature (°C) | Time to 10% Degradation (t90) | Reference(s) |
| 2.5 mg/mL | 25 | ~9 hours | [12] |
| 5.0 mg/mL | 25 | ~6 hours | [8] |
| 2.5 mg/mL | 4 | ~72 hours | [12] |
| 5.0 mg/mL | 4 | >24 hours | [7][13] |
Table 2: Influence of Diluent on Imipenem Stability at Room Temperature (~23-25°C)
| Diluent | Time to 10% Degradation (t90) | Reference(s) |
| 0.9% Sodium Chloride | ~6-9 hours | [8][12] |
| 5% Dextrose in Water (D5W) | ~6 hours | [12] |
Experimental Protocols
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Materials:
-
Imipenem/cilastatin powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Sterile 0.9% saline
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Preparation of Imipenem/Cilastatin Stock Solution: a. Aseptically weigh the required amount of imipenem/cilastatin powder. b. Reconstitute in sterile distilled water or 0.9% saline to a high concentration stock solution (e.g., 1280 µg/mL of imipenem). This should be prepared fresh on the day of the experiment.
3. Preparation of Microtiter Plates: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the imipenem/cilastatin stock solution to the first column of wells. c. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL). d. The eleventh column will serve as a positive control (no antibiotic) and the twelfth as a negative control (no bacteria).
4. Inoculation: a. Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well. c. Add 10 µL of the standardized inoculum to each well (except the negative control wells).
5. Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading the Results: a. The MIC is the lowest concentration of imipenem that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.
Visualizations
Caption: Workflow for MIC determination using broth microdilution.
References
- 1. Frontiers | Efficacy and safety of novel carbapenem-β-lactamase inhibitor combinations: imipenem-cilastatin/relebactam results from randomized controlled trials [frontiersin.org]
- 2. ibiantech.com [ibiantech.com]
- 3. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ncdc.mohfw.gov.in [ncdc.mohfw.gov.in]
- 5. actascientific.com [actascientific.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. Tentative interpretive criteria for in vitro antibacterial susceptibility testing with imipenem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 11. New Perspectives on Antimicrobial Agents: Imipenem-Relebactam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Mitigating the Effects of Imipenem Degradation on Experimental Outcomes
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling imipenem to ensure the integrity and reproducibility of experimental results. Imipenem is known for its instability in aqueous solutions, which can significantly impact experimental outcomes if not properly managed.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause imipenem to degrade?
A1: The main factors contributing to imipenem degradation are temperature, concentration, pH, and the presence of water and oxygen.[1][2][3] Higher temperatures and higher concentrations significantly accelerate degradation.[1][2] In aqueous solutions, imipenem undergoes hydrolysis of its β-lactam ring.[3][4] The degradation process is also pH-dependent; in weakly acidic solutions, it undergoes oligomerization, while in weakly alkaline solutions, intermolecular reactions occur between the beta-lactam and formimidoyl groups.[5]
Q2: How can I visually detect if my imipenem solution has degraded?
A2: A color change in the imipenem solution often indicates degradation. Reconstituted solutions are typically colorless to yellow.[6][7] If the solution darkens to a brown color, it should be discarded as this signifies substantial degradation.[6] The accumulation of certain degradation products, such as diketopiperazines under acidic conditions, can also result in a yellow color.[8][9]
Q3: What are the consequences of using degraded imipenem in my experiments?
A3: Using degraded imipenem can lead to inaccurate and unreliable experimental results. The decreased concentration of active imipenem will reduce its antibacterial efficacy.[10] Furthermore, the degradation products themselves may have biological activity. For instance, a degradation product from the hydrolysis of imipenem has been shown to inhibit metallo-β-lactamases, which could confound studies on antibiotic resistance.[11][12]
Q4: What are the recommended storage conditions for imipenem powder and reconstituted solutions?
A4: Imipenem powder should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[13][14] For reconstituted solutions, stability is dependent on temperature. At room temperature (around 25°C), solutions may be stable for only a few hours.[6][10] Refrigerated solutions (2-8°C) can remain stable for up to 24 hours.[6] It is crucial to refer to specific product guidelines for precise storage instructions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected antibacterial activity | Imipenem degradation leading to a lower effective concentration. | Prepare fresh imipenem solutions immediately before each experiment. Ensure proper storage of stock solutions (refrigerated and protected from light). Verify the pH of your experimental medium, as imipenem stability is pH-sensitive.[5] |
| Unexpected biological effects or off-target activity | Formation of biologically active degradation products. | Characterize the purity of your imipenem solution using methods like HPLC to detect the presence of degradation products.[4] If degradation is suspected, prepare fresh solutions and repeat the experiment. |
| Visible color change (darkening) of the imipenem solution | Significant degradation of imipenem. | Discard the solution immediately.[6] Prepare a fresh solution using the recommended protocol, ensuring minimal exposure to high temperatures and light. |
| Variability between experimental replicates | Inconsistent handling and preparation of imipenem solutions across replicates. | Standardize the protocol for imipenem solution preparation and handling for all experiments. Use a consistent source and lot of imipenem powder. |
Quantitative Data on Imipenem Stability
The stability of imipenem is highly dependent on its concentration and the temperature at which it is stored. The following table summarizes the stability of imipenem in a 0.9% sodium chloride solution. Stability is defined as retaining more than 90% of the initial concentration.
| Concentration | Temperature | Stability Duration |
| 5 mg/mL | 25°C | Stable for 6 hours[1][2] |
| 10 mg/mL | 25°C | Stable for 3-6 hours (depending on the brand)[2] |
| 5 mg/mL | 30°C | Stable for 6 hours[1][2] |
| 10 mg/mL | 30°C | Stable for less than 1 hour[1][2] |
| 5 mg/mL | 40°C | Stable for 6 hours[1][2] |
| 10 mg/mL | 40°C | Stable for less than 1 hour[1][2] |
Experimental Protocols
Protocol for Preparation of Imipenem Stock Solution
This protocol is designed to minimize degradation during the preparation of imipenem solutions for in vitro experiments.
-
Materials:
-
Procedure:
-
Equilibrate the imipenem powder vial to room temperature before opening to prevent condensation.
-
Weigh the required amount of imipenem powder in a sterile tube.
-
Reconstitute the powder with a small volume of the chilled sterile diluent.
-
Gently swirl the tube to dissolve the powder completely. Avoid vigorous shaking.
-
Once dissolved, dilute the solution to the final desired concentration with the chilled diluent.
-
Place the prepared stock solution in an ice bath immediately and protect it from light.[15]
-
Use the solution as soon as possible, ideally within the stability window indicated by the data table above. For longer-term storage, refer to the manufacturer's instructions, though fresh preparation is always recommended.
-
Method for Detecting Imipenem Degradation
High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying imipenem and its degradation products.
-
Instrumentation:
-
HPLC system with a DAD or UV detector
-
C18 analytical column
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A buffer solution, such as monobasic potassium phosphate, with the pH adjusted to approximately 6.8.[15]
-
Detection Wavelength: Imipenem can be detected at around 300 nm.
-
Flow Rate and Temperature: These should be optimized for the specific column and system being used.
-
-
Sample Preparation:
-
Dilute a sample of the imipenem solution to be tested in the mobile phase to a concentration within the linear range of the assay.
-
Keep the prepared sample in an ice bath until injection.[15]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
The appearance of new peaks or a decrease in the area of the imipenem peak over time indicates degradation. The primary degradation products include those resulting from the cleavage of the β-lactam ring and dimerization.[4]
-
Visualizations
Caption: Key degradation pathways of imipenem in aqueous solution.
References
- 1. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imipenem/cilastatin (Ipm/Cln) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. DailyMed - IMIPENEM AND CILASTATIN- this compound sodium injection, powder, for solution [dailymed.nlm.nih.gov]
- 8. Direct Colorimetry of Imipenem Decomposition as a Novel Cost-Effective Method for Detecting Carbapenemase-Producing Enterobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
- 14. discofinechem.com [discofinechem.com]
- 15. Imipenem [drugfuture.com]
- 16. This compound for Injectable Suspension [drugfuture.com]
Technical Support Center: Optimizing Imipenem Infusion Parameters in In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing imipenem infusion parameters in in vitro PK/PD models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments with imipenem.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values. | Imipenem degradation: Imipenem is known to be unstable in solution, especially at physiological temperatures (37°C).[1] This can lead to a decrease in the effective concentration of the antibiotic over the course of the experiment, resulting in apparently higher MICs. | 1. Prepare fresh imipenem solutions immediately before use. 2. Consider the stability of imipenem in your specific experimental medium and conditions.[1] 3. For longer experiments, a "top-up" dose of imipenem may be necessary to compensate for degradation. 4. Perform stability studies of imipenem under your specific experimental conditions to quantify the degradation rate. |
| Inoculum preparation: Variations in the density of the initial bacterial culture can lead to variability in MIC results. | 1. Strictly adhere to standardized protocols for inoculum preparation, such as using a 0.5 McFarland standard. 2. Ensure that the bacterial culture is in the logarithmic growth phase. | |
| Experimental conditions: Minor variations in incubation time, temperature, or pH can affect bacterial growth and antibiotic activity. | 1. Standardize and carefully control all experimental parameters. 2. Use calibrated equipment and high-quality reagents. | |
| No zone of inhibition in a disk diffusion assay. | Bacterial resistance: The bacterial strain being tested may be resistant to imipenem. | 1. Confirm the identity and expected susceptibility profile of your bacterial strain. 2. Include a known imipenem-susceptible control strain in your experiment. |
| Inactive imipenem: The imipenem stock solution or disks may have lost activity due to improper storage or degradation. | 1. Check the expiration date of the imipenem. 2. Store imipenem according to the manufacturer's instructions. 3. Prepare fresh solutions or use new disks. | |
| Variability in bacterial killing curves in time-kill assays. | Imipenem degradation: As with MIC testing, imipenem degradation can lead to a reduced killing effect over time. | 1. Account for imipenem's half-life in your model. For continuous infusion simulations, prepare fresh imipenem solutions frequently (e.g., every 3 hours) to maintain the target concentration.[2] 2. Simulate both continuous and intermittent infusion regimens to determine the most effective strategy.[3] |
| Biofilm formation: If the bacteria form biofilms, this can significantly reduce the efficacy of imipenem. | 1. Use in vitro models specifically designed to study biofilm-associated infections. 2. Consider using higher concentrations of imipenem or combination therapies. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of imipenem?
A1: Imipenem is a broad-spectrum carbapenem antibiotic that exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs) located on the bacterial cell membrane. This inhibition of PBPs disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.
Q2: How stable is imipenem in solution under typical in vitro experimental conditions?
A2: Imipenem's stability is a critical factor in in vitro studies and is influenced by temperature, concentration, and the composition of the medium.[1] At 37°C, significant degradation can occur within hours.
Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices for imipenem?
A3: The primary PK/PD index associated with the efficacy of imipenem is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC). For carbapenems, a target of 20% to 40% fT>MIC is often associated with bactericidal activity.
Q4: What are the differences between static and dynamic in vitro PK/PD models?
A4: In static models, the antibiotic concentration remains constant throughout the experiment. In dynamic models, the antibiotic concentration changes over time to simulate the pharmacokinetic profile in a patient, which can be achieved through dilution or dialysis methods.[4][5] Dynamic models are generally considered more clinically relevant for evaluating the efficacy of different dosing regimens.
Q5: How can I simulate continuous versus intermittent infusion of imipenem in my in vitro model?
A5: To simulate intermittent infusion, a bolus dose of imipenem is added to the model at the beginning of the dosing interval, and the concentration is allowed to decline over time. For continuous infusion, a constant concentration of imipenem is maintained in the system, which often requires frequent replenishment of the imipenem solution due to its instability.[2]
Data Presentation
Table 1: Stability of Imipenem in Different Conditions
| Concentration | Temperature (°C) | Medium | Half-life (hours) | Percent Remaining after 24 hours | Reference |
| 5 mg/mL | 25 | 0.9% NaCl | >6 | >90% (at 6 hours) | [1] |
| 10 mg/mL | 25 | 0.9% NaCl | 3-6 | >90% (at 3-6 hours) | [1] |
| 10 mg/mL | 30 | 0.9% NaCl | <1 | <90% (at 1 hour) | [1] |
| 10 mg/mL | 40 | 0.9% NaCl | <1 | <90% (at 1 hour) | [1] |
| Not specified | 37 | Not specified | Not specified | ~15% |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized procedure and should be adapted based on specific experimental needs and standardized guidelines (e.g., CLSI, EUCAST).
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Imipenem Dilutions:
-
Prepare a stock solution of imipenem in an appropriate solvent immediately before use.
-
Perform serial twofold dilutions of the imipenem stock solution in cation-adjusted Mueller-Hinton broth (or other appropriate broth) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no imipenem) and a sterility control well (no bacteria).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of imipenem that completely inhibits visible growth of the organism.
-
Protocol 2: One-Compartment Dynamic In Vitro PK/PD Model for Simulating Imipenem Infusion
-
Model Setup:
-
A central reservoir (e.g., a spinner flask) containing sterile growth medium is inoculated with the test organism to a starting density of approximately 10⁶ CFU/mL.
-
The central reservoir is connected to a diluent reservoir containing fresh, sterile medium and a waste reservoir via tubing and a peristaltic pump.
-
The system is maintained at 37°C with continuous stirring.
-
-
Simulation of Imipenem Infusion:
-
Intermittent Infusion: A bolus dose of imipenem is injected directly into the central reservoir to achieve the desired peak concentration (Cmax). The peristaltic pump is then started to pump fresh medium into the central reservoir at a rate that simulates the elimination half-life of imipenem, with an equivalent volume of medium being removed to the waste reservoir.
-
Continuous Infusion: A loading dose of imipenem can be administered to rapidly achieve the target steady-state concentration. Subsequently, a continuous infusion of imipenem from a separate reservoir is pumped into the central reservoir at a rate that maintains the desired steady-state concentration, while fresh medium is also pumped in to simulate clearance. Due to imipenem's instability, the imipenem solution for continuous infusion should be replaced frequently (e.g., every 3 hours).[2]
-
-
Sampling and Analysis:
-
Samples are collected from the central reservoir at predetermined time points over the course of the experiment (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).
-
The bacterial concentration (CFU/mL) in each sample is determined by quantitative culture (plating serial dilutions).
-
The concentration of imipenem in the samples can also be measured using a validated analytical method (e.g., HPLC) to confirm the simulated pharmacokinetic profile.
-
-
Data Analysis:
-
Time-kill curves are generated by plotting the log₁₀ CFU/mL versus time for each simulated regimen.
-
The data is used to determine the PK/PD index (%fT>MIC) and to compare the efficacy of different infusion strategies.
-
Mandatory Visualization
Caption: Workflow for an in vitro PK/PD model to optimize imipenem infusion.
Caption: Key factors influencing the stability of imipenem in in vitro experiments.
References
- 1. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics and Pharmacodynamics of Continuous versus Short-Term Infusion of Imipenem-Cilastatin in Critically Ill Patients in a Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial effects of continuous versus intermittent administration of carbapenem antibiotics in an in vitro dynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic In Vitro PK/PD Infection Models for the Development and Optimisation of Antimicrobial Regimens: A Narrative Review [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
Validation & Comparative
A Head-to-Head Battle: In Vitro Efficacy of Imipenem/Cilastatin and Meropenem Against Enterobacteriaceae
A Comparative Analysis for Researchers and Drug Development Professionals
In the ongoing fight against bacterial infections, carbapenems remain a critical class of β-lactam antibiotics, prized for their broad spectrum of activity, particularly against multidrug-resistant Gram-negative bacteria such as Enterobacteriaceae. Among the most established carbapenems are imipenem, co-formulated with cilastatin to prevent its renal degradation, and meropenem. This guide provides a detailed comparison of the in vitro efficacy of these two vital therapeutic agents against key Enterobacteriaceae species, supported by quantitative data and standardized experimental protocols.
Mechanism of Action: A Shared Strategy with Subtle Differences
Both imipenem and meropenem exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating essential penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and death.[1] While both drugs target PBP-2 in Escherichia coli, meropenem also demonstrates a high affinity for PBP-3, which may contribute to its enhanced activity against Gram-negative bacilli.[1]
Both carbapenems are highly resistant to hydrolysis by most common β-lactamases, including extended-spectrum β-lactamases (ESBLs), which are a significant cause of resistance to other β-lactam antibiotics.[1]
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are key indicators of an antibiotic's potency.
Generally, meropenem demonstrates greater in vitro potency against Enterobacteriaceae compared to imipenem, often exhibiting lower MIC values.[1][2] This suggests that lower concentrations of meropenem are needed to inhibit the growth of these bacteria.
Table 1: Comparative In Vitro Activities of Imipenem and Meropenem Against Enterobacteriaceae
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Imipenem | 0.25 | 0.5 |
| Meropenem | ≤0.06 | 0.12 | |
| Klebsiella pneumoniae | Imipenem | 0.25 | 0.5 |
| Meropenem | ≤0.06 | 0.12 | |
| Enterobacter cloacae | Imipenem | 0.5 | 1 |
| Meropenem | 0.12 | 0.5 | |
| Proteus mirabilis | Imipenem | 0.25 | 1 |
| Meropenem | 0.12 | 0.25 |
Note: MIC values are compiled from various in vitro studies and may vary slightly based on geographic location and testing methodology.
Experimental Protocols: Determining In Vitro Susceptibility
The data presented in this guide is primarily derived from studies employing the broth microdilution method, a standardized procedure for determining the MIC of an antimicrobial agent. This method is outlined by the Clinical and Laboratory Standards Institute (CLSI) in their M07 document.
Broth Microdilution Method (Based on CLSI M07 Guidelines)
Objective: To determine the minimum concentration of imipenem and meropenem that inhibits the visible growth of an Enterobacteriaceae isolate.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized antibiotic stock solutions (imipenem and meropenem)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of imipenem and meropenem are prepared in CAMHB directly in the wells of the 96-well microtiter plates. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Inoculum Preparation: A suspension of the test organism is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Comparative Logic: Selecting the Appropriate Carbapenem
The choice between imipenem/cilastatin and meropenem for in vitro studies or as a therapeutic agent often depends on the target organism and the specific clinical context. The following diagram illustrates a simplified logical flow for comparing their in vitro attributes against Enterobacteriaceae.
Conclusion
Based on the available in vitro data, meropenem consistently demonstrates superior potency against a range of clinically significant Enterobacteriaceae when compared to imipenem/cilastatin, as evidenced by its lower MIC50 and MIC90 values. While both carbapenems are powerful tools in combating infections caused by these organisms, the enhanced in vitro activity of meropenem may be a crucial factor in certain research and clinical scenarios. It is imperative for researchers and drug development professionals to consider these differences when designing experiments, interpreting data, and developing new therapeutic strategies. The standardized methodologies outlined by organizations such as the CLSI are essential for ensuring the reproducibility and comparability of in vitro efficacy studies.
References
Imipenem/Cilastatin's Evolving Role Against Carbapenem-Resistant Klebsiella pneumoniae: A Comparative Analysis
An in-depth evaluation of the in-vitro activity of imipenem/cilastatin, particularly in combination with relebactam, against carbapenem-resistant Klebsiella pneumoniae (CRKP), offering a comparative perspective with other contemporary antibiotic therapies. This guide synthesizes recent experimental data and outlines the methodologies employed in these critical evaluations.
The emergence and global spread of carbapenem-resistant Klebsiella pneumoniae (CRKP) poses a significant threat to public health. For years, imipenem, a broad-spectrum carbapenem antibiotic co-administered with cilastatin to prevent its renal degradation, has been a cornerstone in treating severe bacterial infections. However, the rise of resistance, primarily through the production of carbapenemase enzymes, has challenged its efficacy. This guide provides a detailed comparison of the in-vitro activity of imipenem/cilastatin and its more recent formulation with the β-lactamase inhibitor relebactam, against CRKP, alongside other key antimicrobial agents.
Comparative In-Vitro Susceptibility
The in-vitro efficacy of imipenem/cilastatin against CRKP is significantly diminished. However, the addition of a β-lactamase inhibitor, relebactam, restores its activity against many resistant strains, particularly those producing Klebsiella pneumoniae carbapenemase (KPC). The following tables summarize the minimum inhibitory concentration (MIC) data and susceptibility rates from various studies, comparing imipenem/cilastatin/relebactam to other relevant antibiotics.
| Antibiotic Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) | Predominant Resistance Mechanism | Reference |
| Imipenem/Relebactam | 0.25 | 1 | >97 | KPC-3-producing K. pneumoniae | [1] |
| Ceftazidime/Avibactam | 4 | 8 | 97.7 | KPC-3-producing K. pneumoniae | [1] |
| Imipenem | >32 | >32 | 1.5 | KPC-3-producing K. pneumoniae | [1] |
| Colistin | 16 | >16 | 46.2 | KPC-3-producing K. pneumoniae | [1] |
| Antibiotic Agent | Susceptibility Rate (%) - CRKP Isolates | Susceptibility Rate (%) - CR-hvKP Isolates | Reference |
| Imipenem/Relebactam | 71.9 | 92.5 | [2] |
| Ceftazidime/Avibactam | 64.0 | 77.5 | [2] |
| Aztreonam/Avibactam | 89.5 | 75.0 | [2] |
| Tigecycline | >89.5 | >89.5 | [2] |
| Colistin | >89.5 | >89.5 | [2] |
(CR-hvKP: Carbapenem-Resistant Hypervirulent Klebsiella pneumoniae)
Experimental Protocols
The data presented in this guide are primarily derived from two key in-vitro assays: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination and Time-Kill Assays to assess bactericidal activity.
Broth Microdilution (MIC Testing)
This method is performed according to the standards set by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A standardized suspension of the Klebsiella pneumoniae isolate is prepared in a saline or broth medium to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve the final desired inoculum concentration.
-
Antibiotic Dilution Series: Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
This assay provides information on the rate and extent of bactericidal activity of an antimicrobial agent over time.
-
Inoculum Preparation: A starting bacterial inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in CAMHB.
-
Exposure to Antibiotics: The bacterial suspension is exposed to the antibiotic at a specific concentration (often at multiples of the MIC). A growth control without any antibiotic is run in parallel.
-
Sampling Over Time: Aliquots are removed from the test and control tubes at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Bacterial Viable Count: The withdrawn samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in bacterial count (log₁₀ CFU/mL) over time is plotted. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.
Visualizing Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Mechanism of imipenem action and resistance in K. pneumoniae.
References
A Head-to-Head Battle: Imipenem vs. Ertapenem Against Anaerobic Pathogens
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of infectious disease, particularly those involving anaerobic bacteria, carbapenems stand as a formidable class of antibiotics. Among them, imipenem and ertapenem are two key players, each with a distinct profile of activity. This guide provides a comprehensive comparison of their in vitro efficacy against a range of clinically significant anaerobic pathogens, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their critical work.
In Vitro Activity: A Quantitative Comparison
The cornerstone of understanding the potency of an antimicrobial agent lies in its Minimum Inhibitory Concentration (MIC) — the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the comparative in vitro activity of imipenem and ertapenem against various anaerobic pathogens, presenting the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively).
| Anaerobic Pathogen | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis group | Imipenem | 0.125 | 1.0 |
| Ertapenem | 0.25 | 2.0 | |
| Clostridium spp. | Imipenem | 0.125 | 1.0 |
| Ertapenem | 0.25 | 2.0 | |
| Clostridium difficile | Imipenem | 4.0 - 8.0 | 8.0 |
| Ertapenem | 4.0 - 8.0 | 8.0 | |
| Prevotella spp. | Imipenem | ≤0.015 - 0.125 | 0.5 - 1.0 |
| Ertapenem | 0.06 - 0.25 | 1.0 - 2.0 | |
| Fusobacterium spp. | Imipenem | ≤0.015 - 0.125 | 0.25 - 0.5 |
| Ertapenem | ≤0.015 - 0.125 | 0.5 - 1.0 | |
| Peptostreptococcus spp. | Imipenem | 0.125 | 0.5 |
| Ertapenem | 0.25 | 1.0 |
Data Interpretation: The provided data indicates that both imipenem and ertapenem demonstrate potent activity against a broad spectrum of anaerobic bacteria.[1][2] Generally, imipenem exhibits slightly lower MIC values compared to ertapenem, suggesting a marginally higher in vitro potency against many of these pathogens.[1][2] However, both carbapenems are considered highly active against the majority of anaerobic isolates.[1] It is noteworthy that for Clostridium difficile, both agents show higher MICs, indicating potentially limited clinical efficacy for this specific pathogen.
Experimental Protocol: Agar Dilution Method for Anaerobic Susceptibility Testing
The data presented in this guide is primarily derived from studies employing the agar dilution method, the reference standard for antimicrobial susceptibility testing of anaerobic bacteria as outlined by the Clinical and Laboratory Standards Institute (CLSI).[1][3] Below is a detailed protocol for this key experiment.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of imipenem and ertapenem against anaerobic bacterial isolates.
Materials:
-
Growth Medium: Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL).
-
Antimicrobial Agents: Stock solutions of imipenem and ertapenem of known concentrations.
-
Bacterial Cultures: Pure, 24-48 hour cultures of anaerobic isolates grown on appropriate agar plates.
-
Inoculum Preparation: Sterile saline or broth (e.g., Thioglycollate broth).
-
Equipment: Anaerobic chamber or jars with gas-generating systems, Steers replicator or multi-pronged inoculator, sterile pipettes, tubes, and petri dishes.
Procedure:
-
Preparation of Antimicrobial Plates:
-
A series of agar plates are prepared, each containing a specific, doubling dilution of the antimicrobial agent (imipenem or ertapenem).
-
The antibiotic is incorporated into the molten and cooled Brucella agar before pouring into petri dishes.
-
A control plate containing no antibiotic is also prepared.
-
-
Inoculum Preparation:
-
Several colonies of the test organism are suspended in sterile saline or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation:
-
The standardized bacterial suspension is applied to the surface of the antibiotic-containing agar plates and the control plate.
-
A Steers replicator is commonly used to deliver a standardized inoculum of approximately 10⁵ CFU per spot.
-
-
Incubation:
-
The inoculated plates are incubated in an anaerobic environment (typically 85% N₂, 10% H₂, 5% CO₂) at 35-37°C for 48 hours.
-
-
Reading and Interpretation:
-
After incubation, the plates are examined for bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, including the presence of a faint haze or a single colony. The growth on the control plate validates the viability of the inoculum.
-
Visualizing the Workflow
To better understand the logical flow of a comparative study, the following diagram illustrates the key stages of the experimental workflow.
Caption: Experimental workflow for comparing imipenem and ertapenem.
Mechanism of Action and Resistance
Both imipenem and ertapenem belong to the carbapenem class of beta-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[4] This disruption of peptidoglycan synthesis leads to cell lysis and bacterial death.
Resistance to carbapenems in anaerobic bacteria can emerge through several mechanisms, including:
-
Production of carbapenemases: These are beta-lactamase enzymes that can hydrolyze and inactivate carbapenem antibiotics.
-
Alterations in PBPs: Modifications in the structure of PBPs can reduce the binding affinity of carbapenems, rendering them less effective.
-
Reduced permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict the entry of carbapenems into the bacterial cell.
-
Efflux pumps: Some bacteria possess efflux pumps that can actively transport carbapenems out of the cell, preventing them from reaching their target PBPs.
The following diagram illustrates the signaling pathway of carbapenem action and the points at which resistance mechanisms can interfere.
References
- 1. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antianaerobic Activity of Ertapenem (MK-0826) Compared to Seven Other Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 4. antibiotics.toku-e.com [antibiotics.toku-e.com]
Comparative Efficacy of Imipenem/Cilastatin and Piperacillin/Tazobactam in a Neutropenic Mouse Model: A Research Guide
Executive Summary
Both imipenem/cilastatin and piperacillin/tazobactam are critical antibiotics in the clinical setting for treating severe bacterial infections, particularly in immunocompromised patients. Preclinical evaluation in neutropenic mouse models is a cornerstone for understanding their in vivo efficacy. While direct comparative studies are lacking, individual studies on each drug demonstrate their potent bactericidal activity against a range of pathogens. This guide outlines the standard experimental protocols used in these studies and presents available efficacy data to facilitate an informed comparison.
Experimental Protocols
The neutropenic mouse thigh infection model is a standardized and widely used preclinical model to assess the in vivo efficacy of antimicrobial agents.[1][2][3] The general methodology is as follows:
1. Induction of Neutropenia:
-
Animal Model: Typically, female ICR or Swiss mice are used.[1]
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[1][2] Common dosing regimens include 150 mg/kg administered four days before infection and 100 mg/kg one day before infection to achieve a state of profound neutropenia (<100 neutrophils/mm³).[1]
2. Bacterial Challenge:
-
Infection Site: A localized infection is established by injecting a bacterial suspension directly into the thigh muscle of the neutropenic mice.[1][3]
-
Inoculum: A volume of 0.1 mL containing a specific bacterial concentration (e.g., 10⁶ to 10⁷ CFU/mL) is typically used.[1] The choice of pathogen depends on the research question, with Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae being common examples.[4][5][6]
3. Antimicrobial Treatment:
-
Administration: The test antibiotics (imipenem/cilastatin or piperacillin/tazobactam) are administered at various dosing regimens, often starting 1-2 hours post-infection.[1] The route of administration is typically subcutaneous or intravenous to mimic human pharmacokinetic profiles.[1]
-
Dosage: Dosages are selected to simulate human-equivalent exposures or to determine the dose-response relationship.
4. Efficacy Endpoints:
-
Bacterial Burden: The primary endpoint is often the change in the number of colony-forming units (CFU) per gram of thigh tissue over a 24-hour period. Thighs are aseptically removed, homogenized, and plated for bacterial quantification.
-
Survival Studies: In some models, particularly those involving systemic infection, animal survival over a defined period is monitored.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the neutropenic mouse thigh infection model.
Efficacy Data
The following tables summarize efficacy data for imipenem/cilastatin and piperacillin/tazobactam from separate studies in neutropenic mouse models. It is crucial to note that the experimental conditions, such as the bacterial strains and antibiotic dosages, may vary between studies, precluding a direct comparison.
Table 1: Efficacy of Imipenem/Cilastatin in a Neutropenic Mouse Thigh Infection Model
| Pathogen | Mouse Strain | Imipenem/Cilastatin Dose | Change in Bacterial Load (log10 CFU/thigh) | Reference |
| Escherichia coli | Irradiated Mice | 80 mg/kg (single dose) | Decrease from ~6.95 to ~5.60 | [6] |
| Klebsiella pneumoniae (VIM-1-producing, MIC 2 mg/L) | ICR | 30 mg/kg q2h | - | [5] |
| Klebsiella pneumoniae (VIM-1-producing, MIC 4 mg/L) | ICR | 30 mg/kg q2h | - | [5] |
| Klebsiella pneumoniae (VIM-1-producing, MIC 32 mg/L) | ICR | 60 mg/kg q2h | - | [5] |
| P. aeruginosa (Imipenem-resistant) | Not Specified | Human-simulated regimen (500 mg q6h) | Mean growth of 1.31 ± 1.01 | [4] |
Note: A "-" indicates that the specific quantitative change was not detailed in the abstract.
Table 2: Efficacy of Piperacillin/Tazobactam in a Neutropenic Mouse Thigh Infection Model
| Pathogen | Mouse Strain | Piperacillin/Tazobactam Dose | Change in Bacterial Load (log10 CFU/thigh) | Reference |
| Pseudomonas aeruginosa | Not Specified | Varies with dosing regimen | Dose-dependent reduction | [7] |
| P. aeruginosa (MIC 4 mg/L) | Not Specified | Dose achieving 51.7% fT>MIC | -1 log drop at 24h | [8] |
| P. aeruginosa (MIC 6 mg/L) | Not Specified | Dose achieving 61.6% fT>MIC | -2 log drop at 24h | [8] |
Note: The available abstracts for piperacillin/tazobactam efficacy in this model often focus on pharmacokinetic/pharmacodynamic parameters rather than specific changes in bacterial load at a given dose.
Logical Comparison of Imipenem/Cilastatin and Piperacillin/Tazobactam
Caption: Key characteristics of imipenem/cilastatin and piperacillin/tazobactam.
Discussion and Conclusion
Based on the available preclinical data from neutropenic mouse models, both imipenem/cilastatin and piperacillin/tazobactam demonstrate significant in vivo efficacy against common and challenging bacterial pathogens. Studies on imipenem have shown its ability to reduce bacterial loads of E. coli and its activity against carbapenemase-producing K. pneumoniae.[5][6] Similarly, piperacillin/tazobactam has been shown to be effective against P. aeruginosa, with its efficacy being linked to the duration that drug concentrations remain above the minimum inhibitory concentration (MIC).[8]
The neutropenic mouse thigh infection model serves as a robust platform for evaluating the pharmacodynamics of these antibiotics and for predicting their clinical utility.[3] However, the lack of direct comparative studies in this model necessitates a cautious interpretation when evaluating the relative superiority of one agent over the other. The choice between these antibiotics in a clinical or research setting should be guided by the specific pathogen, its susceptibility profile, and the pharmacokinetic/pharmacodynamic properties of the drugs. Future preclinical studies directly comparing these two agents in a standardized neutropenic mouse model would be invaluable for further delineating their respective roles in treating infections in immunocompromised hosts.
References
- 1. benchchem.com [benchchem.com]
- 2. imquestbio.com [imquestbio.com]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 4. In vivo activity of human-simulated regimens of imipenem alone and in combination with relebactam against Pseudomonas aeruginosa in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of imipenem against VIM-1 metallo-beta-lactamase-producing Klebsiella pneumoniae in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relation between the therapeutic efficacy of imipenem in an experimental infection in granulocytopenic mice and its effect on murine intestinal microbial ecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of dosage regimens on the efficacy of piperacillin against Pseudomonas aeruginosa in neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of piperacillin/tazobactam against Pseudomonas aeruginosa: antibacterial effect and risk of emergence of resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenge of Multidrug-Resistant Pseudomonas aeruginosa: An In Vitro Comparison of Imipenem/Cilastatin and Aminoglycoside Synergy
For researchers, scientists, and drug development professionals, the fight against multidrug-resistant (MDR) Pseudomonas aeruginosa is a persistent challenge. This guide provides a comparative analysis of the in vitro synergistic effects of combining imipenem/cilastatin with various aminoglycosides against this formidable pathogen. The data presented herein, compiled from multiple studies, offers insights into promising therapeutic strategies and the underlying mechanisms of their enhanced efficacy.
The combination of a carbapenem, such as imipenem, with an aminoglycoside has long been a strategy to combat severe P. aeruginosa infections. This approach is often employed to broaden the empirical spectrum of activity and to achieve synergistic killing, potentially preventing the emergence of resistance. This guide synthesizes in vitro data from key experimental methodologies, including checkerboard assays and time-kill studies, to objectively compare the performance of these antibiotic combinations.
Quantitative Synergy Analysis: A Comparative Overview
The synergistic potential of imipenem/cilastatin in combination with different aminoglycosides has been quantified using various in vitro methods. The following tables summarize the key findings from several studies, providing a clear comparison of the efficacy of these combinations against both resistant and susceptible isolates of P. aeruginosa.
Table 1: Synergy Defined by Checkerboard Assays (Fractional Inhibitory Concentration Index)
The checkerboard method is a common technique to assess antibiotic synergy, with the Fractional Inhibitory Concentration (FIC) index being the primary metric. A FICI of ≤ 0.5 is typically considered synergistic.
| Aminoglycoside | P. aeruginosa Strains | FIC Index (FICI) | Key Findings |
| Amikacin | Multi-drug resistant isolates | 0.01 - 0.4 | Significant reduction in the Minimum Inhibitory Concentration (MIC) of both amikacin (from 512 µg/mL to 4 µg/mL) and imipenem (from 256 µg/mL to 1 µg/mL) was observed in a highly resistant isolate.[1] |
| Amikacin | Imipenem-resistant isolates | Not explicitly quantified, but 40% of combinations showed synergism. | The combination of amikacin with imipenem demonstrated synergistic activity against a notable portion of imipenem-resistant strains.[2] |
| Various Aminoglycosides | Multi-resistant isolates | Not explicitly quantified, but amikacin showed more frequent synergy than netilmicin, tobramycin, or gentamicin. | When combined with various beta-lactams, amikacin was the most consistently synergistic aminoglycoside.[3] |
Table 2: Synergy Assessed by Time-Kill Assays (Bacterial Load Reduction)
Time-kill assays provide a dynamic view of antibiotic activity over time, with synergy often defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
| Aminoglycoside | P. aeruginosa Strains | Key Findings |
| Tobramycin | Double-resistant clinical isolates | Synergistic killing was observed at 24 hours with tobramycin concentrations as low as 1/32 of its MIC.[4] Combinations with ≥0.88× MIC of imipenem and a median of 0.75× MIC of tobramycin achieved synergistic killing and prevented resistance.[4] |
| Amikacin | Double-resistant clinical isolates | Resistance suppression at 48 hours was achieved with amikacin at 1/8 of its MIC.[4] Combinations with ≥0.88× MIC of imipenem and a median of 0.50× MIC of amikacin resulted in synergistic killing without resistance.[4] |
| Amikacin | Imipenem and/or amikacin-resistant isolates | A combination of 1x MIC of imipenem and 1x MIC of amikacin led to a 3.2 log10 CFU/mL reduction in the initial bacterial count after 24 hours, indicating a bactericidal and synergistic effect.[1] |
| Tobramycin, Gentamicin, Amikacin, Streptomycin | P. aeruginosa AH298-GFP | As little as 0.25 mg/L of tobramycin, an inactive concentration in monotherapy, achieved synergy when combined with imipenem.[5][6] Tobramycin was found to be the most potent aminoglycoside in achieving synergy, followed by gentamicin, amikacin, and streptomycin.[5][6] |
Mechanism of Synergy: A Visual Representation
The enhanced efficacy of the imipenem-aminoglycoside combination is attributed to a specific mechanism of action. Aminoglycosides are believed to disrupt the outer membrane of P. aeruginosa, which acts as a significant permeability barrier. This disruption facilitates the entry of imipenem into the periplasmic space, where it can access its target, the penicillin-binding proteins, and inhibit cell wall synthesis.
Caption: Mechanism of Imipenem-Aminoglycoside Synergy.
Experimental Protocols
For the purpose of reproducibility and clear understanding, detailed methodologies for the key experiments cited are provided below.
Checkerboard Synergy Assay
The checkerboard assay is performed to determine the FIC index.
-
Preparation of Antibiotic Solutions: Stock solutions of imipenem and the selected aminoglycoside are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Microtiter Plate Setup: A 96-well microtiter plate is prepared with dilutions of imipenem along the x-axis and dilutions of the aminoglycoside along the y-axis. This creates a matrix of antibiotic combinations.
-
Bacterial Inoculum: A standardized inoculum of P. aeruginosa (typically 5 x 10^5 CFU/mL) is prepared and added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC of each antibiotic alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
Static Concentration Time-Kill Assay
Time-kill assays assess the rate and extent of bacterial killing by antibiotics over time.
-
Preparation of Cultures: An overnight culture of P. aeruginosa is diluted to a starting inoculum of approximately 10^7.5 CFU/mL in CAMHB.[4]
-
Antibiotic Exposure: The bacterial suspension is exposed to imipenem alone, the aminoglycoside alone, and the combination of both at various concentrations (often based on their MICs, e.g., 0.5x, 1x, 2x MIC).[1] A growth control without antibiotics is also included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic condition.
-
Interpretation:
-
Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Bactericidal activity: A ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Caption: Workflow for a Static Concentration Time-Kill Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro synergistic activities of aminoglycosides and new beta-lactams against multiresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Synergistic Combination Regimens against Carbapenem- and Aminoglycoside-Resistant Clinical Pseudomonas aeruginosa Isolates via Mechanism-Based Pharmacokinetic/Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pure.skku.edu [pure.skku.edu]
Validating the Post-Antibiotic Effect of Imipenem Against Staphylococcus aureus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the post-antibiotic effect (PAE) of imipenem against Staphylococcus aureus, including methicillin-sensitive (S. aureus) (MSSA) and methicillin-resistant (S. aureus) (MRSA) strains. The performance of imipenem is contrasted with other relevant antibiotics, supported by experimental data from in vitro studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Data Presentation
The following tables summarize the in vitro post-antibiotic effect of imipenem and comparator antibiotics against Staphylococcus aureus. The PAE is defined as the time it takes for a bacterial culture to increase by 1 log10 CFU/mL after the antibiotic has been removed, compared to an untreated control.
| Antibiotic | Class | Staphylococcus aureus Strain(s) | PAE (hours) |
| Imipenem | Carbapenem | Clinical Isolates | 1.7 - 1.8[1] |
| Meropenem | Carbapenem | Clinical Isolates | 0.7 - 1.7[1] |
Table 1: Post-Antibiotic Effect of Carbapenems against Staphylococcus aureus
| Antibiotic | Class | MRSA Strain(s) | PAE (hours) |
| Imipenem | Carbapenem | Strain N | 2.6 - 3.5[2][3] |
| Vancomycin | Glycopeptide | Strain N | 1.9 - 2.6[2][3] |
| Imipenem + Vancomycin | Combination | Strain N | 2.7 - 4.4[2][3] |
Table 2: Post-Antibiotic Effect of Imipenem and Vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA)
Experimental Protocols
A detailed methodology for determining the in vitro post-antibiotic effect using the viable count method is outlined below.
Protocol: In Vitro PAE Determination by the Viable Plate Count Method
I. Materials
-
Test organism (Staphylococcus aureus strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth (MHB))
-
Appropriate agar medium (e.g., Tryptic Soy Agar (TSA))
-
Sterile saline or phosphate-buffered saline (PBS)
-
Imipenem and other comparator antibiotic powders
-
Sterile culture tubes and flasks
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (37°C)
-
Centrifuge
-
Membrane filters (0.45 µm pore size)
II. Procedure
-
Preparation of Inoculum:
-
From an overnight culture of S. aureus on a TSA plate, inoculate a few colonies into a tube containing 5 mL of MHB.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD600) of 0.4-0.6).
-
Adjust the bacterial suspension with fresh MHB to achieve a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
-
Antibiotic Exposure:
-
Prepare two sets of tubes: "Test" and "Control".
-
To the "Test" tubes, add the desired concentration of the antibiotic (e.g., 4x the Minimum Inhibitory Concentration (MIC)).
-
The "Control" tubes receive no antibiotic.
-
Incubate all tubes at 37°C for a defined period (e.g., 1.5 hours).
-
-
Antibiotic Removal:
-
Following incubation, rapidly remove the antibiotic from the "Test" cultures. This can be achieved by:
-
Centrifugation: Centrifuge the culture at a speed sufficient to pellet the bacteria (e.g., 5000 x g for 10 minutes). Discard the supernatant and resuspend the pellet in an equal volume of pre-warmed, fresh MHB. Repeat this washing step twice.
-
Membrane Filtration: Pass the culture through a 0.45 µm membrane filter to capture the bacteria. Wash the filter with sterile saline to remove any residual antibiotic. Resuspend the bacteria from the filter into pre-warmed, fresh MHB.
-
Dilution: If the antibiotic concentration is low, a 1:100 or 1:1000 dilution in fresh, pre-warmed MHB may be sufficient to effectively remove the antibiotic's effect.
-
-
-
Regrowth Monitoring:
-
At time zero (immediately after antibiotic removal or dilution) and at regular intervals thereafter (e.g., every hour for up to 8 hours), take aliquots from both the "Test" and "Control" cultures.
-
Perform serial dilutions of the samples in sterile saline or PBS.
-
Plate aliquots of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours, until colonies are visible.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
III. Calculation of PAE
The post-antibiotic effect is calculated using the following formula:
PAE = T - C
Where:
-
T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.
-
C is the time required for the viable count of the unexposed control culture to increase by 1 log10 CFU/mL from the initial count.
Mandatory Visualization
Caption: Experimental workflow for determining the in vitro Post-Antibiotic Effect (PAE).
References
- 1. The postantibiotic effect of meropenem and imipenem on selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined effects of vancomycin and imipenem against methicillin-resistant Staphylococcus aureus (MRSA) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Imipenem and Doripenem on Bacterial Morphology
A deep dive into the morphological consequences of two potent carbapenem antibiotics on bacterial cells, supported by experimental data and pathway analysis.
This guide provides a detailed comparative analysis of the effects of imipenem and doripenem on bacterial morphology. Both are broad-spectrum β-lactam antibiotics belonging to the carbapenem class, which act by inhibiting bacterial cell wall synthesis. Their primary mechanism of action involves the acylation of penicillin-binding proteins (PBPs), essential enzymes in the terminal stages of peptidoglycan synthesis. The differential binding affinities of imipenem and doripenem for various PBPs result in distinct morphological changes in susceptible bacteria, a key aspect for researchers in microbiology and drug development.
Mechanism of Action and Differential PBP Affinity
Imipenem and doripenem, like other β-lactam antibiotics, disrupt the integrity of the bacterial cell wall by inactivating PBPs. This inhibition leads to the cessation of peptidoglycan synthesis, ultimately causing cell lysis and death. However, the specific morphological alterations induced by each carbapenem are a direct consequence of their varying affinities for different PBPs.
In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, the inhibition of specific PBPs is linked to distinct morphological outcomes:
-
Inhibition of PBP2: Leads to the formation of spherical or ovoid cells.
-
Inhibition of PBP3: Results in the elongation of bacterial cells, a phenomenon known as filamentation.
The following tables summarize the 50% inhibitory concentrations (IC50) of imipenem and doripenem against key PBPs in E. coli and P. aeruginosa, providing a quantitative basis for their differential effects on bacterial morphology.
Data Presentation: PBP Affinity and Morphological Outcomes
Table 1: Comparative IC50 (μg/mL) of Imipenem and Doripenem against Escherichia coli MC4100 PBPs
| PBP | Imipenem IC50 (μg/mL) | Doripenem IC50 (μg/mL) | Primary Morphological Consequence of Inhibition |
| 1a | 0.1 | 0.4 | Cell Lysis |
| 1b | 0.1 | 0.6 | Cell Lysis |
| 2 | ≤0.02 | ≤0.02 | Formation of Spherical Cells |
| 3 | 1.9 | 0.04 | Filamentation |
| 4 | ≤0.02 | ≤0.02 | Non-essential |
| 5/6 | ≤0.4 | 1.1 | Non-essential |
Table 2: Comparative IC50 (μg/mL) of Imipenem and Doripenem against Pseudomonas aeruginosa PAO1 PBPs
| PBP | Imipenem IC50 (μg/mL) | Doripenem IC50 (μg/mL) | Primary Morphological Consequence of Inhibition |
| 1a | 0.5 | 1.2 | Cell Lysis |
| 1b | 0.5 | 1.7 | Cell Lysis |
| 2 | 0.3 | ≤0.1 | Formation of Spherical Cells |
| 3 | 0.3 | ≤0.1 | Filamentation |
| 4 | ≤0.3 | ≤0.3 | Non-essential |
Data Interpretation:
In E. coli, both imipenem and doripenem show high affinity for PBP2. However, doripenem has a significantly higher affinity for PBP3 compared to imipenem. This suggests that at lower concentrations, doripenem is more likely to induce filamentation, while imipenem would primarily cause the formation of spherical cells.
In P. aeruginosa, both carbapenems exhibit strong affinity for PBP2 and PBP3. Doripenem generally shows slightly higher or equal affinity for these key PBPs compared to imipenem, which may contribute to its potent anti-pseudomonal activity. The combined inhibition of both PBP2 and PBP3 can lead to a mix of morphological changes, including the formation of ovoid cells and short filaments.
Experimental Protocols
The analysis of antibiotic-induced morphological changes in bacteria primarily relies on microscopic techniques, particularly scanning electron microscopy (SEM) and transmission electron microscopy (TEM).
Experimental Protocol: Analysis of Bacterial Morphology by Scanning Electron Microscopy (SEM)
Objective: To visualize the three-dimensional surface morphology of bacteria after treatment with imipenem or doripenem.
Methodology:
-
Bacterial Culture and Antibiotic Treatment:
-
Grow a mid-logarithmic phase culture of the target bacterium (e.g., E. coli, P. aeruginosa) in a suitable broth medium.
-
Introduce imipenem or doripenem at a predetermined concentration (e.g., 1x or 4x the Minimum Inhibitory Concentration - MIC).
-
Incubate the cultures for a defined period (e.g., 2-4 hours) at the optimal growth temperature. A control culture without any antibiotic should be run in parallel.
-
-
Sample Fixation:
-
Harvest the bacterial cells by centrifugation.
-
Gently wash the cell pellet with a buffer (e.g., phosphate-buffered saline - PBS).
-
Fix the cells in a solution of 2.5% glutaraldehyde in a suitable buffer for at least 1 hour at room temperature or overnight at 4°C.
-
-
Dehydration:
-
Wash the fixed cells with buffer to remove the fixative.
-
Dehydrate the samples through a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 90%, and 100% ethanol), with each step lasting for about 10-15 minutes.
-
-
Drying:
-
Perform critical point drying to preserve the three-dimensional structure of the cells.
-
-
Mounting and Coating:
-
Mount the dried samples onto SEM stubs using adhesive tabs.
-
Sputter-coat the samples with a thin layer of a conductive metal (e.g., gold or gold-palladium) to prevent charging under the electron beam.
-
-
Imaging:
-
Visualize the samples using a scanning electron microscope at various magnifications to observe changes in cell shape, size, and surface texture.
-
Visualization of Pathways and Workflows
Signaling Pathways: Bacterial Envelope Stress Response
Carbapenem-induced damage to the peptidoglycan layer triggers cell envelope stress responses, which are crucial for bacterial survival and adaptation. Two key signaling pathways involved in Gram-negative bacteria are the CpxAR two-component system and the Rcs phosphorelay system.
Cross-Resistance Between Imipenem and Other Carbapenems in Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of imipenem against other carbapenems (meropenem, doripenem, and ertapenem) in the context of cross-resistance observed in clinical isolates. The information presented is collated from various experimental studies and is intended to support research and development efforts in the field of antimicrobial resistance.
Data Summary of Cross-Resistance
The following tables summarize quantitative data from studies investigating cross-resistance patterns between imipenem and other carbapenems. Minimum Inhibitory Concentration (MIC) is a key metric used to determine the susceptibility of an organism to an antimicrobial drug.
| Table 1: Comparative In Vitro Activity of Carbapenems against P. aeruginosa | |||
| Carbapenem | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Doripenem | 0.25 | 16 | [1] |
| Meropenem | 0.5 | ≥64 | [1] |
| Imipenem | 2 | ≥64 | [1] |
| Table 2: Comparative In Vitro Activity of Carbapenems against Enterobacteriaceae | |||
| Carbapenem | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Doripenem | 0.03 | 0.12 | [1] |
| Meropenem | 0.03 | 0.12 | [1] |
| Imipenem | 0.25 | 1 | [1] |
| Table 3: Susceptibility of Polymyxin B Sensitive Isolates (n=72) | ||
| Carbapenem | Susceptible Isolates (%) | Reference |
| Imipenem | 29.1% | [2] |
| Meropenem | 23.6% | [2] |
| Doripenem | 26.3% | [2] |
Mechanisms of Cross-Resistance
Carbapenem resistance, including cross-resistance among different carbapenems, is primarily driven by several mechanisms. These mechanisms can exist alone or in combination, leading to varying levels of resistance.[3][4][5]
-
Enzymatic Degradation: The production of carbapenemases, which are β-lactamase enzymes that can hydrolyze carbapenems, is a major mechanism of resistance.[4] Common carbapenemases include:
-
Reduced Permeability: Bacteria can reduce the influx of carbapenems by altering or losing outer membrane porins, such as OprD in Pseudomonas aeruginosa, which is particularly important for imipenem uptake.[7][8][9]
-
Efflux Pumps: The overexpression of efflux pumps can actively transport carbapenems out of the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels.[3][7]
Experimental Protocols
This section details the methodologies commonly employed in the cited studies for assessing carbapenem cross-resistance.
Antimicrobial Susceptibility Testing (AST)
The in vitro activity of carbapenems is determined using various standardized methods:
-
Broth Microdilution (BMD): This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is recorded as the lowest concentration of the drug that inhibits visible bacterial growth after incubation.[10][11]
-
Agar Dilution: Similar to BMD, this method involves incorporating varying concentrations of the antimicrobial agent into an agar medium. A standardized inoculum of each isolate is then spotted onto the surface of the agar plates. The MIC is the lowest drug concentration that inhibits growth.[10]
-
Etest: The Etest consists of a plastic strip with a predefined gradient of a single antimicrobial agent. The strip is placed on an inoculated agar plate, and after incubation, a symmetrical inhibition ellipse is formed. The MIC is read where the lower part of the ellipse intersects the MIC scale on the strip.[1][12][13]
-
Disk Diffusion (Kirby-Bauer): This qualitative method involves placing paper disks impregnated with a specific amount of an antimicrobial agent on an inoculated agar surface. The diameter of the zone of inhibition around the disk is measured after incubation and interpreted as susceptible, intermediate, or resistant according to established breakpoints.[12]
Molecular Characterization of Resistance Genes
-
Polymerase Chain Reaction (PCR): Multiplex PCR is frequently used to detect the presence of specific carbapenemase-encoding genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48) in resistant isolates.[6][12][14]
-
Whole-Genome Sequencing (WGS): WGS provides a comprehensive analysis of the genetic basis of resistance, allowing for the identification of known resistance genes, mutations in porin genes (e.g., oprD), and regulatory elements affecting efflux pump expression.[8]
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key processes in the study of carbapenem cross-resistance.
References
- 1. [Comparative activity of doripenem, meropenem, and imipenem in recent clinical isolates obtained during the COMPACT-Spain epidemiological surveillance study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijhsr.org [ijhsr.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Characterization of Klebsiella pneumoniae Clinical Isolates with Elevated Resistance to Carbapenems [openmicrobiologyjournal.com]
- 7. Carbapenem Resistance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imipenem/Relebactam Resistance in Clinical Isolates of Extensively Drug Resistant Pseudomonas aeruginosa: Inhibitor-Resistant β-Lactamases and Their Increasing Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Antimicrobial Susceptibility Testing of Carbapenems: Multicenter Validity Testing and Accuracy Levels of Five Antimicrobial Test Methods for Detecting Resistance in Enterobacteriaceae and Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Molecular characterization of carbapenem-resistance in Gram-negative isolates obtained from clinical samples at Jimma Medical Center, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbapenem Susceptibility Patterns for Clinical Isolates of Mycobacterium abscessus Determined by the Etest Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular characterization of carbapenem-resistant Enterobacteriaceae and emergence of tigecycline non-susceptible strains in the Henan province in China: a multicentrer study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the clinical breakpoints of imipenem/cilastatin against contemporary bacterial strains
A Comparative Guide for Researchers and Drug Development Professionals
In an era of escalating antimicrobial resistance, the re-evaluation of established antibiotics against current bacterial threats is paramount. This guide provides a comprehensive comparison of the in vitro performance of imipenem/cilastatin against contemporary bacterial strains, referencing the latest clinical breakpoints from regulatory bodies. This analysis is supported by detailed experimental protocols and comparative data with other carbapenems, offering valuable insights for researchers, scientists, and drug development professionals.
Performance Against Key Pathogens: A Data-Driven Comparison
The in vitro activity of imipenem, along with comparators meropenem and doripenem, against recent clinical isolates of common Gram-negative pathogens is summarized below. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits visible bacterial growth, are presented as MIC₅₀ and MIC₉₀. These values indicate the MIC required to inhibit 50% and 90% of the tested isolates, respectively.
| Pathogen | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Year of Data |
| Escherichia coli | Imipenem | 0.25 | 1 | 2009[1] |
| Meropenem | 0.03 | 0.12 | 2009[1] | |
| Doripenem | 0.03 | 0.12 | 2009[1] | |
| Klebsiella pneumoniae | Imipenem/Relebactam | 0.25 | 1 | 2023[2] |
| Pseudomonas aeruginosa | Imipenem | 2 | ≥64 | 2009[1] |
| Meropenem | 0.5 | ≥64 | 2009[1] | |
| Doripenem | 0.25 | 16 | 2009[1] | |
| Acinetobacter baumannii | Imipenem | - | - | - |
| Meropenem | - | - | - | |
| Doripenem | - | - | - |
Note: The activity of imipenem is often enhanced with the addition of a β-lactamase inhibitor like relebactam, particularly against resistant strains of Klebsiella pneumoniae[2]. For Pseudomonas aeruginosa, older data suggests doripenem may have a lower MIC₅₀ and MIC₉₀ compared to imipenem and meropenem[1]. More recent, direct comparative data for Acinetobacter baumannii was not available in the initial search.
Current Clinical Breakpoints: The Regulatory Benchmark
Clinical breakpoints are essential for interpreting MIC results and guiding clinical decisions. They define whether a bacterial strain is susceptible, intermediate, or resistant to a particular antibiotic. The tables below outline the 2024 and 2025 clinical breakpoints for imipenem as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Clinical Breakpoints for Imipenem (2024/2025) [3][4][5]
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤1 mg/L | 2 mg/L | ≥4 mg/L |
| Pseudomonas aeruginosa | ≤2 mg/L | 4 mg/L | ≥8 mg/L |
| Acinetobacter baumannii | ≤2 mg/L | 4 mg/L | ≥8 mg/L |
EUCAST Clinical Breakpoints for Imipenem (2024/2025) [1][6]
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤2 mg/L | >2 mg/L | >2 mg/L |
| Pseudomonas aeruginosa | ≤4 mg/L | >4 mg/L | >4 mg/L |
| Acinetobacter baumannii | ≤2 mg/L | >2 mg/L | >2 mg/L |
Note: EUCAST often uses a single breakpoint to differentiate susceptible from resistant strains, with the intermediate category indicating a higher likelihood of therapeutic success with increased drug exposure.
Experimental Protocols: Ensuring Methodological Rigor
The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antimicrobial susceptibility testing. The following is a detailed methodology for the broth microdilution method, a standard protocol for determining MICs, based on CLSI guidelines.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Solutions:
-
Stock solutions of imipenem/cilastatin and other carbapenems are prepared according to the manufacturer's instructions.
-
Serial two-fold dilutions of each antimicrobial agent are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Bacterial isolates are subcultured onto an appropriate agar medium and incubated overnight to obtain fresh, pure colonies.
-
Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Inoculation and Incubation:
-
Standard 96-well microtiter plates containing the serially diluted antimicrobial agents are inoculated with the prepared bacterial suspension.
-
A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included on each plate.
-
The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
The results are interpreted as susceptible, intermediate, or resistant based on the established clinical breakpoints from CLSI or EUCAST.
-
Visualizing the Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for antimicrobial susceptibility testing, from sample collection to the final interpretation of results.
Caption: Workflow of Antimicrobial Susceptibility Testing.
Signaling Pathway of Imipenem Action and Resistance
The following diagram illustrates the mechanism of action of imipenem and common resistance pathways in Gram-negative bacteria.
Caption: Imipenem Action and Resistance Mechanisms.
References
- 1. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 2. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geniranlab.ir [geniranlab.ir]
- 4. contagionlive.com [contagionlive.com]
- 5. labhub.itg.be [labhub.itg.be]
- 6. labors.at [labors.at]
Safety Operating Guide
Safe Disposal of Imipenem and Cilastatin in a Laboratory Setting
The proper disposal of Imipenem and Cilastatin, a combination antibiotic, is critical in research and pharmaceutical development environments to ensure personnel safety, prevent environmental contamination, and mitigate the development of antibiotic resistance. This guide provides detailed procedures for the safe handling and disposal of this beta-lactam antibiotic.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling the waste should wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat. In case of inadequate ventilation, respiratory protection should be worn.[1] Work should be conducted in a designated area, such as a chemical fume hood, especially when handling powders or creating solutions, to minimize dust generation and accumulation.[2]
II. Disposal Methods Overview
The selection of a disposal method depends on the nature of the waste (e.g., pure compound, contaminated labware, aqueous solution) and institutional and local regulations. All disposal actions must comply with federal, state, and local environmental regulations.
| Disposal Method | Description | Best For |
| Incineration | High-temperature destruction in a licensed hazardous waste incinerator. This is the preferred method for bulk powders and concentrated solutions. | Unused or expired stock solutions, bulk powders, heavily contaminated materials. |
| Chemical Inactivation | Degradation of the beta-lactam ring through chemical hydrolysis, rendering the antibiotic inactive. | Aqueous solutions, residues in containers, media containing Imipenem/Cilastatin. |
| Landfill (after treatment) | Disposal in a secure, engineered landfill. This is generally only acceptable for encapsulated or otherwise treated waste to prevent environmental leaching. | Solid waste that has been appropriately treated and encapsulated. Not for untreated pharmaceutical waste.[3] |
| Return to Manufacturer | Returning unused or expired products to the manufacturer for proper disposal. This should be explored where practical.[3] | Unopened commercial products, expired drugs. |
| Approved Waste Disposal Plant | Sending the waste to a facility approved for handling chemical and pharmaceutical waste, which will then use one of the above methods.[1][2] | All forms of this compound waste. This is the most common and recommended general procedure. |
III. Experimental Protocol: Chemical Inactivation via Alkaline Hydrolysis
For liquid waste containing this compound, such as contaminated media or aqueous solutions, chemical inactivation is a viable option before final disposal. The beta-lactam ring in Imipenem is susceptible to hydrolysis under alkaline conditions, which deactivates its antibacterial properties.
Objective: To hydrolyze and inactivate Imipenem in aqueous solutions.
Materials:
-
Waste solution containing this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH strips
-
Stir plate and stir bar
-
Appropriate chemical waste container
Methodology:
-
Place the container with the Imipenem/Cilastatin solution on a magnetic stir plate in a chemical fume hood.
-
Slowly add an equal volume of 1 M Sodium Hydroxide (NaOH) solution to the waste while stirring.[4]
-
Continue to stir the mixture. The hydrolysis of the beta-lactam ring is a relatively fast process in a strong alkaline solution. To ensure complete inactivation, allow the mixture to stir overnight at ambient temperature.[4]
-
After the reaction period, check the pH of the solution to ensure it remains alkaline.
-
The resulting hydrolyzed solution can then be disposed of as chemical waste through your institution's hazardous waste program. It is important to note that while this procedure inactivates the antibiotic, the resulting solution must still be disposed of in accordance with local regulations, which may prohibit sewer disposal.[4]
Studies have shown that sodium hydroxide is effective in significantly degrading beta-lactam antibiotics.[5][6] This method provides a practical approach for laboratories to pre-treat their liquid antibiotic waste.
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
V. Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and restrict access to the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection for large spills or powders.[1]
-
For liquid spills, surround the spill with absorbent materials. For solid spills, place a damp covering over the area to minimize dust.[1][2]
-
Add excess liquid to powdered material to allow it to dissolve.[1][2]
-
Soak up the spill with an inert absorbent material.
-
Collect the contaminated absorbent material and any contaminated soil into a sealed, labeled container for hazardous waste.
-
Clean the spill area with soap and water, and collect the contaminated wash water for disposal as hazardous waste.[1][2]
-
Dispose of all contaminated materials through your institution's hazardous waste program.[1]
Local authorities should be notified if a significant spillage cannot be contained.[1][2]
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. emro.who.int [emro.who.int]
- 4. mdpi.com [mdpi.com]
- 5. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safeguarding Researchers: A Comprehensive Guide to Handling Imipenem and Cilastatin
Essential protocols for the safe handling and disposal of the antibiotic combination, imipenem and cilastatin, are critical for protecting laboratory personnel. This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals.
This compound are potent pharmaceutical compounds that require careful handling to minimize occupational exposure and ensure a safe laboratory environment. Adherence to established safety protocols is paramount, from the moment the compounds are received to their ultimate disposal. This document outlines the necessary personal protective equipment (PPE), handling procedures, and emergency plans to mitigate risks associated with these substances.
Core Safety and Handling Data
The following table summarizes key safety and exposure limit data for this compound. These values should inform risk assessments and the implementation of safety controls in the laboratory.
| Parameter | Imipenem | Cilastatin | General Dust |
| Occupational Exposure Limit (OEL) - Time-Weighted Average (TWA) | 3000 µg/m³[1] | 5 mg/m³ (OEB 1)[1] | 10 mg/m³ (total dust), 5 mg/m³ (respirable dust)[2] |
| Wipe Limit | 100 µ g/100 cm²[1] | Not Specified | Not Applicable |
| Primary Hazards | Respiratory sensitization, Eye irritation, Potential reproductive toxicity[1] | Eye irritation[1] | Combustible dust[1] |
OEB: Occupational Exposure Band
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the foundation of safe handling. The following equipment is mandatory when working with this compound in powdered or solution form.
-
Respiratory Protection: In cases of inadequate ventilation or when dust generation is likely, a NIOSH/MSHA-approved respirator is essential.[2] For weighing and handling of powders, a powered air-purifying respirator (PAPR) may be necessary.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1] A face shield should be worn in addition to goggles when there is a splash hazard.[1]
-
Hand Protection: Double gloving with nitrile gloves is recommended. The outer glove should be removed immediately after handling the compounds, and hands should be washed before replacing it.
-
Body Protection: A lab coat or a disposable gown should be worn to protect clothing and skin.[1] Ensure cuffs are tucked into the inner pair of gloves.
Procedural Guidance: Donning and Doffing PPE
Proper technique in putting on and taking off PPE is crucial to prevent contamination.
Donning Sequence:
-
Gown: Securely fasten at the neck and waist.
-
Mask or Respirator: Ensure a proper fit and seal.
-
Goggles/Face Shield: Adjust for a snug and comfortable fit.
-
Gloves: Pull the cuffs of the inner pair of gloves over the wrists of the gown. The outer pair goes over the inner pair.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Peel off the outer pair of gloves, turning them inside out.
-
Gown and Inner Gloves: Remove the gown by rolling it down and away from the body, turning it inside out. As the gown is removed, peel off the inner gloves simultaneously, trapping the gown within the gloves.
-
Exit the immediate work area.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Mask or Respirator: Remove by handling the straps.
-
Hand Hygiene: Thoroughly wash hands with soap and water.
Operational Plan for Handling this compound
Engineering Controls:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.
-
General and local exhaust ventilation should be utilized to maintain airborne concentrations below the established OELs.[2]
Safe Handling Practices:
-
Do not handle the compounds until all safety precautions have been read and understood.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Store containers tightly closed in a dry, cool, and well-ventilated area.[4]
Disposal Plan: Managing Waste Safely
All waste materials containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), weighing papers, and other solid materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Disposal: All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Emergency Procedures: Spill Response
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
For a solid (powder) spill:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Isolate: Secure the area to prevent entry.
-
Protect: Don the appropriate PPE, including respiratory protection.
-
Contain: Gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.
-
Clean: Carefully scoop the material into a labeled hazardous waste container. Clean the spill area with a suitable decontaminating solution, working from the outside in.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
For a liquid (solution) spill:
-
Evacuate and Isolate: As with a solid spill.
-
Protect: Don appropriate PPE.
-
Contain: Surround the spill with absorbent material to prevent it from spreading.
-
Absorb: Cover the spill with absorbent pads or granules.
-
Clean: Once absorbed, scoop the material into a labeled hazardous waste container. Clean the spill area with a suitable decontaminating solution.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Spill Response Workflow
Caption: Workflow for responding to a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
